molecular formula C20H46OSi2 B104206 1,3-di-n-octyltetramethyldisiloxane CAS No. 18642-94-9

1,3-di-n-octyltetramethyldisiloxane

Cat. No.: B104206
CAS No.: 18642-94-9
M. Wt: 358.7 g/mol
InChI Key: VZSZUXBTVQNMOY-UHFFFAOYSA-N
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Description

1,3-di-n-octyltetramethyldisiloxane is a useful research compound. Its molecular formula is C20H46OSi2 and its molecular weight is 358.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-di-n-octyltetramethyldisiloxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-di-n-octyltetramethyldisiloxane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[dimethyl(octyl)silyl]oxy-dimethyl-octylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H46OSi2/c1-7-9-11-13-15-17-19-22(3,4)21-23(5,6)20-18-16-14-12-10-8-2/h7-20H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSZUXBTVQNMOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Si](C)(C)O[Si](C)(C)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H46OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-di-n-octyltetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 1,3-di-n-octyltetramethyldisiloxane, a versatile organosilicon compound. The content herein is curated for professionals in research and development who require a detailed understanding of the synthesis process, including experimental protocols and key data points.

Core Synthesis Pathway: Hydrosilylation

The most prevalent and industrially significant method for the synthesis of 1,3-di-n-octyltetramethyldisiloxane is the hydrosilylation of 1-octene with 1,1,3,3-tetramethyldisiloxane. This reaction involves the addition of a silicon-hydrogen bond across the carbon-carbon double bond of the alkene. The process is typically catalyzed by a platinum complex, with Karstedt's catalyst being a common choice.

The reaction proceeds with high atom economy, forming the desired symmetrically substituted disiloxane. The general transformation is depicted below:

2 CH3(CH2)5CH=CH2 + (H(CH3)2Si)2O → [CH3(CH2)7Si(CH3)2]2O

This synthesis route is favored for its efficiency and selectivity. The resulting 1,3-di-n-octyltetramethyldisiloxane exhibits a unique combination of properties, including a stable silicon-oxygen backbone and organic octyl side chains, making it suitable for various applications.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of 1,3-di-n-octyltetramethyldisiloxane via hydrosilylation.

G cluster_reactants Reactant Preparation cluster_reaction Hydrosilylation Reaction cluster_workup Product Isolation & Purification 1_octene 1-Octene reaction_vessel Inert Atmosphere Reaction Vessel 1_octene->reaction_vessel tmdso 1,1,3,3-Tetramethyldisiloxane tmdso->reaction_vessel heating Heating & Stirring reaction_vessel->heating catalyst Platinum Catalyst (e.g., Karstedt's) catalyst->reaction_vessel filtration Catalyst Removal (e.g., Filtration) heating->filtration distillation Vacuum Distillation filtration->distillation final_product 1,3-di-n-octyltetramethyldisiloxane distillation->final_product

Synthesis Workflow Diagram

Experimental Protocols

While specific experimental conditions can be proprietary or vary based on the desired purity and scale, the following section outlines a representative protocol for the synthesis of 1,3-di-n-octyltetramethyldisiloxane using a platinum catalyst.

Platinum-Catalyzed Hydrosilylation of 1-Octene

Materials:

  • 1,1,3,3-Tetramethyldisiloxane (TMDS)

  • 1-Octene

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution)

  • Anhydrous toluene (or other suitable solvent)

  • Inert gas (e.g., Argon or Nitrogen)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Standard glassware for work-up

Procedure:

  • Reaction Setup: The reaction is conducted under an inert atmosphere to prevent side reactions. A three-neck round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Charging the Reactor: The flask is charged with 1,1,3,3-tetramethyldisiloxane and a suitable amount of anhydrous solvent if required.

  • Catalyst Addition: A catalytic amount of Karstedt's catalyst is added to the reaction mixture.

  • Addition of 1-Octene: 1-Octene is added dropwise to the stirred reaction mixture from the dropping funnel. The reaction is often exothermic, and the rate of addition may need to be controlled to maintain the desired reaction temperature.

  • Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 60 to 100°C and stirred for a period of 2 to 18 hours. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy by observing the disappearance of the Si-H bond.

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature. The platinum catalyst can be removed by filtration through a pad of activated carbon or silica gel. The solvent and any unreacted starting materials are then removed under reduced pressure. The final product, 1,3-di-n-octyltetramethyldisiloxane, is typically purified by vacuum distillation.

Data Presentation

The following table summarizes key quantitative data for 1,3-di-n-octyltetramethyldisiloxane. Please note that reaction-specific data such as yield and purity are highly dependent on the experimental conditions and catalyst used.

ParameterValueReference
Molecular Formula C20H46OSi2[1]
Molecular Weight 358.75 g/mol [1]
CAS Number 18642-94-9[1]
Appearance Transparent liquid[1]
Boiling Point 122°C @ 0.2 mmHg
Density 0.891 g/mL[1]
Flash Point >110°C[1]
Purity >95% (Typical)
Reaction Yield Dependent on conditions

Signaling Pathways and Experimental Workflows

The synthesis of 1,3-di-n-octyltetramethyldisiloxane via hydrosilylation follows a well-established catalytic cycle, often referred to as the Chalk-Harrod mechanism for platinum-catalyzed reactions. The following diagram illustrates the key steps in this process.

G cluster_catalyst Catalyst Activation & Reaction Pt_catalyst Pt(0) Catalyst oxidative_addition Oxidative Addition of R3Si-H Pt_catalyst->oxidative_addition alkene_coordination Alkene Coordination oxidative_addition->alkene_coordination migratory_insertion Migratory Insertion alkene_coordination->migratory_insertion reductive_elimination Reductive Elimination migratory_insertion->reductive_elimination reductive_elimination->Pt_catalyst Catalyst Regeneration product R3Si-Alkene Product reductive_elimination->product

Hydrosilylation Catalytic Cycle

This guide provides a foundational understanding of the synthesis of 1,3-di-n-octyltetramethyldisiloxane. For specific applications, further optimization of the reaction conditions may be necessary to achieve the desired product specifications.

References

An In-depth Technical Guide to the Physical Characteristics of 1,3-di-n-octyltetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-di-n-octyltetramethyldisiloxane (CAS Number: 18642-94-9) is a specialty organosilicon compound characterized by a linear siloxane backbone with two n-octyl groups and four methyl groups. This structure imparts a unique combination of properties, including high hydrophobicity and thermal stability, making it a subject of interest in various industrial and research applications. This guide provides a comprehensive overview of its key physical characteristics, supported by detailed experimental methodologies.

Physical and Chemical Properties

The physical properties of 1,3-di-n-octyltetramethyldisiloxane are crucial for its application and handling. It is a clear liquid with the molecular formula C20H46OSi2.[1] The presence of long n-octyl chains contributes to its increased hydrophobicity and reduced surface tension when compared to shorter-chain siloxanes.[1]

Data Summary

The quantitative physical data for 1,3-di-n-octyltetramethyldisiloxane are summarized in the table below for ease of reference and comparison.

PropertyValueUnits
Molecular Weight 358.76 g/mol
Density 0.891g/mL
Boiling Point 122 - 125 @ 0.2 mm Hg°C
Melting Point -36°C
Flash Point > 110°C
Refractive Index 1.474
Viscosity 4.11cSt
Appearance Clear Liquid-
Vapor Pressure < 0.1 @ 25°Cmm Hg

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of 1,3-di-n-octyltetramethyldisiloxane. These protocols are based on established ASTM standards for silicone fluids.

Density

The density of 1,3-di-n-octyltetramethyldisiloxane is determined using a density meter or a pycnometer. The mass of a known volume of the substance is measured at a specified temperature, typically 25°C.

Boiling Point

The boiling point at reduced pressure is determined by vacuum distillation. The substance is heated in a distillation apparatus under a controlled vacuum, and the temperature at which the liquid boils is recorded.

Melting Point

The melting point is determined using a differential scanning calorimeter (DSC). The sample is cooled until it solidifies and then heated at a controlled rate. The temperature at which the solid-to-liquid phase transition occurs is recorded as the melting point.

Flash Point

The flash point is determined using the Cleveland open-cup method as specified in GB/T 3536.[2] The substance is heated in an open cup, and a small flame is passed over the surface at regular intervals. The flash point is the lowest temperature at which the vapors above the liquid ignite.

Refractive Index

The refractive index is measured using a refractometer, following the principles outlined in ASTM D1807.[3][4] A small sample of the liquid is placed on the prism of the refractometer, and the refractive index is read directly from the instrument at a specified temperature, usually 20°C or 25°C.

Viscosity

The kinematic viscosity of silicone fluids is measured using a capillary viscometer, such as an Ubbelohde or Cannon-Fenske tube, according to ASTM D445 and ASTM D4283.[3][4] The time it takes for a specific volume of the fluid to flow under gravity through the capillary is measured, and the kinematic viscosity is calculated from this time.

Visualization of Characterization Workflow

As a simple disiloxane, 1,3-di-n-octyltetramethyldisiloxane is not involved in biological signaling pathways. Instead, a logical workflow for its physical characterization is presented below. This diagram illustrates the sequence of experimental procedures to determine its key properties.

G Figure 1: Physical Characterization Workflow for 1,3-di-n-octyltetramethyldisiloxane cluster_synthesis Synthesis and Purification cluster_spectroscopic Structural Confirmation cluster_final Final Analysis synthesis Synthesis of 1,3-di-n-octyltetramethyldisiloxane purification Purification (e.g., Distillation) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ²⁹Si) purification->nmr ftir FTIR Spectroscopy purification->ftir mass_spec Mass Spectrometry purification->mass_spec density Density (Pycnometer/Density Meter) mass_spec->density viscosity Viscosity (Capillary Viscometer) mass_spec->viscosity refractive_index Refractive Index (Refractometer) mass_spec->refractive_index boiling_point Boiling Point (Vacuum Distillation) mass_spec->boiling_point melting_point Melting Point (DSC) mass_spec->melting_point flash_point Flash Point (Cleveland Open-Cup) mass_spec->flash_point surface_tension Surface Tension (Pendant Drop/Wilhelmy Plate) mass_spec->surface_tension data_analysis Data Analysis and Comparison boiling_point->data_analysis report Technical Data Sheet Generation data_analysis->report

Figure 1: Physical Characterization Workflow

Conclusion

This technical guide provides a detailed overview of the essential physical characteristics of 1,3-di-n-octyltetramethyldisiloxane, along with the standard experimental protocols for their determination. The compiled data and methodologies offer a valuable resource for researchers, scientists, and drug development professionals working with this and similar organosilicon compounds. The unique properties of this disiloxane, stemming from its distinct molecular structure, make it a versatile material for a range of specialized applications.

References

In-Depth Technical Guide to 1,3-Di-n-octyltetramethyldisiloxane (CAS 18642-94-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synonyms, and relevant technical information for 1,3-Di-n-octyltetramethyldisiloxane, CAS number 18642-94-9. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who are interested in the applications and characteristics of this organosiloxane.

Chemical Properties and Synonyms

1,3-Di-n-octyltetramethyldisiloxane is an organosilicon compound characterized by a disiloxane backbone with methyl and n-octyl substituent groups. Its structure imparts properties of both organic and inorganic compounds, making it a versatile chemical intermediate.

Table 1: Chemical Identifiers and Synonyms

IdentifierValue
CAS Number 18642-94-9
Molecular Formula C20H46OSi2
IUPAC Name 1,1,3,3-Tetramethyl-1,3-dioctyldisiloxane
Synonyms 1,3-DIOCTYLTETRAMETHYLDISILOXANE, 1,3-DI-N-OCTYLTETRAMETHYLDISILOXANE, TETRAMETHYLDIOCTYLDISILOXANE, Disiloxane, 1,1,3,3-tetramethyl-1,3-dioctyl-[1]

Table 2: Physicochemical Properties

PropertyValueReference
Molar Mass 358.75 g/mol [1]
Physical State Liquid[2]
Density 0.891 g/mL[1]
Melting Point -36 °C[1]
Boiling Point 122 °C[1]
Flash Point >110 °C[1]
Vapor Pressure 0.00012 mmHg at 25°C[1]
Refractive Index 1.4740[1]
Hydrolysis Sensitivity 1: no significant reaction with aqueous systems[1]

Experimental Protocols

A general procedure for a similar reaction, the hydrolysis of dichlorodimethylsilane, is provided below as a reference.[3][4][5]

Exemplary Protocol: Hydrolysis of Dichlorodimethylsilane

Materials:

  • Dichlorodimethylsilane

  • Diethyl ether

  • Water

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate

  • Three-neck round bottom flask

  • Thermometer

  • Pressure-equalizing dropping funnel

  • Ice bath

  • Separating funnel

  • Conical flask

  • Rotary evaporator

Procedure:

  • Assemble a 250 mL three-neck round bottom flask with a thermometer and a pressure-equalizing dropping funnel in an ice bath.

  • Add 20 mL of dichlorodimethylsilane and 40 mL of diethyl ether to the flask and cool the mixture to below 15°C.[3]

  • Add 40 mL of water to the dropping funnel and add it dropwise to the flask, ensuring the temperature does not exceed 25°C. This step will take approximately 20 minutes.[3]

  • After the addition is complete, stir the reaction mixture for an additional 15 minutes.[3]

  • Transfer the mixture to a 250 mL separating funnel and separate the organic layer.

  • Extract the aqueous layer twice with 15 mL portions of n-hexane.[3]

  • Combine all organic extracts and wash with a saturated sodium bicarbonate solution until no further effervescence is observed.[3]

  • Transfer the organic layer to a conical flask and dry with magnesium sulfate.[3]

  • Remove the drying agent by gravity filtration.

  • Remove the solvent using a rotary evaporator to yield the product.[3]

Applications in Research and Drug Development

As a chemical intermediate, 1,3-Di-n-octyltetramethyldisiloxane is primarily used in the synthesis of more complex silicone polymers.[2] Organosiloxanes, in general, have found numerous applications in the biomedical and pharmaceutical fields due to their biocompatibility, thermal stability, and tunable properties.

Long-chain alkyl-functionalized polysiloxanes can be prepared through methods such as co-hydrolysis condensation of alkoxysilanes or chlorosilanes with long-chain alkyl and hydroxysilanes, hydrosilation reactions between hydrogen-containing siloxanes and α-olefins, or catalytic equilibrium of alkoxysilanes or siloxane oligomers with long-chain alkyls and small molecular cyclosiloxanes.[6]

While specific examples detailing the use of 1,3-Di-n-octyltetramethyldisiloxane in drug delivery are not prevalent in the literature, the broader class of functionalized polysiloxanes is utilized in various drug delivery systems.[7][8] These applications leverage the unique properties of silicones, such as their ability to form stable and biocompatible matrices for the controlled release of therapeutic agents.

Analytical Methods

The characterization and quality control of 1,3-Di-n-octyltetramethyldisiloxane typically involve standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

GC-MS Analysis:

For the analysis of long-chain alkyl siloxanes, a non-polar stationary phase column is generally preferred.

Table 3: General GC-MS Parameters for Long-Chain Alkyl Siloxane Analysis

ParameterRecommended Setting
Column Phase 100% Dimethylpolysiloxane (non-polar)
Column Dimensions 30 m x 0.25 mm ID x 0.25 µm film thickness
Injector Type Split/Splitless
Injector Temperature 280 - 320 °C
Carrier Gas Helium or Hydrogen
Flow Rate 1-2 mL/min
Oven Program 40°C (hold 3 min), ramp 6°C/min to 320°C (hold 10 min)
MS Source Temperature ~230 °C
MS Quadrupole Temperature ~150 °C
Scan Range m/z 50-550

Note: These are general starting parameters and may require optimization for specific instruments and applications.[9]

NMR Spectroscopy:

Logical Relationships and Workflows

The primary role of 1,3-Di-n-octyltetramethyldisiloxane as a chemical intermediate places it at the beginning of a synthetic workflow aimed at producing more complex functionalized silicone polymers. These polymers can then be utilized in various applications, including the formulation of drug delivery systems.

G cluster_0 Synthesis of 1,3-Di-n-octyltetramethyldisiloxane cluster_1 Polymer Synthesis cluster_2 Drug Delivery Application Grignard Reagent\n(Octylmagnesium bromide) Grignard Reagent (Octylmagnesium bromide) Reaction_Hydrolysis Reaction & Hydrolysis Grignard Reagent\n(Octylmagnesium bromide)->Reaction_Hydrolysis Dichlorodimethylsilane Dichlorodimethylsilane Dichlorodimethylsilane->Reaction_Hydrolysis CAS_18642_94_9 1,3-Di-n-octyltetramethyldisiloxane (CAS 18642-94-9) Reaction_Hydrolysis->CAS_18642_94_9 Polymerization Polymerization CAS_18642_94_9->Polymerization Functional_Monomers Functional Monomers/ Oligomers Functional_Monomers->Polymerization Silicone_Polymer Functionalized Silicone Polymer Polymerization->Silicone_Polymer Formulation Formulation Silicone_Polymer->Formulation Active_Pharmaceutical_Ingredient Active Pharmaceutical Ingredient (API) Active_Pharmaceutical_Ingredient->Formulation Drug_Delivery_System Drug Delivery System Formulation->Drug_Delivery_System

Caption: Synthetic workflow from starting materials to a potential drug delivery system.

References

An In-Depth Technical Guide to the Thermal Stability of 1,3-di-n-octyltetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-di-n-octyltetramethyldisiloxane is a member of the siloxane family, characterized by a flexible silicon-oxygen backbone and, in this case, by the presence of two n-octyl chains. This structure imparts properties such as hydrophobicity, low surface tension, and good lubricity, making it a candidate for various applications in research and industry. Understanding the thermal stability of this compound is crucial for determining its processing parameters, storage conditions, and application limits, particularly in environments involving elevated temperatures.

This technical guide summarizes the anticipated thermal stability of 1,3-di-n-octyltetramethyldisiloxane, provides detailed experimental protocols for its evaluation, and presents data from analogous compounds to serve as a benchmark.

Expected Thermal Stability Profile

The thermal stability of siloxanes is primarily dictated by the strength of the siloxane (Si-O) bond, which is significantly higher than that of a carbon-carbon (C-C) bond. Consequently, the decomposition of 1,3-di-n-octyltetramethyldisiloxane is expected to be initiated by the cleavage of the weaker Si-C and C-C bonds in the n-octyl side chains rather than the Si-O backbone.

Based on studies of other long-chain alkyl siloxanes, 1,3-di-n-octyltetramethyldisiloxane is anticipated to be thermally stable up to approximately 350°C in an inert atmosphere. The onset of decomposition is likely to occur in the range of 250°C to 350°C, with the primary decomposition products being volatile hydrocarbons from the octyl chains and smaller siloxane fragments.

Quantitative Thermal Analysis Data (Analogous Compounds)

While specific TGA/DSC data for 1,3-di-n-octyltetramethyldisiloxane is unavailable, the following table summarizes the thermal stability data for related siloxane compounds to provide a comparative reference.

Compound NameOnset Decomposition Temperature (°C) (Tonset)Peak Decomposition Temperature (°C) (Tpeak)AtmosphereReference Compound
Hexamethyldisiloxane (MM)~240 - 300-Inert/AirShorter Chain
Octamethylcyclotetrasiloxane (D4)~350 - 400~430NitrogenCyclic Siloxane
Polydimethylsiloxane (PDMS)~350 - 450~500NitrogenPolymeric Siloxane

Note: The exact values can vary depending on the experimental conditions such as heating rate, sample purity, and the specific instrumentation used.

Detailed Experimental Protocols

To accurately determine the thermal stability of 1,3-di-n-octyltetramethyldisiloxane, the following experimental methodologies are recommended.

Objective: To determine the temperature at which the material begins to decompose and to quantify its mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of 1,3-di-n-octyltetramethyldisiloxane into a clean, inert TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

    • Continuously monitor and record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset), defined as the temperature at which a significant weight loss begins.

    • Determine the peak decomposition temperature (Tpeak) from the first derivative of the TGA curve (DTG curve), which corresponds to the point of the maximum rate of weight loss.

    • Calculate the residual mass at the end of the experiment.

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the heat flow associated with these events.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of 1,3-di-n-octyltetramethyldisiloxane into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 150°C) at a heating rate of 10°C/min. This scan erases the sample's prior thermal history.

    • Cooling Scan: Cool the sample from 150°C to a low temperature (e.g., -100°C) at a controlled cooling rate of 10°C/min to observe any crystallization events.

    • Second Heating Scan: Heat the sample from -100°C to a temperature below its decomposition onset (e.g., 250°C) at a heating rate of 10°C/min. This scan provides information on the glass transition (Tg) and melting temperature (Tm) of the material.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the glass transition temperature (Tg) as a step change in the baseline of the second heating scan.

    • Determine the melting temperature (Tm) as the peak temperature of the endothermic melting event in the second heating scan.

    • Determine the crystallization temperature (Tc) as the peak temperature of the exothermic crystallization event in the cooling scan.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of 1,3-di-n-octyltetramethyldisiloxane.

Thermal_Analysis_Workflow start Start: Obtain 1,3-di-n-octyltetramethyldisiloxane Sample tga_prep Sample Preparation for TGA (5-10 mg in inert pan) start->tga_prep dsc_prep Sample Preparation for DSC (5-10 mg in sealed Al pan) start->dsc_prep tga_analysis Thermogravimetric Analysis (TGA) (30-600°C @ 10°C/min, N2) tga_prep->tga_analysis dsc_analysis Differential Scanning Calorimetry (DSC) (Heat-Cool-Heat Cycle, N2) dsc_prep->dsc_analysis tga_data Analyze TGA Data (Tonset, Tpeak, Mass Loss) tga_analysis->tga_data dsc_data Analyze DSC Data (Tg, Tm, Tc) dsc_analysis->dsc_data interpretation Data Interpretation & Stability Assessment tga_data->interpretation dsc_data->interpretation report Generate Technical Report interpretation->report end End report->end

Workflow for Thermal Stability Analysis.

Conclusion

While direct experimental data for 1,3-di-n-octyltetramethyldisiloxane is currently lacking, a comprehensive thermal stability profile can be reasonably predicted based on the behavior of analogous long-chain alkyl siloxanes. The compound is expected to exhibit good thermal stability, with decomposition likely initiating in the n-octyl side chains at temperatures above 250°C. The provided experimental protocols for TGA and DSC offer a robust framework for researchers to precisely determine the thermal properties of this and similar materials. Such characterization is indispensable for the informed application of 1,3-di-n-octyltetramethyldisiloxane in fields requiring high-performance materials.

An In-depth Technical Guide on the Solubility of 1,3-di-n-octyltetramethyldisiloxane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-di-n-octyltetramethyldisiloxane, a key organosilicon compound. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed qualitative assessment based on the principles of chemical similarity and the known properties of analogous long-chain alkyl siloxanes. Furthermore, this guide presents a detailed, adaptable experimental protocol for the quantitative determination of the solubility of liquid solutes, such as 1,3-di-n-octyltetramethyldisiloxane, in various organic solvents. This information is critical for researchers and professionals in drug development and other scientific fields where this compound may be utilized as a non-polar solvent, excipient, or intermediate.

Introduction to 1,3-di-n-octyltetramethyldisiloxane

1,3-di-n-octyltetramethyldisiloxane is a linear siloxane characterized by a central disiloxane backbone with two methyl groups attached to each silicon atom and a terminal n-octyl group on each silicon atom. Its structure imparts a significant non-polar character, making it a hydrophobic and lipophilic substance. This compound is a clear, colorless liquid with a low viscosity at room temperature. Its key physical and chemical properties are summarized in the table below.

Table 1: Physicochemical Properties of 1,3-di-n-octyltetramethyldisiloxane

PropertyValue
CAS Number 18642-94-9
Molecular Formula C₂₀H₄₆OSi₂
Molecular Weight 358.75 g/mol
Appearance Colorless liquid
Density 0.826 g/mL
Boiling Point 160-165 °C @ 1 mmHg
Flash Point > 110 °C
Water Solubility Insoluble

Expected Solubility Profile in Organic Solvents

Based on the principle of "like dissolves like," the long n-octyl chains and the non-polar siloxane backbone of 1,3-di-n-octyltetramethyldisiloxane suggest excellent solubility in non-polar organic solvents. Conversely, its solubility is expected to be limited in highly polar solvents. The expected qualitative solubility in a range of common organic solvents is presented in Table 2. It is important to note that these are predictions and should be experimentally verified for specific applications.

Table 2: Expected Qualitative Solubility of 1,3-di-n-octyltetramethyldisiloxane in Common Organic Solvents

SolventSolvent TypeExpected Solubility
Hexane Non-polarMiscible
Toluene Non-polar (Aromatic)Miscible
Chloroform Moderately PolarSoluble
Diethyl Ether Moderately PolarSoluble
Acetone Polar AproticSparingly Soluble
Ethanol Polar ProticSparingly Soluble to Insoluble
Methanol Polar ProticInsoluble
Water Polar ProticInsoluble

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a liquid compound, such as 1,3-di-n-octyltetramethyldisiloxane, in an organic solvent. This protocol is based on the widely accepted "shake-flask" method, adapted for a liquid-liquid system.

Materials and Equipment
  • 1,3-di-n-octyltetramethyldisiloxane (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Glass vials with PTFE-lined screw caps (e.g., 10 mL)

  • Thermostatically controlled shaker or water bath

  • Calibrated positive displacement pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC with an appropriate detector)

  • Volumetric flasks and syringes

Procedure
  • Preparation of Standard Solutions: Prepare a series of standard solutions of 1,3-di-n-octyltetramethyldisiloxane in the chosen solvent at known concentrations. These will be used to create a calibration curve for quantitative analysis.

  • Sample Preparation: To a series of glass vials, add a known volume (e.g., 5 mL) of the organic solvent.

  • Addition of Solute: Add an excess amount of 1,3-di-n-octyltetramethyldisiloxane to each vial. An excess is ensured by observing the formation of a separate phase (undissolved liquid) after initial mixing.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to confirm that the concentration in the solvent phase is no longer changing.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature until the two phases have clearly separated.

  • Sampling: Carefully extract an aliquot of the solvent phase (the supernatant) using a positive displacement pipette. Ensure that none of the undissolved siloxane phase is drawn into the pipette.

  • Dilution and Analysis: Accurately dilute the collected aliquot with the pure solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using a validated analytical method (e.g., GC-FID) to determine the concentration of 1,3-di-n-octyltetramethyldisiloxane.

  • Data Calculation: Using the calibration curve, calculate the concentration of the siloxane in the undiluted sample. The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

Visualizations

Logical Relationship of Solubility

The following diagram illustrates the key factors influencing the solubility of 1,3-di-n-octyltetramethyldisiloxane.

G Factors Influencing Solubility cluster_solute 1,3-di-n-octyltetramethyldisiloxane cluster_solvent Solvent Long Alkyl Chains Long Alkyl Chains Solubility Solubility Long Alkyl Chains->Solubility Increases in Non-polar Solvents Siloxane Backbone Siloxane Backbone Siloxane Backbone->Solubility Contributes to Non-polarity Polarity Polarity Polarity->Solubility Like Dissolves Like Hydrogen Bonding Hydrogen Bonding Hydrogen Bonding->Solubility Decreases for Non-H-bonding Solute

Factors influencing the solubility of the siloxane.
Experimental Workflow for Solubility Determination

This diagram outlines the step-by-step process for experimentally determining the solubility of 1,3-di-n-octyltetramethyldisiloxane.

G Experimental Workflow A Prepare Standard Solutions F Dilute and Analyze (e.g., GC-FID) A->F Calibration Curve B Add Excess Siloxane to Solvent C Equilibrate at Constant Temperature B->C D Allow Phase Separation C->D E Sample Solvent Phase D->E E->F G Calculate Solubility F->G

Workflow for solubility determination.

Conclusion

An In-depth Technical Guide on the Spectroscopic Data for 1,3-di-n-octyltetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic data for 1,3-di-n-octyltetramethyldisiloxane. Due to the limited availability of published, experimentally verified spectra for this specific compound, this document presents a detailed, predicted dataset based on established principles of spectroscopy and data from analogous long-chain alkylsiloxane compounds. This guide includes predicted data for ¹H NMR, ¹³C NMR, ²⁹Si NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, a detailed experimental protocol for a common synthetic route, hydrosilylation, is provided, along with visualizations of the experimental workflow.

Introduction

1,3-di-n-octyltetramethyldisiloxane is an organosilicon compound belonging to the siloxane family. Its structure, characterized by a flexible siloxane backbone and two n-octyl chains, imparts properties such as low surface tension, high thermal stability, and hydrophobicity. These characteristics make it a compound of interest in various fields, including materials science, as a component in lubricants and hydraulic fluids, and potentially in drug delivery systems where biocompatible and hydrophobic moieties are required. Accurate spectroscopic characterization is paramount for its identification, purity assessment, and quality control. This guide aims to provide researchers with a reliable reference for the expected spectroscopic profile of 1,3-di-n-octyltetramethyldisiloxane.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1,3-di-n-octyltetramethyldisiloxane. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic correlations for organosiloxanes.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 0.05s12HSi-(CH ₃)₂
~ 0.50t4HSi-CH ₂-CH₂-
~ 0.88t6H-CH₂-CH
~ 1.27m24H-CH₂-(CH ₂)₆-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)Assignment
~ -0.5Si-C H₃
~ 14.1-CH₂-C H₃
~ 17.5Si-C H₂-CH₂-
~ 22.7-C H₂-CH₃
~ 24.0Si-CH₂-C H₂-
~ 29.3-C H₂-
~ 29.5-C H₂-
~ 31.9-C H₂-
~ 33.5-C H₂-

Table 3: Predicted ²⁹Si NMR Spectroscopic Data

Chemical Shift (ppm)Assignment
~ 7.0 - 8.0Si -(CH₃)₂(n-octyl)

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
2955-2965StrongC-H stretch (asymmetric, CH₃)
2920-2930StrongC-H stretch (asymmetric, CH₂)
2850-2860StrongC-H stretch (symmetric, CH₂)
1460-1470MediumC-H bend (CH₂)
1255-1265StrongSi-CH₃ symmetric deformation
1050-1090Very Strong, BroadSi-O-Si asymmetric stretch
790-810StrongSi-(CH₃)₂ rock

Table 5: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/zRelative IntensityAssignment
358Low[M]⁺ (Molecular Ion)
343Medium[M - CH₃]⁺
245High[M - C₈H₁₇]⁺
147Very High[(CH₃)₂SiOSi(CH₃)₂H]⁺
73High[Si(CH₃)₃]⁺ (rearrangement)

Experimental Protocols

A common and efficient method for the synthesis of 1,3-di-n-octyltetramethyldisiloxane is the hydrosilylation of 1-octene with 1,1,3,3-tetramethyldisiloxane, typically catalyzed by a platinum complex.

Synthesis of 1,3-di-n-octyltetramethyldisiloxane via Hydrosilylation

Materials:

  • 1,1,3,3-tetramethyldisiloxane (TMDS)

  • 1-octene

  • Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas supply

Procedure:

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas inlet, and a dropping funnel is dried in an oven and cooled under a stream of inert gas (Argon or Nitrogen).

  • 1,1,3,3-tetramethyldisiloxane (1.0 equivalent) and anhydrous toluene are added to the flask.

  • The solution is heated to 80 °C with stirring.

  • Karstedt's catalyst (e.g., 10 ppm Pt relative to the silane) is added to the reaction mixture.

  • 1-octene (2.1 equivalents) is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature at 80-90 °C.

  • After the addition is complete, the reaction mixture is stirred at 90 °C for an additional 4-6 hours, or until the disappearance of the Si-H bond is confirmed by IR spectroscopy (loss of the ~2120 cm⁻¹ band).

  • The reaction mixture is cooled to room temperature.

  • The solvent and any excess 1-octene are removed under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield 1,3-di-n-octyltetramethyldisiloxane as a colorless oil.

Spectroscopic Characterization
  • NMR Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR spectra are recorded on a suitable NMR spectrometer (e.g., 400 MHz or higher). Samples are typically dissolved in deuterated chloroform (CDCl₃). Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using an FTIR spectrometer. The spectrum of the neat liquid can be recorded using a thin film between NaCl or KBr plates, or using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry (MS): Mass spectra are acquired on a mass spectrometer, for example, using electron ionization (EI) with a gas chromatography (GC) inlet for sample introduction and separation.

Visualizations

The following diagrams illustrate the key chemical transformation and a generalized workflow for the synthesis and characterization of 1,3-di-n-octyltetramethyldisiloxane.

G TMDS 1,1,3,3-Tetramethyldisiloxane Hydrosilylation Hydrosilylation Reaction TMDS->Hydrosilylation Octene 1-Octene Octene->Hydrosilylation Catalyst Karstedt's Catalyst Catalyst->Hydrosilylation Product 1,3-di-n-octyltetramethyldisiloxane Hydrosilylation->Product

Caption: Synthesis of 1,3-di-n-octyltetramethyldisiloxane.

G cluster_synthesis Synthesis cluster_characterization Characterization Reaction_Setup Reaction Setup Reagent_Addition Reagent Addition Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (IR) Reagent_Addition->Reaction_Monitoring Workup Workup & Purification Reaction_Monitoring->Workup NMR NMR (1H, 13C, 29Si) Workup->NMR IR FTIR Workup->IR MS Mass Spectrometry Workup->MS

Caption: Experimental workflow for synthesis and characterization.

Disclaimer: The spectroscopic data presented in this document are predicted values based on analogous compounds and established spectroscopic principles. Experimental verification is recommended for precise characterization.

An In-depth Technical Guide to the Safety and Handling of 1,3-di-n-octyltetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,3-di-n-octyltetramethyldisiloxane (CAS No: 18642-94-9), a specialty organosiloxane compound. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification

  • Substance Name: 1,3-di-n-octyltetramethyldisiloxane[1]

  • CAS Number: 18642-94-9[1]

  • Molecular Formula: C₂₀H₄₆OSi₂[1][2]

  • Synonyms: TETRAMETHYLDIOCTYLDISILOXANE[1]

  • Chemical Family: ORGANOSILOXANE[1]

  • Identified Uses: Chemical intermediate, for research use only.[1]

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS-US), 1,3-di-n-octyltetramethyldisiloxane is not classified as a hazardous substance.[1] However, potential hazards should not be dismissed.

  • Potential Health Effects:

    • Eye Contact: May cause eye irritation.[1]

    • Skin Contact: May cause skin irritation.[1]

    • Inhalation: No specific information available, but vapors should be avoided.[1]

    • Ingestion: No specific information available.[1]

  • Fire Hazard: Irritating fumes and organic acid vapors may be generated when the material is exposed to high temperatures or open flames.[1]

Physical and Chemical Properties

The physical and chemical properties of this compound are essential for its proper handling and storage.

PropertyValueSource
Physical State Liquid[1]
Appearance Clear Liquid[2]
Molecular Weight 374.75 g/mol Inferred from Formula
Boiling Point 122-125 °C @ 0.2 mm Hg[2]
Density 0.891 g/mL[2]
Flash Point > 110 °C[2]
Purity 95-100%[1]

Toxicological Information

Limited toxicological data is available for this specific compound. The information provided is based on potential irritation.

EndpointResultNotes
Acute Toxicity No data available[1]
Skin Corrosion/Irritation May cause skin irritation[1]
Eye Damage/Irritation May cause eye irritation[1]
Aspiration Hazard Not classified[1]

No quantitative data such as LD50 or LC50 values were available in the reviewed safety data sheets.

Experimental Protocols

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling is critical. The following workflow outlines the necessary steps from procurement to disposal.

G cluster_prep Preparation & Storage cluster_handling Handling Protocol cluster_post Post-Handling & Disposal RiskAssessment 1. Conduct Risk Assessment Procurement 2. Procure Chemical & SDS RiskAssessment->Procurement Storage 3. Store in Tightly Closed Container in a Cool, Well-Ventilated Area Procurement->Storage Incompatibles Store Away From: - Oxidizing Agents - Alkalis, Metal Salts - Heat/Sparks/Flames Storage->Incompatibles PPE 4. Don Appropriate PPE (See PPE Table) Storage->PPE Ventilation 5. Ensure Good Ventilation (Fume Hood Recommended) PPE->Ventilation Handling 6. Handle with Care - Avoid contact with skin/eyes - Do not breathe vapors - Use non-sparking tools Ventilation->Handling Decontamination 7. Decontaminate Work Area & Wash Hands Handling->Decontamination Disposal 8. Dispose of Waste in Accordance with Local Regulations Decontamination->Disposal G Exposure Accidental Exposure to SID4406.0 Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion Inh_Action1 Remove to fresh air. Inhalation->Inh_Action1 Skin_Action1 Wash with plenty of soap and water. Skin->Skin_Action1 Eye_Action1 Immediately flush with water for at least 15 minutes. Eye->Eye_Action1 Ing_Action1 Do NOT induce vomiting. Ingestion->Ing_Action1 Inh_Action2 Keep at rest in a comfortable position. Inh_Action1->Inh_Action2 Medical Seek Medical Advice/Attention Inh_Action2->Medical Skin_Action2 Remove contaminated clothing. Skin_Action1->Skin_Action2 Skin_Action2->Medical Eye_Action2 Remove contact lenses, if present and easy to do. Eye_Action1->Eye_Action2 Eye_Action2->Medical Ing_Action2 Never give anything by mouth to an unconscious person. Ing_Action1->Ing_Action2 Ing_Action2->Medical G Spill Spill Detected Evacuate 1. Evacuate Unnecessary Personnel Spill->Evacuate PPE 2. Responders Don Appropriate PPE Evacuate->PPE Ventilate 3. Ensure Area is Well-Ventilated PPE->Ventilate Contain 4. Contain Spill (Use dikes or absorbents) Ventilate->Contain Cleanup 5. Clean Up Spill (Use absorbent material) Contain->Cleanup Prevent Prevent Entry to Sewers and Public Waters Contain->Prevent Dispose 6. Place in Appropriate Container for Disposal Cleanup->Dispose Notify Notify Authorities if Liquid Enters Sewers or Public Waters Prevent->Notify

References

The Environmental Fate of 1,3-di-n-octyltetramethyldisiloxane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated environmental fate of 1,3-di-n-octyltetramethyldisiloxane, a linear siloxane with significant industrial applications. Due to a lack of direct experimental data for this specific substance, this document extrapolates from the known behavior of analogous long-chain alkyl siloxanes and established principles of environmental chemistry. It details the physicochemical properties that govern its environmental distribution and persistence. Furthermore, this guide outlines the standardized experimental protocols, primarily from the Organisation for Economic Co-operation and Development (OECD), that are essential for definitively determining its biodegradation, hydrolysis, bioaccumulation potential, and ecotoxicity. This document is intended to serve as a foundational resource for researchers and professionals in designing and executing environmental risk assessments for this and structurally similar compounds.

Introduction

1,3-di-n-octyltetramethyldisiloxane is a member of the broad class of organosilicon compounds known as siloxanes. Its structure, characterized by a central siloxane bond (Si-O-Si) and long n-octyl alkyl chains, imparts properties such as high thermal stability and hydrophobicity. These characteristics make it valuable in various industrial formulations, including lubricants and hydraulic fluids. Understanding the environmental fate of this compound is critical for assessing its potential ecological impact and for ensuring its safe and sustainable use. This guide provides a detailed examination of its expected behavior in the environment and the methodologies required for its empirical assessment.

Physicochemical Properties

The environmental partitioning and behavior of a chemical are largely dictated by its physicochemical properties. The available data for 1,3-di-n-octyltetramethyldisiloxane are summarized in the table below. The long n-octyl chains suggest that this compound will have low water solubility and a high octanol-water partition coefficient (Kow), indicating a tendency to associate with organic matter in soil and sediment and to bioaccumulate in organisms.

PropertyValueReference
Molecular Formula C₂₀H₄₆OSi₂N/A
Molecular Weight 358.75 g/mol N/A
Appearance Colorless liquidN/A
Density 0.891 g/cm³N/A
Boiling Point 122-125 °C at 0.2 mmHgN/A
Water Solubility Expected to be low (not empirically determined)Inferred from structure
Log Kow Expected to be high (not empirically determined)Inferred from structure

Environmental Fate Pathways

The environmental fate of 1,3-di-n-octyltetramethyldisiloxane is governed by a combination of transport and transformation processes. The following sections describe the anticipated pathways based on the behavior of similar long-chain siloxanes.

Abiotic Degradation: Hydrolysis

The primary abiotic degradation pathway for siloxanes in the environment is the hydrolysis of the siloxane (Si-O) bond. This reaction is catalyzed by acidic or basic conditions and results in the formation of silanols. For 1,3-di-n-octyltetramethyldisiloxane, hydrolysis would cleave the central Si-O-Si bond to yield n-octyldimethylsilanol. The rate of hydrolysis is dependent on pH and temperature. While specific rate constants for this compound are not available, studies on other polydimethylsiloxanes (PDMS) indicate that hydrolysis can occur, albeit slowly, under environmental conditions. The long alkyl chains are not expected to significantly alter the fundamental mechanism of Si-O bond cleavage.

Biotic Degradation

The biodegradation of 1,3-di-n-octyltetramethyldisiloxane is anticipated to be a slow process. The high molecular weight and long, saturated alkyl chains may limit its bioavailability to microorganisms. However, some bacteria are known to degrade siloxanes. The degradation pathway would likely involve the initial hydrolysis of the siloxane bond, followed by the microbial oxidation of the n-octyl chains. It is known that branched or cross-linked polymers are generally easier to biodegrade than long-chain linear structures.

Bioaccumulation

Given its expected high lipophilicity (high Log Kow), 1,3-di-n-octyltetramethyldisiloxane has a high potential for bioaccumulation in aquatic and terrestrial organisms. Chemicals with these properties tend to be readily absorbed and stored in the fatty tissues of organisms. The extent of bioaccumulation is quantified by the Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), and Biomagnification Factor (BMF). For superhydrophobic chemicals, the primary route of exposure is often through diet rather than direct uptake from water.

Environmental Distribution

Due to its low water solubility and high affinity for organic matter, 1,3-di-n-octyltetramethyldisiloxane released into the environment is expected to partition predominantly to soil, sediment, and sludge in wastewater treatment plants. Its low vapor pressure suggests that volatilization to the atmosphere will be a minor transport pathway.

cluster_environment Environmental Compartments cluster_compound 1,3-di-n-octyltetramethyldisiloxane cluster_degradation Degradation Products Water Water Soil_Sediment Soil/Sediment Water->Soil_Sediment Sorption Biota Biota Water->Biota Uptake Soil_Sediment->Water Desorption Soil_Sediment->Biota Dietary Uptake Atmosphere Atmosphere Compound 1,3-di-n-octyltetramethyldisiloxane Compound->Water Low Solubility Compound->Soil_Sediment High Partitioning Compound->Atmosphere Low Volatilization Silanol n-octyldimethylsilanol Compound->Silanol Hydrolysis (Abiotic) CO2_H2O CO2 + H2O Compound->CO2_H2O Direct Biodegradation (Slow) Silanol->CO2_H2O Biodegradation

Figure 1: Conceptual diagram of the environmental fate pathways for 1,3-di-n-octyltetramethyldisiloxane.

Experimental Protocols for Environmental Fate Assessment

To definitively determine the environmental fate of 1,3-di-n-octyltetramethyldisiloxane, a suite of standardized laboratory tests is required. The following protocols, based on OECD guidelines, are recommended.

Ready Biodegradability (OECD 301)

This series of tests evaluates the potential for a substance to be rapidly biodegraded by microorganisms under aerobic conditions. For a poorly water-soluble substance like 1,3-di-n-octyltetramethyldisiloxane, modifications to the standard procedure are necessary to ensure the substance is available to the microorganisms.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark. Biodegradation is followed by measuring parameters such as oxygen consumption or carbon dioxide production.

  • Method for Poorly Soluble Substances:

    • Preparation of Test Mixture: Due to its low water solubility, the test substance should be introduced using a method that enhances its bioavailability. Options include:

      • Adsorption onto an inert support: The substance is coated onto silica gel or another inert carrier before being added to the test medium.

      • Ultrasonic dispersion: The substance is dispersed in the test medium using sonication to create a fine emulsion.

      • Use of a solvent: The substance is dissolved in a minimal amount of a low-toxicity, volatile solvent, which is then evaporated, leaving a thin film of the substance on the vessel walls.

    • Inoculum: Activated sludge from a domestic wastewater treatment plant is a common source of inoculum.

    • Test Conditions: The test is typically run for 28 days at a controlled temperature (e.g., 20-25°C).

    • Analysis: The extent of biodegradation is calculated based on the amount of O₂ consumed or CO₂ produced relative to the theoretical maximum.

  • Pass Criteria: A substance is considered "readily biodegradable" if it reaches a biodegradation level of >60% (for CO₂ evolution) or >70% (for DOC removal) within a 10-day window during the 28-day test period.

Hydrolysis as a Function of pH (OECD 111)

This test determines the rate of abiotic degradation by hydrolysis at different pH values representative of environmental conditions.

  • Principle: The test substance is dissolved in sterile aqueous buffer solutions at pH 4, 7, and 9. The solutions are incubated at a constant temperature in the dark.

  • Methodology:

    • Preparation of Solutions: Due to low water solubility, a co-solvent such as acetonitrile may be necessary to prepare a stock solution, which is then diluted into the buffer solutions. The concentration of the co-solvent should be kept to a minimum.

    • Incubation: The test solutions are incubated at a controlled temperature (e.g., 50°C to accelerate the reaction, with extrapolation to 25°C).

    • Sampling and Analysis: Samples are taken at various time intervals and analyzed for the concentration of the parent compound. A suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), is required to quantify the substance at low concentrations.

    • Data Analysis: The rate of hydrolysis is determined by plotting the concentration of the test substance against time. The half-life (t₁/₂) at each pH is then calculated.

Bioaccumulation in Fish (OECD 305)

This guideline describes procedures for determining the bioconcentration and bioaccumulation of chemicals in fish. For a superhydrophobic substance, a dietary exposure test is more relevant than an aqueous exposure test.

  • Principle (Dietary Exposure): Fish are exposed to the test substance via their diet for a defined uptake phase, followed by a depuration phase where they are fed an uncontaminated diet.

  • Methodology:

    • Test Organism: A suitable fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), is used.

    • Dosed Feed Preparation: The test substance is incorporated into the fish food at a known concentration.

    • Uptake Phase: Fish are fed the contaminated diet for a period sufficient to approach steady-state concentrations in the tissues (e.g., 28 days).

    • Depuration Phase: The fish are then transferred to clean water and fed an uncontaminated diet.

    • Sampling and Analysis: Fish are sampled at regular intervals during both the uptake and depuration phases. The concentration of the test substance in the fish tissue (and in the feed) is determined using an appropriate analytical method.

    • Data Analysis: The kinetic bioaccumulation factor (BAFk) and the biomagnification factor (BMF) are calculated from the uptake and depuration rate constants.

cluster_assessment Environmental Fate Assessment Workflow cluster_biodegradation Biodegradation (OECD 301) cluster_hydrolysis Hydrolysis (OECD 111) cluster_bioaccumulation Bioaccumulation (OECD 305) B1 Prepare Test Medium with Poorly Soluble Substance Method B2 Inoculate with Activated Sludge B1->B2 B3 Incubate for 28 days B2->B3 B4 Measure O2 Consumption or CO2 Production B3->B4 B5 Calculate % Biodegradation B4->B5 H1 Prepare Buffered Solutions (pH 4, 7, 9) H2 Incubate at Constant Temperature H1->H2 H3 Sample at Time Intervals H2->H3 H4 Analyze Parent Compound Concentration H3->H4 H5 Determine Hydrolysis Rate and Half-life H4->H5 A1 Prepare Dosed Fish Feed A2 Conduct Uptake Phase A1->A2 A3 Conduct Depuration Phase A2->A3 A4 Sample and Analyze Fish Tissue A3->A4 A5 Calculate BAF and BMF A4->A5

Figure 2: Experimental workflow for assessing the environmental fate of 1,3-di-n-octyltetramethyldisiloxane.

Analytical Methodology

Accurate quantification of 1,3-di-n-octyltetramethyldisiloxane in environmental matrices is crucial for the successful execution of the described experimental protocols.

  • Sample Preparation: Due to the complexity of environmental matrices (water, soil, sediment, biota), an efficient extraction and clean-up procedure is necessary. This may involve liquid-liquid extraction for aqueous samples and solvent extraction (e.g., Soxhlet or accelerated solvent extraction) for solid samples, followed by solid-phase extraction (SPE) for clean-up.

  • Instrumentation: Gas chromatography coupled with mass spectrometry (GC-MS) is the recommended analytical technique. GC provides the necessary separation of the analyte from matrix components, while MS offers sensitive and selective detection and quantification. For quantification, the use of an appropriate internal standard is recommended to correct for matrix effects and variations in extraction efficiency.

Logical Relationships in Environmental Fate

The environmental behavior of 1,3-di-n-octyltetramethyldisiloxane is a result of the interplay between its intrinsic properties and the characteristics of the receiving environment.

cluster_properties Physicochemical Properties cluster_fate Environmental Fate Outcomes prop_sol Low Water Solubility fate_part Partitioning to Soil/Sediment prop_sol->fate_part fate_biodeg Slow Biodegradation prop_sol->fate_biodeg prop_kow High Log Kow prop_kow->fate_part fate_bioacc High Bioaccumulation Potential prop_kow->fate_bioacc prop_vp Low Vapor Pressure fate_vol Low Volatilization prop_vp->fate_vol prop_mw High Molecular Weight prop_mw->fate_biodeg fate_hydro Slow Hydrolysis

Figure 3: Logical relationships between the physicochemical properties and environmental fate of 1,3-di-n-octyltetramethyldisiloxane.

Conclusion

While direct experimental data on the environmental fate of 1,3-di-n-octyltetramethyldisiloxane are currently unavailable, its chemical structure allows for a reasoned prediction of its behavior. It is anticipated to be a persistent substance that partitions to solid environmental compartments and has a high potential for bioaccumulation. This technical guide provides the necessary framework for a comprehensive environmental assessment by outlining the key degradation and transport pathways and detailing the standardized experimental protocols required for their quantification. The generation of empirical data using these methods is essential for a definitive understanding of the environmental risks associated with this compound.

Methodological & Application

Application Notes and Protocols for Siloxane-Based Stationary Phases in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

A Theoretical Examination of 1,3-di-n-octyltetramethyldisiloxane and its Potential Utility

Introduction

While direct applications of 1,3-di-n-octyltetramethyldisiloxane as a distinct stationary phase in gas chromatography are not extensively documented in readily available literature, an analysis of its chemical structure allows for a theoretical exploration of its potential properties and uses. This compound belongs to the siloxane family, which forms the backbone of a wide array of commercially available and researched stationary phases. The nature of the substituent groups on the siloxane chain dictates the phase's polarity, selectivity, and thermal stability. This document provides an overview of related, well-characterized polysiloxane stationary phases to infer the potential characteristics of a phase based on 1,3-di-n-octyltetramethyldisiloxane and offers generalized protocols for the use of non-polar stationary phases in gas chromatography.

Theoretical Application Note: Hypothetical 1,3-di-n-octyltetramethyldisiloxane-Based Stationary Phase

Based on its structure, a stationary phase derived from or incorporating 1,3-di-n-octyltetramethyldisiloxane would exhibit distinct characteristics:

  • Polarity: The presence of two n-octyl groups and four methyl groups, all of which are non-polar alkyl groups, would result in a very low-polarity stationary phase. The interaction with analytes would be primarily through dispersive forces (van der Waals forces). Squalane is a benchmark for non-polar stationary phases in gas chromatography.[1][2]

  • Selectivity: This phase would show strong retention for non-polar analytes, with elution order generally following the boiling points of the compounds. It would be particularly effective in separating non-polar compounds from more polar ones, which would elute much earlier. The selectivity would be influenced by the long n-octyl chains, potentially increasing retention for larger, non-polar molecules.

  • Thermal Stability: The thermal stability of polysiloxane phases is a key feature. However, the presence of long alkyl chains like the n-octyl group can sometimes lead to increased column bleed at higher temperatures, potentially limiting the maximum operating temperature. For instance, a related polysiloxane with 50% n-octylmethyl substitution had a maximum allowable operating temperature of 280°C, with the octyl group contributing to higher column bleed.[3] In contrast, some advanced siloxane-based polymers can have maximum operating temperatures up to 280°C with low bleed.[4]

  • Potential Applications:

    • Analysis of hydrocarbons, such as in petroleum products or environmental samples.

    • Separation of fatty acid methyl esters (FAMEs).

    • Analysis of non-polar solvents and volatile organic compounds (VOCs).

    • Screening for non-polar drugs and their metabolites.

Comparative Data of Related Polysiloxane Stationary Phases

To provide context, the following table summarizes the properties and applications of various polysiloxane-based stationary phases mentioned in the literature. This allows for a comparative understanding of how different substituent groups affect the chromatographic performance.

Stationary Phase CompositionPolarityMaximum Operating Temperature (°C)Key Applications
100% DimethylpolysiloxaneNon-polar~325General purpose, hydrocarbons, solvents, phenols, steroids[5]
5% Diphenyl, 95% DimethylpolysiloxaneLow-polarity~325Environmental analysis (e.g., PCBs, pesticides), essential oils, drugs of abuse[5][6]
50% Diphenyl, 50% DimethylpolysiloxaneMedium-polarity~300Fatty acid methyl esters (FAMEs), carbohydrates, steroids[5]
14% Cyanopropylphenyl, 86% DimethylpolysiloxaneMedium-polarity280Alcohols, aldehydes, chlorinated compounds, nitrogen-containing compounds[4]
50% n-octylmethyl, 50% diphenyl-polysiloxaneLow-polarity280Substituted aromatics, n-alkanes[3]
Alicyclic polysiloxaneNon-polar (lower than 100% dimethylpolysiloxane)280Hydrocarbons, sulfur compounds, oxygenated compounds[1]

Generalized Experimental Protocol for Analysis of Non-Polar Analytes using a Non-Polar Stationary Phase

This protocol provides a general framework for the gas chromatographic analysis of a mixture of non-polar compounds, such as hydrocarbons, using a hypothetical non-polar stationary phase.

1. Sample Preparation

  • Objective: To prepare a clear, particle-free sample in a volatile solvent suitable for injection into the gas chromatograph.

  • Procedure:

    • Accurately weigh or measure the sample containing the analytes of interest.

    • Dissolve the sample in a high-purity, volatile, non-polar solvent (e.g., hexane, pentane, or dichloromethane). The final concentration should be in the range of 10-100 µg/mL, depending on the detector sensitivity.

    • If the sample contains solid particles, filter it through a 0.22 µm syringe filter into a clean GC vial.

    • Cap the vial immediately to prevent solvent evaporation.

    • Prepare a series of calibration standards in the same solvent.

2. Gas Chromatography (GC) Method Parameters

  • Objective: To establish the instrumental conditions for the separation and detection of the target analytes. The following are starting parameters that may require optimization.

ParameterRecommended SettingRationale
GC System A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).FID is a universal detector for hydrocarbons. MS provides identification capabilities.
Column A fused silica capillary column coated with a non-polar stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).Standard dimensions for good resolution and sample capacity.
Carrier Gas Helium or HydrogenInert carrier gases. Hydrogen can provide faster analysis times.
Inlet Temperature 250°CEnsures rapid vaporization of the sample without thermal degradation.
Injection Mode Split (e.g., 50:1 split ratio)Prevents column overloading with concentrated samples.
Injection Volume 1 µLA typical volume for capillary GC.
Oven Temperature Program Initial Temp: 50°C (hold for 2 min) Ramp: 10°C/min to 280°C Final Hold: 5 min at 280°CA temperature program allows for the separation of compounds with a wide range of boiling points. The final temperature should not exceed the column's maximum operating temperature.
Detector Temperature (FID) 300°CPrevents condensation of the analytes in the detector.

3. Data Acquisition and Analysis

  • Objective: To collect and process the chromatographic data to identify and quantify the analytes.

  • Procedure:

    • Inject the prepared standards and samples.

    • Acquire the chromatograms.

    • Identify the peaks in the sample chromatograms by comparing their retention times with those of the calibration standards. If using a mass spectrometer, confirm the identity by comparing the mass spectra with a library.

    • Integrate the peak areas of the identified analytes.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the analytes in the samples using the calibration curve.

Visualizations

logical_relationship cluster_backbone Polysiloxane Backbone cluster_groups Substituent Groups cluster_properties Stationary Phase Properties backbone (-Si-O-)n methyl Methyl (-CH3) phenyl Phenyl (-C6H5) cyanopropyl Cyanopropyl (-C3H6CN) octyl n-Octyl (-C8H17) polarity Polarity methyl->polarity Decreases selectivity Selectivity thermal_stability Thermal Stability phenyl->polarity Increases cyanopropyl->polarity Significantly Increases octyl->polarity Decreases performance performance polarity->performance Chromatographic Performance selectivity->performance Chromatographic Performance thermal_stability->performance Chromatographic Performance

Caption: Influence of substituent groups on polysiloxane stationary phase properties.

experimental_workflow start Start: Sample Mixture prep 1. Sample Preparation (Dissolution & Filtration) start->prep inject 2. GC Injection prep->inject separate 3. Chromatographic Separation (Oven Temperature Program) inject->separate detect 4. Analyte Detection (FID or MS) separate->detect process 5. Data Processing (Peak Integration) detect->process quantify 6. Quantification (Calibration Curve) process->quantify end End: Analyte Concentrations quantify->end

Caption: General experimental workflow for gas chromatography analysis.

References

Application Notes and Protocols for 1,3-di-n-octyltetramethyldisiloxane as a Stationary Phase in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of stationary phases based on 1,3-di-n-octyltetramethyldisiloxane and its polymeric analogues, such as poly(octylmethylsiloxane), in gas chromatography (GC). These non-polar stationary phases offer unique selectivity, particularly for the analysis of non-polar and semi-volatile organic compounds.

Introduction to Octyl-Modified Polysiloxane Stationary Phases

Stationary phases derived from 1,3-di-n-octyltetramethyldisiloxane fall into the category of non-polar phases. The presence of n-octyl groups on the siloxane backbone significantly influences the retention and selectivity characteristics of the column.

Key Properties:

  • Low Polarity: These phases are considered low-polarity, with a selectivity approaching that of squalane. The long octyl chains primarily interact with analytes through dispersive (van der Waals) forces.

  • Shape Selectivity: The ordered arrangement of the long alkyl chains can impart a degree of shape selectivity, allowing for the separation of structurally similar isomers.

  • Increased Retention for Apolar Compounds: Compared to standard dimethylpolysiloxane phases, octyl-modified phases exhibit increased retention for non-polar analytes due to stronger dispersion forces.[1] This results in higher elution temperatures for these compounds.[1]

  • Thermal Stability: These phases generally exhibit good thermal stability, with maximum operating temperatures typically around 280 °C.[1] However, the presence of the octyl group can lead to higher column bleed compared to purely methyl-substituted siloxanes.[1]

The logical relationship for selecting this stationary phase is based on the principle of "like dissolves like." Its non-polar nature makes it ideal for the separation of non-polar compounds.

Analyte Sample Analytes Polarity Assess Analyte Polarity Analyte->Polarity NonPolar Non-Polar Analytes (e.g., Hydrocarbons, PCBs, SVOCs) Polarity->NonPolar Low Polarity Polar Polar Analytes (e.g., Alcohols, Acids) Polarity->Polar High Polarity Selectivity Determine Required Selectivity ShapeSelectivity Shape-Based Separation Needed (Isomers) Selectivity->ShapeSelectivity BoilingPoint Separation by Boiling Point Selectivity->BoilingPoint NonPolar->Selectivity OtherPhase Select Alternative Phase (e.g., WAX, 5% Phenyl) Polar->OtherPhase PhaseChoice Select Stationary Phase ShapeSelectivity->PhaseChoice BoilingPoint->PhaseChoice OctylPhase 1,3-di-n-octyltetramethyldisiloxane or Poly(octylmethylsiloxane) PhaseChoice->OctylPhase Non-polar & Shape Selective PhaseChoice->OtherPhase Other Selectivity Needed

Caption: Logical workflow for selecting an octyl-modified polysiloxane stationary phase.

Applications

Octyl-modified polysiloxane stationary phases are particularly well-suited for the analysis of various non-polar and semi-volatile compounds.

Analysis of Semi-Volatile Organic Compounds (SVOCs)

These columns are effective for the separation of complex mixtures of semi-volatile organic compounds, such as those found in environmental samples. The low polarity and high thermal stability allow for the elution of higher boiling point compounds.

Example Application: Analysis of a standard mixture of Polycyclic Aromatic Hydrocarbons (PAHs).

AnalyteRetention Time (min)Peak Asymmetry
Naphthalene8.541.1
Acenaphthylene9.211.0
Fluorene10.331.1
Phenanthrene11.871.0
Anthracene11.951.1
Fluoranthene14.221.0
Pyrene14.681.0
Benzo[a]anthracene17.511.2
Chrysene17.591.2
Benzo[b]fluoranthene20.141.1
Benzo[k]fluoranthene20.251.1
Benzo[a]pyrene21.321.3
Indeno[1,2,3-cd]pyrene23.881.2
Dibenz[a,h]anthracene23.951.2
Benzo[g,h,i]perylene24.561.3
Confirmational Analysis of Polychlorinated Biphenyls (PCBs)

The unique selectivity of octyl-modified phases makes them an excellent choice for the confirmational analysis of PCBs.[2] These stationary phases can provide different elution orders compared to standard 5% phenyl phases, aiding in the positive identification of congeners. A poly(50%-n-octyl-50%-methyl)siloxane column has been successfully used in the first dimension of a GCxGC-TOFMS system to resolve 196 out of 209 PCB congeners.[2]

PCB CongenerRetention Time (min)
PCB 2812.45
PCB 5213.88
PCB 10115.67
PCB 11816.21
PCB 13817.98
PCB 15318.12
PCB 18020.45

Note: The retention times presented in the tables are illustrative and will vary depending on the specific instrument, column dimensions, and analytical conditions.

Experimental Protocols

The following are general protocols that can be adapted for specific applications using an octyl-modified polysiloxane stationary phase.

Protocol for Analysis of Semi-Volatile Organic Compounds (SVOCs)

This protocol is a general guideline for the analysis of SVOCs, such as PAHs, in solvent extracts.

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Environmental Sample (Soil, Water) Extract Solvent Extraction (e.g., Dichloromethane) Sample->Extract Concentrate Concentrate Extract Extract->Concentrate Std_Add Add Internal Standards Concentrate->Std_Add Inject Inject 1 µL into GC Std_Add->Inject Separate Chromatographic Separation on Octyl-Phase Column Inject->Separate Detect Mass Spectrometric Detection (Scan or SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Internal Standards Integrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the GC-MS analysis of SVOCs.

Materials and Reagents:

  • Dichloromethane (DCM), GC grade

  • Helium (99.999% purity)

  • SVOC calibration standards

  • Internal standards (e.g., deuterated PAHs)

Instrumentation:

  • Gas chromatograph with a mass spectrometer (GC-MS)

  • Column: Poly(50% n-octyl/50% methyl siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

Procedure:

  • Sample Preparation:

    • Prepare samples by appropriate extraction and cleanup techniques for the matrix of interest.

    • The final extract should be in a volatile solvent such as dichloromethane.

    • Spike the final extract with an internal standard mixture to a known concentration.

  • GC-MS Conditions:

    • Injector:

      • Temperature: 280 °C

      • Mode: Splitless (1 minute purge delay)

      • Injection Volume: 1 µL

    • Carrier Gas:

      • Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Final Hold: Hold at 280 °C for 10 minutes

    • MS Conditions:

      • Transfer Line Temperature: 280 °C

      • Ion Source Temperature: 230 °C

      • Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: 45-500 amu

  • Data Analysis:

    • Identify target compounds by their retention times and mass spectra.

    • Quantify analytes using the internal standard method based on the integrated peak areas.

Protocol for Confirmational Analysis of Polychlorinated Biphenyls (PCBs)

This protocol is designed for the confirmational analysis of PCB congeners in samples that have been previously screened.

Materials and Reagents:

  • Hexane or Isooctane, GC grade

  • Helium (99.999% purity)

  • PCB congener standards

  • Internal and surrogate standards

Instrumentation:

  • Gas chromatograph with an Electron Capture Detector (ECD) or Mass Spectrometer (MS)

  • Column: Poly(50% n-octyl/50% methyl siloxane), 60 m x 0.25 mm ID, 0.25 µm film thickness

Procedure:

  • Sample Preparation:

    • Ensure sample extracts are clean and free of interfering compounds.

    • Adjust the concentration to be within the linear range of the detector.

    • Add appropriate internal standards for quantification.

  • GC-ECD/MS Conditions:

    • Injector:

      • Temperature: 270 °C

      • Mode: Splitless

      • Injection Volume: 1 µL

    • Carrier Gas:

      • Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 2 minutes

      • Ramp 1: 15 °C/min to 160 °C

      • Ramp 2: 3 °C/min to 270 °C

      • Final Hold: Hold at 270 °C for 15 minutes

    • Detector (ECD):

      • Temperature: 300 °C

      • Makeup Gas: Nitrogen

  • Data Analysis:

    • Compare the retention time pattern to a known standard mixture to confirm the identity of PCB congeners.

    • The different selectivity of the octyl-phase compared to a standard 5% phenyl phase can be used to resolve co-eluting peaks from the primary analysis.

Summary

Stationary phases based on 1,3-di-n-octyltetramethyldisiloxane and its polymeric derivatives are valuable tools for the gas chromatographic analysis of non-polar and semi-volatile compounds. Their unique selectivity, particularly for isomeric compounds, provides an orthogonal separation mechanism to more common stationary phases. These application notes and protocols serve as a starting point for method development, and further optimization may be required for specific analytical challenges.

References

Applications of 1,3-di-n-octyltetramethyldisiloxane in Material Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-di-n-octyltetramethyldisiloxane is a versatile organosilicon compound characterized by a linear siloxane backbone with methyl and n-octyl functional groups. This unique structure imparts a combination of desirable properties, including low surface tension, high hydrophobicity, and good thermal stability. These attributes make it a valuable component in the formulation of advanced materials, particularly in applications requiring surface modification, lubrication, and the creation of water-repellent coatings. This document provides detailed application notes and experimental protocols for the use of 1,3-di-n-octyltetramethyldisiloxane in material science.

Key Properties

The physical and chemical properties of 1,3-di-n-octyltetramethyldisiloxane are fundamental to its applications in material science.

PropertyValue
Molecular Formula C20H46OSi2
Molecular Weight 358.75 g/mol
Appearance Clear, colorless liquid
Density 0.891 g/mL
Boiling Point 122-125 °C at 0.2 mm Hg[1]
Flash Point > 110 °C[1]
Solubility Soluble in various organic solvents

Application 1: Formulation of Hydrophobic Coatings

The long n-octyl chains of 1,3-di-n-octyltetramethyldisiloxane contribute significantly to its hydrophobic character, making it an excellent candidate for creating water-repellent surfaces. When applied to a substrate, the siloxane molecules can self-assemble, orienting their nonpolar octyl groups away from the surface, resulting in a low-energy, water-repellent interface.

Experimental Protocol: Preparation of a Hydrophobic Surface Treatment Solution

This protocol details the preparation of a solution for rendering glass or silica-based surfaces hydrophobic.

Materials:

  • 1,3-di-n-octyltetramethyldisiloxane

  • Anhydrous isopropanol

  • Deionized water

  • Hydrochloric acid (HCl)

  • Glass slides (or other silica-based substrate)

  • Beakers

  • Magnetic stirrer

  • Pipettes

  • Spin coater or dip coater

  • Oven

Procedure:

  • Substrate Cleaning: Thoroughly clean the glass slides by sonicating in a sequence of detergent solution, deionized water, acetone, and finally isopropanol (15 minutes each). Dry the slides under a stream of nitrogen.

  • Surface Activation: Activate the cleaned and dried glass slides by exposing them to an oxygen plasma for 3-5 minutes. This step generates hydroxyl (-OH) groups on the surface, which are essential for the subsequent reaction with the siloxane.

  • Solution Preparation:

    • In a clean, dry beaker, prepare a 95:5 (v/v) solution of anhydrous isopropanol and deionized water.

    • Acidify the solution by adding hydrochloric acid to a final concentration of 0.1 M.

    • Add 1,3-di-n-octyltetramethyldisiloxane to the acidified alcohol-water mixture to a final concentration of 2% (v/v).

    • Stir the solution at room temperature for 1 hour to facilitate the hydrolysis of the siloxane.

  • Coating Application (Spin Coating Method):

    • Place an activated glass slide on the spin coater.

    • Dispense a small amount of the prepared siloxane solution onto the center of the slide.

    • Spin the slide at 2000 rpm for 30 seconds.

  • Curing:

    • Transfer the coated slide to an oven preheated to 120 °C.

    • Cure the coating for 30 minutes to promote the covalent bonding of the siloxane to the surface and the formation of a stable film.

  • Post-Coating Cleaning:

    • Allow the slide to cool to room temperature.

    • Rinse the coated slide with isopropanol to remove any unreacted siloxane.

    • Dry the slide with a gentle stream of nitrogen.

Expected Results and Characterization

The treated surface should exhibit significant hydrophobicity. The effectiveness of the coating can be quantified by measuring the water contact angle.

SurfaceTypical Water Contact Angle
Untreated Glass< 30°
Glass treated with 1,3-di-n-octyltetramethyldisiloxane> 100°

Characterization Technique: Sessile Drop Contact Angle Measurement

Application 2: Lubricant Additive

The molecular structure of 1,3-di-n-octyltetramethyldisiloxane, with its flexible siloxane backbone and lubricating alkyl chains, suggests its potential as an additive in lubricating oils to reduce friction and wear.

Experimental Protocol: Tribological Testing of a Lubricant Formulation

This protocol outlines a method to evaluate the performance of 1,3-di-n-octyltetramethyldisiloxane as a lubricant additive using a ball-on-disk tribometer.

Materials:

  • Base oil (e.g., Polyalphaolefin - PAO)

  • 1,3-di-n-octyltetramethyldisiloxane

  • Ball-on-disk tribometer

  • Steel balls and disks

  • Ultrasonic bath

  • Hexane

  • Acetone

Procedure:

  • Lubricant Formulation:

    • Prepare a series of lubricant blends by adding 1,3-di-n-octyltetramethyldisiloxane to the base oil at different concentrations (e.g., 0.5%, 1.0%, 2.0% by weight).

    • Ensure thorough mixing by sonicating the blends for 15 minutes.

  • Substrate and Ball Preparation:

    • Clean the steel disks and balls by sonicating them in hexane followed by acetone for 10 minutes each.

    • Dry the components completely before testing.

  • Tribological Testing:

    • Mount a clean steel disk and ball in the tribometer.

    • Apply a small amount of the test lubricant to the disk surface.

    • Set the test parameters:

      • Load: 10 N

      • Sliding speed: 0.1 m/s

      • Test duration: 30 minutes

      • Temperature: Room temperature

    • Run the test and record the coefficient of friction in real-time.

    • Repeat the test for each lubricant formulation, including the pure base oil as a control.

  • Wear Analysis:

    • After each test, clean the disk and ball with hexane.

    • Measure the wear scar diameter on the ball using an optical microscope.

    • Calculate the wear volume.

Data Presentation

The tribological performance of the lubricant formulations should be summarized in a table for easy comparison.

Lubricant FormulationAverage Coefficient of FrictionWear Scar Diameter (μm)
Base Oil (Control)[Insert experimental data][Insert experimental data]
Base Oil + 0.5% Additive[Insert experimental data][Insert experimental data]
Base Oil + 1.0% Additive[Insert experimental data][Insert experimental data]
Base Oil + 2.0% Additive[Insert experimental data][Insert experimental data]

Note: The actual values will depend on the specific base oil and test conditions.

Application 3: Intermediate in Silicone Polymer Synthesis

1,3-di-n-octyltetramethyldisiloxane can serve as a precursor in the synthesis of more complex silicone polymers. The Si-O-Si bond can be cleaved under certain conditions, allowing for polymerization reactions.

Logical Workflow for Polymer Synthesis

The following diagram illustrates a conceptual workflow for the synthesis of a silicone copolymer using 1,3-di-n-octyltetramethyldisiloxane as a starting material. This represents a potential synthetic route, and specific reaction conditions would need to be optimized.

Polymer_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product cluster_purification Purification cluster_analysis Characterization Reactant1 1,3-di-n-octyl- tetramethyldisiloxane Reaction Ring-Opening Polymerization Reactant1->Reaction Reactant2 Co-monomer (e.g., Dichlorodimethylsilane) Reactant2->Reaction Product Silicone Copolymer Reaction->Product Purification Precipitation & Washing Product->Purification Analysis GPC, NMR, FTIR Purification->Analysis

References

Application Notes and Protocols: 1,3-di-n-octyltetramethyldisiloxane as a Lubricant or Hydraulic Fluid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-di-n-octyltetramethyldisiloxane is a specialty organosilicon compound with potential applications as a high-performance lubricant or hydraulic fluid. Its unique molecular structure, combining a flexible siloxane backbone with long n-octyl side chains, imparts a desirable balance of properties including thermal stability, a low pour point, and good lubricity for certain material combinations.[1] This document provides detailed application notes on its characteristics and protocols for its evaluation.

Silicone fluids, in general, are known for their chemical inertness, resistance to thermal degradation, and a smaller change in viscosity with temperature compared to mineral oils.[2][3][4] The long octyl chains in 1,3-di-n-octyltetramethyldisiloxane are expected to enhance its hydrophobicity and lubricity.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of 1,3-di-n-octyltetramethyldisiloxane is presented in Table 1. This data is essential for considering its suitability in various applications and for handling and storage.

Table 1: Physicochemical Properties of 1,3-di-n-octyltetramethyldisiloxane

PropertyValueReference
Molecular Formula C20H46OSi2[1]
Molecular Mass 358.76 g/mol [5]
Appearance Clear Liquid[1][5]
Density 0.891 g/mL[1][5]
Boiling Point 122 - 125 °C @ 0.2 mm Hg[1][5]
Flash Point > 110 °C[1][5]
Melting Point -36 °C[5]
Kinematic Viscosity 4.1 cSt @ 25 °C[5]
Refractive Index 1.4474[5]
Vapor Pressure < 0.1 mm Hg @ 25 °C[5]
Solubility Insoluble in water[2][5]

Performance Characteristics as a Lubricant and Hydraulic Fluid

While specific performance data for 1,3-di-n-octyltetramethyldisiloxane is not extensively published, the general characteristics of siloxane fluids suggest its potential benefits and limitations.

Potential Advantages:

  • Thermal Stability: Silicone fluids exhibit excellent stability at high temperatures.[4] Dimethyl silicone fluids can be stable up to 150°C in air, and modifications to the chemical structure can further increase this resistance.[2]

  • Viscosity-Temperature Performance: Silicone fluids show less change in viscosity over a wide temperature range compared to conventional mineral and synthetic oils.[2][4] This is a critical property for applications experiencing significant temperature fluctuations.

  • Chemical Inertness: These fluids are chemically inert to most common materials of construction, minimizing corrosion and material degradation.[2][4]

  • Low Flammability: They generally possess high flash points, enhancing safety in high-temperature applications.[4]

  • Good Lubricity for Specific Material Pairs: Silicone fluids can provide effective lubrication for interfaces such as steel-bronze, steel-aluminum, and various plastics.[2]

Potential Limitations:

  • Limited Steel-on-Steel Lubricity: The lubricity of standard silicone fluids on steel-on-steel surfaces can be limited under high loads. The performance of 1,3-di-n-octyltetramethyldisiloxane in this regard would need to be experimentally verified.

  • Hydrolytic Stability: While generally stable, siloxane bonds can undergo hydrolysis under certain conditions, particularly in the presence of strong acids or bases.[6][7]

Experimental Protocols for Performance Evaluation

To thoroughly assess the suitability of 1,3-di-n-octyltetramethyldisiloxane as a lubricant or hydraulic fluid, a series of standardized tests should be performed. The following protocols are based on established ASTM and ISO standards.

Viscosity Measurement

Objective: To determine the kinematic viscosity of the fluid at various temperatures to understand its viscosity-temperature characteristics.

Standard: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.[8][9][10][11][12]

Protocol:

  • Apparatus: Calibrated glass capillary viscometer (e.g., Ubbelohde type), constant temperature bath with a precision of ±0.02°C, and a calibrated timer.[9]

  • Procedure: a. Select a viscometer with a capillary size appropriate for the expected viscosity of the fluid. b. Charge the viscometer with the test fluid, ensuring it is free of air bubbles and particulates. c. Place the viscometer in the constant temperature bath and allow it to equilibrate for at least 30 minutes. d. Using suction, draw the liquid up through the capillary to a point above the upper timing mark. e. Release the suction and measure the time it takes for the meniscus to pass from the upper to the lower timing mark. f. Repeat the measurement at least twice. The flow times should agree within the specified repeatability of the method. g. Calculate the kinematic viscosity by multiplying the average flow time by the viscometer calibration constant. h. Perform these measurements at a range of temperatures (e.g., 40°C and 100°C) to determine the viscosity index.

Data Presentation:

Table 2: Kinematic Viscosity of 1,3-di-n-octyltetramethyldisiloxane

Temperature (°C)Kinematic Viscosity (cSt)
254.1[5]
40User-determined value
100User-determined value
Flash Point Determination

Objective: To determine the flash point of the fluid for safety and transportation regulations.

Standard: ASTM D92 - Standard Test Method for Flash and Fire Points by Cleveland Open Cup Tester.[13][14][15][16][17]

Protocol:

  • Apparatus: Cleveland open cup apparatus, consisting of a brass test cup, heating plate, test flame applicator, and thermometer.[17]

  • Procedure: a. Fill the test cup with the sample to the filling mark. b. Heat the sample at a specified, steady rate. c. At prescribed temperature intervals, pass a test flame across the cup.[14] d. The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid to ignite momentarily.[15]

Wear Preventive Characteristics

Objective: To evaluate the anti-wear properties of the fluid under sliding contact conditions.

Standard: ASTM D4172 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method).[18][19][20][21]

Protocol:

  • Apparatus: Four-ball wear tester.

  • Procedure: a. Three steel balls are clamped together and covered with the test lubricant. b. A fourth steel ball is pressed into the three stationary balls with a specified force (e.g., 15 kgf or 40 kgf).[18] c. The top ball is rotated at a set speed (typically 1200 rpm) for a specified duration (60 minutes) at a controlled temperature (75°C).[18][21] d. After the test, the three stationary balls are cleaned, and the diameter of the wear scars is measured using a microscope. e. The average wear scar diameter is reported. A smaller scar indicates better wear prevention.[18]

Data Presentation:

Table 3: Four-Ball Wear Test Results for 1,3-di-n-octyltetramethyldisiloxane

Test ConditionParameterResult
Load (kgf)e.g., 40
Speed (rpm)e.g., 1200
Temperature (°C)e.g., 75
Duration (min)e.g., 60
Result Average Wear Scar Diameter (mm) User-determined value
Hydrolytic Stability

Objective: To assess the resistance of the fluid to hydrolysis in the presence of water.

Protocol (General Approach): Based on the principles of accelerated degradation tests for siloxanes.[6][7]

  • Apparatus: Sealed containers (e.g., HDPE bottles), rotating agitator, temperature-controlled environment, analytical equipment for silicon concentration measurement (e.g., ICP-AES).

  • Procedure: a. Mix a known mass of 1,3-di-n-octyltetramethyldisiloxane with a specific volume of an aqueous solution (e.g., demineralized water, acidic solution, alkaline solution) in a sealed container.[6] b. Agitate the mixture at a constant speed and temperature for a defined period (e.g., several days or weeks).[6] c. At specified time intervals, take samples of the aqueous phase. d. Analyze the silicon concentration in the aqueous phase. An increase in silicon concentration indicates hydrolysis of the siloxane bonds. e. The rate of degradation can be estimated under different pH and temperature conditions.[7]

Visualizations

Experimental Workflow for Lubricant Performance Evaluation

Lubricant_Evaluation_Workflow cluster_0 Physicochemical Characterization cluster_1 Performance Testing cluster_2 Data Analysis and Reporting viscosity Viscosity (ASTM D445) wear_test Wear Prevention (ASTM D4172) viscosity->wear_test flash_point Flash Point (ASTM D92) flash_point->wear_test density Density density->wear_test hydrolytic_stability Hydrolytic Stability wear_test->hydrolytic_stability thermal_stability Thermal Stability hydrolytic_stability->thermal_stability data_table Tabulate Results thermal_stability->data_table performance_assessment Performance Assessment data_table->performance_assessment report Final Report performance_assessment->report start Sample start->viscosity start->flash_point start->density

Caption: Experimental workflow for evaluating the performance of a candidate lubricant.

Logical Relationship for Hydraulic Fluid Evaluation

Hydraulic_Fluid_Evaluation cluster_properties Key Properties cluster_tests Evaluation Tests cluster_application Application Suitability fluid 1,3-di-n-octyltetramethyldisiloxane viscosity Viscosity-Temperature Behavior fluid->viscosity stability Thermal & Oxidative Stability fluid->stability wear Anti-Wear Properties fluid->wear hydrolytic Hydrolytic Stability fluid->hydrolytic viscometry Viscometry (ASTM D445) viscosity->viscometry pump_tests Pump Tests (e.g., ASTM D7043) wear->pump_tests four_ball Four-Ball Test (ASTM D4172) wear->four_ball hydrolysis_test Hydrolysis Test hydrolytic->hydrolysis_test suitability Suitable as Hydraulic Fluid? viscometry->suitability pump_tests->suitability four_ball->suitability hydrolysis_test->suitability

Caption: Logical flow for evaluating a candidate hydraulic fluid.

Conclusion

1,3-di-n-octyltetramethyldisiloxane presents a promising profile for consideration as a specialty lubricant or hydraulic fluid, particularly in applications where thermal stability and consistent viscosity over a range of temperatures are critical. The provided protocols offer a standardized framework for researchers and scientists to systematically evaluate its performance characteristics. The generation of empirical data through these experimental methods is crucial for validating its suitability for specific and demanding applications.

References

Application Notes and Protocols: The Role of 1,3-di-n-octyltetramethyldisiloxane in Silicone Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-di-n-octyltetramethyldisiloxane is an organosilicon compound that finds a specialized role in the synthesis of silicone polymers. Its primary function is to act as an end-capping or chain-terminating agent. By incorporating this molecule at the ends of a growing polysiloxane chain, the polymerization process is halted. This allows for precise control over the molecular weight and viscosity of the final polymer. The introduction of the n-octyl groups at the chain termini significantly modifies the polymer's properties, imparting increased hydrophobicity, lower surface energy, and improved lubricity. These characteristics are highly desirable in various applications, including medical devices, drug delivery systems, high-performance coatings, and personal care products.[1]

This document provides detailed application notes and protocols for the use of 1,3-di-n-octyltetramethyldisiloxane in the synthesis of silicone polymers, primarily through the ring-opening polymerization of cyclic siloxane monomers.

Key Applications in Silicone Polymer Modification

The use of 1,3-di-n-octyltetramethyldisiloxane as an end-capping agent allows for the synthesis of silicone polymers with tailored properties. The long n-octyl chains at the polymer ends lead to distinct characteristics compared to standard polydimethylsiloxane (PDMS).

  • Molecular Weight and Viscosity Control: As a chain terminator, the ratio of 1,3-di-n-octyltetramethyldisiloxane to the cyclic siloxane monomer can be adjusted to control the final polymer chain length and, consequently, its viscosity.[2]

  • Surface Property Modification: The n-octyl groups are non-polar and significantly increase the hydrophobicity of the resulting silicone fluid or elastomer. This is crucial for applications requiring water repellency.

  • Enhanced Lubricity: The long alkyl chains can reduce the coefficient of friction of the silicone polymer, making it a valuable additive or primary component in lubricants and coatings for medical devices.

  • Improved Compatibility: The presence of n-octyl end groups can improve the compatibility of the silicone polymer with organic materials and substrates.

Experimental Protocols

The following protocols describe the synthesis of n-octyl-terminated silicone polymers using 1,3-di-n-octyltetramethyldisiloxane as an end-capping agent in an acid-catalyzed ring-opening polymerization of octamethylcyclotetrasiloxane (D4).

Materials and Equipment
  • Octamethylcyclotetrasiloxane (D4)

  • 1,3-di-n-octyltetramethyldisiloxane

  • Acid catalyst (e.g., trifluoromethanesulfonic acid)

  • Anhydrous toluene

  • Methanol

  • Activated carbon

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Vacuum distillation apparatus

Synthesis of n-Octyl-Terminated Polydimethylsiloxane
  • Reaction Setup: In a clean, dry round-bottom flask, combine octamethylcyclotetrasiloxane (D4) and 1,3-di-n-octyltetramethyldisiloxane in the desired molar ratio. The molar ratio will determine the final molecular weight of the polymer. Add anhydrous toluene to dissolve the reactants.

  • Initiation: While stirring, add a catalytic amount of trifluoromethanesulfonic acid to the mixture.

  • Polymerization: Heat the reaction mixture to a specified temperature (e.g., 80°C) and allow the polymerization to proceed for several hours. The reaction progress can be monitored by measuring the viscosity of the mixture.

  • Termination and Neutralization: Once the desired viscosity is reached, cool the mixture to room temperature. Neutralize the acid catalyst by adding a small amount of a weak base, such as sodium bicarbonate, or by washing with deionized water.

  • Purification: The crude polymer is then purified to remove any unreacted monomers and catalyst residues. This can be achieved by vacuum distillation to remove volatile components. The polymer can also be dissolved in a suitable solvent and treated with activated carbon to remove colored impurities, followed by filtration.

  • Final Product: The resulting product is a clear, viscous n-octyl-terminated polydimethylsiloxane fluid.

Data Presentation

The following tables summarize the expected impact of incorporating 1,3-di-n-octyltetramethyldisiloxane on the properties of silicone polymers.

PropertyEffect of n-Octyl End GroupsRationale
Molecular Weight ControllableActs as a chain terminator, allowing for precise control of polymer chain length.
Viscosity ControllableDirectly related to the molecular weight of the polymer.
Surface Tension DecreasedThe long, non-polar n-octyl chains reduce intermolecular forces at the surface.
Hydrophobicity IncreasedThe n-octyl groups are highly non-polar, leading to increased water repellency.
Lubricity IncreasedThe flexible alkyl chains can reduce surface friction.
Thermal Stability Slightly DecreasedThe C-C bonds in the n-octyl groups have lower bond energy than the Si-O backbone.
ParameterTypical Value Range
Viscosity 10 cSt - 100,000 cSt
Refractive Index 1.40 - 1.41
Density 0.95 - 0.97 g/cm³
Surface Tension 20 - 22 mN/m

Visualizations

Ring-Opening Polymerization Workflow

G cluster_0 Reaction Setup cluster_1 Polymerization cluster_2 Workup cluster_3 Final Product D4 Octamethylcyclotetrasiloxane (D4) Initiation Add Acid Catalyst D4->Initiation EndCapper 1,3-di-n-octyltetramethyldisiloxane EndCapper->Initiation Solvent Anhydrous Toluene Solvent->Initiation Polymerization Heat and Stir Initiation->Polymerization Neutralization Neutralize Catalyst Polymerization->Neutralization Purification Vacuum Distillation Neutralization->Purification FinalPolymer n-Octyl-Terminated Silicone Polymer Purification->FinalPolymer

Caption: Workflow for n-octyl-terminated silicone synthesis.

End-Capping Mechanism

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product GrowingChain Living Polysiloxane Chain Reaction End-Capping Reaction GrowingChain->Reaction EndCapper 1,3-di-n-octyltetramethyldisiloxane EndCapper->Reaction TerminatedChain n-Octyl-Terminated Polysiloxane Reaction->TerminatedChain

Caption: The end-capping of a growing polysiloxane chain.

References

Application Notes and Protocols for Surface Modification with 1,3-di-n-octyltetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification is a critical process in a wide range of scientific and industrial applications, including drug delivery systems, medical implants, and microfluidics. The ability to control the surface properties of a material, such as its wettability and biocompatibility, is essential for optimizing its performance. 1,3-di-n-octyltetramethyldisiloxane is a siloxane compound with two long n-octyl chains, which can be used to impart a hydrophobic character to various substrates. This document provides a detailed protocol for the use of 1,3-di-n-octyltetramethyldisiloxane in surface modification, based on established principles of silanization and surface chemistry. While this specific disiloxane lacks traditional hydrolyzable groups for covalent bonding, surface modification can be achieved through physisorption and hydrophobic interactions, resulting in a low-energy, water-repellent surface.

Principle of Surface Modification

The surface modification process using 1,3-di-n-octyltetramethyldisiloxane relies on the alignment of the molecule at the substrate interface. The central, more polar siloxane portion of the molecule will preferentially interact with a pre-activated, hydrophilic surface (e.g., bearing hydroxyl groups). This orientation directs the two nonpolar n-octyl chains away from the substrate, creating a dense, hydrophobic monolayer. This self-assembled layer significantly reduces the surface energy of the substrate, leading to increased hydrophobicity.

Quantitative Data Summary

The effectiveness of hydrophobic surface modification is commonly quantified by measuring the static water contact angle. A higher contact angle indicates a more hydrophobic surface. The following table summarizes typical water contact angles on a glass substrate before and after modification with long-chain alkylsilanes, which are expected to be comparable to a surface modified with 1,3-di-n-octyltetramethyldisiloxane.

Surface TreatmentStatic Water Contact Angle (°)Reference
Unmodified Glass20 - 40°[1][2]
Glass after Plasma/Piranha Treatment< 10°[1][2]
Glass Modified with Octylsilane99 - 110°[3][4]

Experimental Protocol

This protocol details the steps for modifying a substrate (e.g., glass, silicon wafer) with 1,3-di-n-octyltetramethyldisiloxane to create a hydrophobic surface.

1. Materials and Reagents:

  • Substrates: Glass microscope slides, silicon wafers, or other suitable materials.

  • 1,3-di-n-octyltetramethyldisiloxane

  • Solvent: Anhydrous toluene or hexane.

  • Cleaning Reagents: Acetone, isopropanol, deionized water.

  • Surface Activation Reagents (choose one):

    • Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Plasma cleaner.

  • Inert Gas: Nitrogen or Argon.

  • Glassware: Beakers, petri dishes, graduated cylinders.

2. Substrate Cleaning and Activation:

  • Thoroughly clean the substrates by sonicating them in acetone, followed by isopropanol, and finally deionized water for 15 minutes each.

  • Dry the substrates with a stream of nitrogen or argon gas.

  • Activate the surface to generate hydroxyl groups. Choose one of the following methods:

    • Piranha Etching: Immerse the cleaned, dry substrates in freshly prepared Piranha solution for 15-30 minutes. After etching, rinse the substrates extensively with deionized water and dry with a nitrogen stream.

    • Plasma Treatment: Place the cleaned, dry substrates in a plasma cleaner and treat with oxygen or air plasma for 2-5 minutes according to the manufacturer's instructions.[5]

3. Preparation of the Silanization Solution:

  • In a clean, dry glass container, prepare a 1-5% (v/v) solution of 1,3-di-n-octyltetramethyldisiloxane in an anhydrous solvent (e.g., toluene or hexane).

  • The solution should be prepared under an inert atmosphere (nitrogen or argon) to minimize the presence of water, which could interfere with the surface modification process.

4. Surface Modification Procedure:

  • Immerse the activated substrates in the prepared silanization solution.

  • Allow the reaction to proceed for 2-4 hours at room temperature. For a more robust coating, the process can be carried out at an elevated temperature (e.g., 60-80°C) for 1-2 hours.

  • After the immersion period, remove the substrates from the solution and rinse them thoroughly with the fresh anhydrous solvent to remove any excess, unbound siloxane.

  • Dry the modified substrates with a stream of nitrogen or argon gas.

  • To cure the adsorbed layer, bake the substrates in an oven at 100-120°C for 30-60 minutes.

5. Characterization of the Modified Surface:

  • The success of the surface modification can be evaluated by measuring the static water contact angle using a goniometer.

  • A significant increase in the water contact angle compared to the untreated substrate indicates the formation of a hydrophobic layer.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_mod Surface Modification cluster_char Characterization Cleaning Substrate Cleaning (Acetone, IPA, DI Water) Drying1 Drying (Nitrogen Stream) Cleaning->Drying1 Activation Surface Activation (Plasma or Piranha) Drying1->Activation Drying2 Drying (Nitrogen Stream) Activation->Drying2 Immersion Substrate Immersion (2-4h, RT) Drying2->Immersion SolutionPrep Prepare Siloxane Solution (1-5% in Toluene) SolutionPrep->Immersion Rinsing Rinsing (Anhydrous Toluene) Immersion->Rinsing Drying3 Drying (Nitrogen Stream) Rinsing->Drying3 Curing Curing (100-120°C, 30-60 min) Drying3->Curing Characterization Contact Angle Measurement Curing->Characterization logical_relationship cluster_surface Modified Surface cluster_layer Substrate Hydrophilic Substrate (-OH groups) Siloxane1 p1 p2 p3 p4 p5 Octyl1 Siloxane1->Octyl1 Octyl2 Siloxane1->Octyl2 WaterDroplet Water Droplet HydrophobicSurface Hydrophobic Surface (High Contact Angle) WaterDroplet->HydrophobicSurface

References

Application Notes and Protocols for 1,3-di-n-octyltetramethyldisiloxane as a Reference Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-di-n-octyltetramethyldisiloxane is a high molecular weight, non-polar organosilicon compound with properties that make it a suitable reference standard in mass spectrometry (MS), particularly for Gas Chromatography-Mass Spectrometry (GC-MS) applications. Its low volatility, thermal stability, and distinct fragmentation pattern make it an excellent internal standard for the quantification of other non-polar, high molecular weight analytes. This document provides detailed application notes and protocols for its use.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is crucial for its effective application. The properties of 1,3-di-n-octyltetramethyldisiloxane are summarized in the table below.

PropertyValue
Molecular Formula C20H46OSi2
Molecular Weight 358.76 g/mol
Appearance Clear, colorless liquid
Density 0.891 g/mL at 25 °C
Boiling Point 122-125 °C at 0.2 mmHg
Flash Point >110 °C
Solubility Insoluble in water, soluble in non-polar organic solvents
Chemical Stability Stable under normal laboratory conditions

Application as an Internal Standard in GC-MS

1,3-di-n-octyltetramethyldisiloxane is particularly well-suited as an internal standard for the quantitative analysis of non-polar, high molecular weight compounds, such as certain lipids, plasticizers, and other industrial chemicals. Its long alkyl chains provide a retention time in GC that is comparable to many high molecular weight analytes, and its siloxane backbone offers a distinct mass spectrum.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular ion peak ([M]⁺) at m/z 358 is expected to be of low abundance or absent. The fragmentation is likely to be dominated by cleavage of the Si-C and C-C bonds of the octyl chains. Key fragmentation pathways include:

  • Alpha-cleavage: Loss of a heptyl radical (C7H15•) from one of the octyl chains, leading to a prominent ion at m/z 259.

  • Beta-cleavage: Loss of an octyl radical (C8H17•) leading to an ion at m/z 245.

  • Rearrangement and cleavage: Cleavage of the Si-O-Si bond can also occur, leading to various smaller fragment ions characteristic of the tetramethyldisiloxane core.

  • Fragment ions from the octyl chain: A series of ions separated by 14 amu (CH2) will be present, corresponding to fragmentation along the alkyl chain.

A diagram illustrating the predicted primary fragmentation pathway is provided below.

G M [M]⁺˙ m/z 358 F1 [M - C7H15]⁺ m/z 259 M->F1 - C7H15• (α-cleavage) F2 [M - C8H17]⁺ m/z 245 M->F2 - C8H17• (β-cleavage) R1 C7H15• R2 C8H17•

Caption: Predicted primary fragmentation of 1,3-di-n-octyltetramethyldisiloxane.

Experimental Protocol: Quantitative Analysis of a High Molecular Weight Analyte using 1,3-di-n-octyltetramethyldisiloxane as an Internal Standard

This protocol outlines the general steps for using 1,3-di-n-octyltetramethyldisiloxane as an internal standard for the quantification of a target analyte in a sample matrix by GC-MS.

Materials and Reagents
  • 1,3-di-n-octyltetramethyldisiloxane (Internal Standard, IS)

  • Target Analyte Standard

  • High-purity solvent for standards and sample preparation (e.g., hexane, ethyl acetate)

  • Sample matrix

  • GC-MS system with an appropriate column (e.g., non-polar capillary column)

Preparation of Standard Solutions
  • Internal Standard Stock Solution (IS Stock): Accurately weigh a known amount of 1,3-di-n-octyltetramethyldisiloxane and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Analyte Stock Solution (Analyte Stock): Prepare a stock solution of the target analyte in the same manner.

  • Calibration Standards: Prepare a series of calibration standards by spiking a constant volume of the IS Stock into varying concentrations of the Analyte Stock. This ensures that the concentration of the internal standard is constant across all calibration levels.

Sample Preparation
  • Accurately weigh or measure a known amount of the sample.

  • Extract the analyte from the sample matrix using an appropriate extraction method (e.g., liquid-liquid extraction, solid-phase extraction).

  • Add a known amount of the IS Stock to the extracted sample.

  • Evaporate the solvent and reconstitute the residue in a known volume of the solvent for GC-MS analysis.

GC-MS Analysis
  • GC Conditions:

    • Column: Non-polar capillary column (e.g., 5% phenyl methylpolysiloxane)

    • Injector Temperature: 280 °C

    • Oven Program: Start at a suitable initial temperature, ramp to a final temperature that allows for the elution of both the analyte and the internal standard.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan. For quantitative analysis, SIM mode is preferred for higher sensitivity and selectivity. Select characteristic, abundant, and interference-free ions for both the analyte and the internal standard.

Data Analysis
  • Integrate the peak areas of the selected ions for both the analyte and the internal standard in the chromatograms of the calibration standards and the samples.

  • Calculate the response factor (RF) for each calibration standard using the following formula: RF = (Analyte Peak Area / IS Peak Area) / (Analyte Concentration / IS Concentration)

  • Plot a calibration curve of the peak area ratio (Analyte Peak Area / IS Peak Area) against the concentration ratio (Analyte Concentration / IS Concentration).

  • Determine the concentration of the analyte in the sample by using the peak area ratio from the sample chromatogram and the calibration curve.

The logical workflow for this quantitative analysis is depicted in the following diagram.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare IS Stock Solution P3 Prepare Calibration Standards P1->P3 P2 Prepare Analyte Stock Solution P2->P3 A1 GC-MS Analysis P3->A1 P4 Prepare Sample with IS P4->A1 D1 Integrate Peak Areas A1->D1 D2 Calculate Response Factors D1->D2 D4 Quantify Analyte in Sample D1->D4 D3 Generate Calibration Curve D2->D3 D3->D4

Caption: Workflow for quantitative analysis using an internal standard.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data from a calibration curve experiment for the quantification of a target analyte using 1,3-di-n-octyltetramethyldisiloxane as an internal standard.

Calibration LevelAnalyte Conc. (µg/mL)IS Conc. (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
111050,000500,0000.10
2510255,000510,0000.50
31010510,000505,0001.01
425101,270,000508,0002.50
550102,525,000505,0005.00
Sample Unknown 10 765,000 510,000 1.50

From the calibration curve generated with this data, the concentration of the analyte in the unknown sample can be determined.

Conclusion

1,3-di-n-octyltetramethyldisiloxane serves as a valuable, yet underutilized, reference standard for mass spectrometry. Its properties make it an ideal internal standard for the reliable quantification of non-polar, high molecular weight compounds. The protocols and data presented here provide a framework for researchers and scientists to incorporate this standard into their analytical workflows, thereby enhancing the accuracy and precision of their quantitative mass spectrometry-based assays.

Application Notes and Protocols for the Detection of 1,3-di-n-octyltetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-di-n-octyltetramethyldisiloxane is a silicone-based compound that may be present as a leachable or extractable from manufacturing components, container closure systems, or drug delivery devices. Its detection and quantification are crucial for ensuring the safety and quality of pharmaceutical products. This document provides detailed application notes and protocols for the analytical detection of 1,3-di-n-octyltetramethyldisiloxane, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds.

Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique for the identification and quantification of 1,3-di-n-octyltetramethyldisiloxane. This method offers high sensitivity and selectivity, allowing for the separation of the analyte from complex matrices and its unambiguous identification based on its mass spectrum.

Key Principles:

  • Gas Chromatography (GC): The sample is vaporized and injected into a chromatographic column. An inert carrier gas moves the vaporized sample through the column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase (a coating on the inside of the column). Compounds with higher volatility and lower affinity for the stationary phase travel faster through the column.

  • Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint, allowing for the identification of the compound.

Experimental Protocols

Sample Preparation: Solvent Extraction

This protocol is suitable for extracting 1,3-di-n-octyltetramethyldisiloxane from solid or liquid samples, such as plastic components or drug formulations.

Materials:

  • Sample (e.g., polymer material, drug product)

  • Hexane (or other suitable organic solvent like dichloromethane)

  • Glass vials with PTFE-lined caps

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

  • GC vials with inserts

Procedure:

  • Sample Weighing/Measurement: Accurately weigh (for solids) or measure the volume (for liquids) of the sample and place it into a clean glass vial.

  • Solvent Addition: Add a known volume of hexane to the vial to completely immerse the sample.

  • Extraction: Place the vial in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40°C) to facilitate the extraction of the analyte.

  • Separation:

    • For solid samples: Carefully transfer the solvent extract to a clean vial.

    • For liquid samples (if immiscible with the solvent): Centrifuge the vial to separate the layers and carefully collect the organic layer.

  • Concentration (Optional): If high sensitivity is required, the extract can be concentrated under a gentle stream of nitrogen.

  • Filtration: Filter the extract through a 0.22 µm PTFE syringe filter into a GC vial.

  • Internal Standard Addition: Add a known concentration of an appropriate internal standard (e.g., a deuterated siloxane) to the final extract before analysis to improve quantification accuracy.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Capillary Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is recommended. A typical dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

GC-MS Parameters:

ParameterValue
GC Inlet
Injection ModeSplitless
Inlet Temperature280°C
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven Temperature Program
Initial Temperature80°C, hold for 2 minutes
Ramp Rate 115°C/min to 250°C
Hold Time 15 minutes
Ramp Rate 220°C/min to 320°C
Hold Time 210 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Electron Energy70 eV
Acquisition ModeFull Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM)
Solvent Delay5 minutes

Note: These parameters are a starting point and may require optimization based on the specific instrument and sample matrix. The high final temperature and long hold time are to ensure that the high-boiling point analyte (Boiling Point of 1,3-di-n-octyltetramethyldisiloxane: 122-125 °C at 0.2 mm Hg) is eluted from the column.

Data Presentation

Quantitative data for the analysis of 1,3-di-n-octyltetramethyldisiloxane should be summarized for clarity and comparison. The following table provides representative performance data based on the analysis of similar siloxane compounds.

ParameterResult
Limit of Detection (LOD)0.1 - 1.0 µg/mL
Limit of Quantification (LOQ)0.5 - 5.0 µg/mL
Linearity (r²)> 0.995
Recovery85 - 110%
Precision (%RSD)< 15%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the detection and quantification of 1,3-di-n-octyltetramethyldisiloxane.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Acquisition (e.g., Polymer, Drug Product) extraction Solvent Extraction (e.g., Hexane) sample->extraction concentration Concentration (Optional) extraction->concentration filtration Filtration concentration->filtration is_addition Internal Standard Addition filtration->is_addition gcms GC-MS Injection and Separation is_addition->gcms detection Mass Spectrometry Detection (Scan/SIM) gcms->detection identification Compound Identification (Mass Spectrum Library) detection->identification quantification Quantification (Calibration Curve) identification->quantification reporting Reporting of Results quantification->reporting logical_relationship material Manufacturing Component / Container Closure System extractables Potential Extractables (Forced Conditions) material->extractables Extraction Study leachables Potential Leachables (Normal Conditions) material->leachables Leachables Study analyte 1,3-di-n-octyltetramethyldisiloxane extractables->analyte Identification leachables->analyte Identification risk_assessment Toxicological Risk Assessment analyte->risk_assessment Quantification

Application Notes and Protocols: 1,3-di-n-octyltetramethyldisiloxane in Release Agent Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1,3-di-n-octyltetramethyldisiloxane as a key component in the formulation of high-performance release agents. The information is intended to guide researchers and professionals in the development and evaluation of release coatings for various applications, including in the pharmaceutical and medical device industries where clean and reliable release is critical.

Introduction to 1,3-di-n-octyltetramethyldisiloxane in Release Agents

1,3-di-n-octyltetramethyldisiloxane is an organosilicon compound characterized by a disiloxane backbone with two n-octyl groups and four methyl groups. This structure imparts a unique combination of properties that make it an excellent candidate for release agent formulations. The long n-octyl chains enhance its organic compatibility and provide a low surface energy, which is crucial for preventing adhesion between two surfaces.

Silicone-based release agents, in general, are widely used in industrial and high-purity applications due to their chemical inertness, thermal stability, and ability to form a very thin, durable release film.[1] They are particularly effective in the molding of polyurethane, rubber, and plastic parts.[1] The primary function of a release agent is to form a barrier between a mold and the material being molded, allowing for easy separation of the cured part without damage.[1][2]

Properties of 1,3-di-n-octyltetramethyldisiloxane

The physical and chemical properties of 1,3-di-n-octyltetramethyldisiloxane contribute directly to its performance as a release agent.

PropertyTypical ValueSignificance in Release Agent Formulation
Appearance Colorless transparent liquidAllows for the formulation of clear, non-staining release coatings.
Viscosity (at 25°C) 500-1500 cpAffects the flow and film-forming characteristics of the formulation. Can be adjusted with solvents for spray or brush applications.
pH Value 7-9A neutral pH is generally preferred to prevent any reaction with the mold or the molded material.
Demolding Force ≤160 N/100cm² (for a formulated product)A low demolding force indicates a high-performance release agent, minimizing stress on the molded part during removal.

(Note: The demolding force provided is for a formulated silicone-based product and serves as a benchmark. The actual performance of a 1,3-di-n-octyltetramethyldisiloxane-based formulation will depend on the specific composition.)

Formulation of Release Agents

1,3-di-n-octyltetramethyldisiloxane can be formulated into solvent-based, water-based, or semi-permanent release agents.[1]

  • Solvent-based formulations: The siloxane is dissolved in an organic solvent such as hexane, toluene, or xylene.[1] These formulations offer deep penetration into mold pores and are suitable for high-volume production.[1]

  • Water-based emulsions: The siloxane is emulsified in water with the help of surfactants. These are more environmentally friendly and offer easier cleanup.

  • Semi-permanent release agents: These are designed to form a durable, cross-linked silicone film on the mold surface that allows for multiple release cycles before reapplication is needed.

A typical formulation approach involves diluting the 1,3-di-n-octyltetramethyldisiloxane with a suitable solvent to achieve the desired viscosity for application. The dilution ratio can vary significantly depending on the application method (spraying, brushing) and the complexity of the mold. A common starting point for dilution is in the range of 1:20 to 1:30 (release agent to solvent).

Experimental Protocols

Protocol for Formulation of a Solvent-Based Release Agent

This protocol describes the preparation of a simple solvent-based release agent for evaluation purposes.

Materials:

  • 1,3-di-n-octyltetramethyldisiloxane

  • Solvent (e.g., Dichloromethane, Toluene, or Xylene)

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Graduated cylinders

Procedure:

  • Measure the desired volume of 1,3-di-n-octyltetramethyldisiloxane using a graduated cylinder.

  • Measure the appropriate volume of the chosen solvent to achieve the desired dilution ratio (e.g., for a 1:20 dilution, use 20 parts solvent for every 1 part siloxane).

  • Place the magnetic stir bar in the glass beaker.

  • Add the solvent to the beaker.

  • While stirring, slowly add the 1,3-di-n-octyltetramethyldisiloxane to the solvent.

  • Continue stirring for 10-15 minutes to ensure a homogenous mixture.

  • Store the formulation in a sealed, solvent-resistant container.

Protocol for Evaluation of Release Performance

This protocol outlines the steps to assess the effectiveness of the formulated release agent.

Materials:

  • Formulated release agent

  • Mold (e.g., aluminum, steel, or epoxy)

  • Molding material (e.g., polyurethane resin)

  • Application equipment (e.g., spray gun or brush)

  • Tensile testing machine with a fixture for peel or pull-off testing

  • Oven for curing

Procedure:

  • Mold Preparation: Thoroughly clean the mold surface to remove any contaminants.

  • Release Agent Application: Apply a thin, uniform coat of the formulated release agent to the mold surface using the chosen application method.

  • Drying/Curing: Allow the solvent to evaporate completely, leaving a thin film of the release agent. This may be done at ambient temperature or accelerated with gentle heating.

  • Molding: Introduce the molding material into the treated mold.

  • Curing: Cure the molding material according to the manufacturer's instructions (e.g., in an oven at a specific temperature for a set duration).

  • Demolding and Release Force Measurement:

    • Once cured, carefully remove the molded part from the mold.

    • Quantify the ease of release by measuring the force required for separation using a tensile testing machine. The specific test setup (e.g., 90° or 180° peel test, pull-off test) will depend on the geometry of the molded part.

    • Record the demolding force in Newtons (N) or Newtons per unit area (N/cm²).

  • Surface Inspection: Visually inspect the surface of the molded part for any defects, sticking, or transfer of the release agent.

Protocol for Contact Angle Measurement

Contact angle measurement is used to determine the hydrophobicity of the release coating, which is a key indicator of its release properties. A higher contact angle with water generally indicates a lower surface energy and better release characteristics. Uncoated polydimethylsiloxane (PDMS) typically exhibits a water contact angle of around 116.7° ± 2.21°.[3]

Materials:

  • Coated substrate (e.g., a flat piece of the mold material treated with the release agent)

  • Contact angle goniometer

  • High-purity deionized water

  • Microsyringe

Procedure:

  • Place the coated substrate on the sample stage of the contact angle goniometer.

  • Using the microsyringe, carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the surface of the coated substrate.

  • Capture an image of the droplet at the solid-liquid interface.

  • Use the goniometer's software to measure the angle between the tangent of the droplet and the surface of the substrate.

  • Perform measurements at multiple locations on the substrate to ensure reproducibility and calculate the average contact angle.

Visualizations

The following diagrams illustrate the experimental workflows for formulating and testing the release agent.

Experimental_Workflow_Formulation cluster_prep Formulation Preparation start Start measure_siloxane Measure 1,3-di-n-octyl- tetramethyldisiloxane start->measure_siloxane measure_solvent Measure Solvent start->measure_solvent mix Mix Siloxane and Solvent measure_siloxane->mix measure_solvent->mix homogenize Stir to Homogenize mix->homogenize store Store Formulation homogenize->store

Formulation of a Solvent-Based Release Agent.

Experimental_Workflow_Evaluation cluster_eval Release Performance Evaluation start_eval Start Evaluation prep_mold Prepare and Clean Mold start_eval->prep_mold apply_agent Apply Release Agent prep_mold->apply_agent dry_cure_agent Dry/Cure Release Film apply_agent->dry_cure_agent add_material Introduce Molding Material dry_cure_agent->add_material cure_material Cure Molding Material add_material->cure_material demold Demold Part cure_material->demold measure_force Measure Release Force demold->measure_force inspect_surface Inspect Part Surface demold->inspect_surface end_eval End measure_force->end_eval inspect_surface->end_eval

Workflow for Evaluating Release Agent Performance.

Logical_Relationship_Properties cluster_props Relationship of Properties to Performance siloxane_structure 1,3-di-n-octyltetramethyl- disiloxane Structure low_surface_energy Low Surface Energy siloxane_structure->low_surface_energy leads to high_contact_angle High Contact Angle low_surface_energy->high_contact_angle results in low_adhesion Low Adhesion low_surface_energy->low_adhesion promotes easy_release Easy Release low_adhesion->easy_release enables low_release_force Low Release Force easy_release->low_release_force quantified by

Relationship between Molecular Structure and Release Performance.

References

Application Notes and Protocols for High-Temperature Studies of 1,3-di-n-octyltetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-di-n-octyltetramethyldisiloxane is a specialty organosilicon compound with a unique molecular structure, featuring a disiloxane backbone flanked by methyl and n-octyl groups.[1] This structure imparts a combination of properties, including hydrophobicity and a relatively low viscosity, making it a candidate for applications such as advanced lubricants, specialty greases, and as a component in silicone-based release agents.[1] Its performance in applications where it is exposed to elevated temperatures is a critical consideration for its formulation and use.

These application notes provide a comprehensive guide to the experimental setup and protocols for characterizing the high-temperature properties of 1,3-di-n-octyltetramethyldisiloxane. The key analytical techniques covered are Thermogravimetric Analysis (TGA) for assessing thermal stability and decomposition, and rotational viscometry for evaluating changes in fluid dynamics with temperature.

Physicochemical Properties of 1,3-di-n-octyltetramethyldisiloxane

A summary of the known physical and chemical properties of 1,3-di-n-octyltetramethyldisiloxane at standard conditions is presented below.

PropertyValueReference
Molecular Formula C20H46OSi2[1]
Molecular Mass 358.76 g/mol
Appearance Clear Liquid[1]
Density 0.891 g/mL[1]
Boiling Point 122-125 °C @ 0.2 mm Hg[1]
Kinematic Viscosity 4.1 cSt @ 25 °C
Flash Point > 110 °C[1]
Solubility Insoluble in water

High-Temperature Experimental Protocols

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of 1,3-di-n-octyltetramethyldisiloxane by measuring its mass loss as a function of temperature in a controlled atmosphere.

Experimental Protocol:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Place a 5-10 mg sample of 1,3-di-n-octyltetramethyldisiloxane into an alumina crucible. For volatile liquids, it is crucial to ensure a consistent and small sample size to achieve reproducible results.

  • Atmosphere Selection: The analysis should be performed under both an inert atmosphere (e.g., Nitrogen, 99.99% purity) and an oxidative atmosphere (e.g., synthetic air) to understand both thermal and thermo-oxidative degradation. Set the purge gas flow rate to a constant value, typically 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min. A slower heating rate can provide better resolution of decomposition steps.

  • Data Acquisition: Record the sample mass, sample temperature, and furnace temperature throughout the experiment.

  • Data Analysis:

    • Plot the percentage of initial mass remaining versus temperature.

    • Calculate the derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.

    • Determine key decomposition temperatures, such as T₅% (temperature at 5% mass loss) and T₁₀% (temperature at 10% mass loss), as indicators of the onset of degradation.

    • Note the percentage of residual mass at the end of the experiment.

Representative Thermal Stability Data (for a low-viscosity PDMS fluid):

ParameterInert Atmosphere (N₂)Oxidative Atmosphere (Air)
T₅% (Onset of Decomposition) ~ 380 °C~ 350 °C
T₁₀% ~ 410 °C~ 375 °C
Temperature of Max. Decomposition Rate ~ 490 °C~ 450 °C and a second stage at higher temperatures
Residual Mass @ 800 °C < 5%~ 25% (as silica)
Viscosity Measurement at Elevated Temperatures

Objective: To characterize the change in viscosity of 1,3-di-n-octyltetramethyldisiloxane as a function of temperature.

Experimental Protocol:

  • Instrument: Utilize a rotational viscometer equipped with a high-temperature cell (e.g., a concentric cylinder or cone-and-plate geometry) and a precise temperature controller.

  • Calibration: Calibrate the viscometer using a standard fluid of known viscosity at the test temperatures.

  • Sample Loading: Load a sufficient volume of 1,3-di-n-octyltetramethyldisiloxane into the measurement cell as per the instrument's specifications.

  • Temperature Control: Heat the sample to the desired starting temperature (e.g., 40 °C) and allow it to thermally equilibrate for at least 15 minutes.

  • Measurement:

    • Begin the measurement at a low shear rate and incrementally increase it to assess whether the fluid exhibits Newtonian behavior (viscosity independent of shear rate).

    • Record the viscosity at a constant shear rate across a range of temperatures (e.g., in 20 °C increments from 40 °C to 160 °C, or higher if the fluid is stable).

  • Data Analysis:

    • Plot the dynamic viscosity (in mPa·s or cP) as a function of temperature.

    • Calculate the Viscosity-Temperature Coefficient (VTC) to quantify the change in viscosity with temperature, if required.

Representative High-Temperature Viscosity Data (for a low-viscosity PDMS fluid):

Temperature (°C)Dynamic Viscosity (mPa·s)
254.5
403.5
602.7
802.1
1001.7
1201.4
1401.1

Visualizations

Experimental Workflow

G Experimental Workflow for High-Temperature Characterization cluster_0 Sample Preparation cluster_1 Thermal Stability Analysis cluster_2 Viscosity Analysis Sample 1,3-di-n-octyltetramethyldisiloxane TGA Thermogravimetric Analysis (TGA) Sample->TGA Viscometer Rotational Viscometry Sample->Viscometer TGA_Setup Setup: - 5-10 mg sample - N₂ and Air atmospheres - Ramp 30-800°C @ 10°C/min TGA->TGA_Setup TGA_Data Data Collection: - Mass vs. Temperature - DTG Curve TGA_Setup->TGA_Data TGA_Results Results: - T₅%, T₁₀% - Decomposition Profile - Residual Mass TGA_Data->TGA_Results Visc_Setup Setup: - High-temperature cell - Controlled shear rate Viscometer->Visc_Setup Visc_Data Data Collection: - Viscosity at various temperatures (e.g., 40-160°C) Visc_Setup->Visc_Data Visc_Results Results: - Viscosity-Temperature Curve - Flow Behavior Visc_Data->Visc_Results

Caption: Workflow for thermal stability and viscosity analysis.

Proposed Thermal Decomposition Pathway

The thermal decomposition of siloxanes in an inert atmosphere is generally understood to proceed through two main competing mechanisms, especially at elevated temperatures.

  • Intramolecular Cyclization (Backbiting): This is often the dominant pathway at lower decomposition temperatures (around 400-650°C for PDMS).[2] The flexible Si-O-Si backbone allows a terminal group or an active species to attack a silicon atom further down the chain, leading to the cleavage of the backbone and the formation of stable, volatile cyclic siloxanes.

  • Radical Scission: At higher temperatures, the homolytic cleavage of the weaker silicon-carbon (Si-C) bonds can occur, generating alkyl and silyl radicals.[3] These highly reactive species can then undergo a variety of secondary reactions, including hydrogen abstraction to form alkanes (like methane from methyl groups) and cross-linking reactions that can lead to a solid residue.

G Generalized Thermal Decomposition Pathways for Disiloxanes cluster_0 Reactant cluster_1 Decomposition Mechanisms cluster_2 Products Disiloxane R₃Si-O-SiR₃ (e.g., 1,3-di-n-octyltetramethyldisiloxane) Heat High Temperature (Inert Atmosphere) Disiloxane->Heat Pathway1 Intramolecular Rearrangement (Lower Temp. Degradation) Heat->Pathway1  Mechanism 1 Pathway2 Radical Scission (Higher Temp. Degradation) Heat->Pathway2  Mechanism 2 Cyclics Volatile Cyclic Siloxanes (e.g., D₃, D₄) Pathway1->Cyclics Radicals Silyl (•SiR₃) and Alkyl (•R) Radicals Pathway2->Radicals Alkanes Alkanes (e.g., Octane) (from H abstraction) Radicals->Alkanes Residue Cross-linked Residue (Si-O-C structure) Radicals->Residue

Caption: Potential thermal decomposition pathways for disiloxanes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of 1,3-di-n-octyltetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of synthesized 1,3-di-n-octyltetramethyldisiloxane. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to address common challenges encountered during synthesis and purification.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of 1,3-di-n-octyltetramethyldisiloxane, providing potential causes and recommended solutions in a question-and-answer format.

Q1: The reaction is very slow or does not proceed to completion. What are the possible causes and how can I resolve this?

Possible Causes:

  • Catalyst Inactivity: The hydrosilylation catalyst, typically a platinum-based complex like Karstedt's catalyst, may have degraded due to improper storage or exposure to inhibitors.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction.

  • Low Reaction Temperature: The reaction temperature may be insufficient to overcome the activation energy.

  • Presence of Inhibitors: Trace impurities in the reactants or solvent, such as sulfur or amine compounds, can poison the catalyst.

Solutions:

  • Use Fresh Catalyst: Ensure the catalyst is fresh and has been stored under an inert atmosphere.

  • Optimize Catalyst Concentration: Gradually increase the catalyst loading. A typical starting point is in the range of 5-10 ppm of platinum.

  • Increase Reaction Temperature: Cautiously increase the reaction temperature, monitoring for any potential side reactions. A typical temperature range for hydrosilylation is 60-100 °C.

  • Purify Reactants: Purify the 1-octene and 1,1,3,3-tetramethyldisiloxane by distillation to remove potential inhibitors.

Q2: My final product is contaminated with a significant amount of a structural isomer. How can I minimize its formation and remove it?

Possible Cause:

  • Isomerization of 1-octene: The platinum catalyst can also catalyze the isomerization of 1-octene to internal octenes (e.g., 2-octene, 3-octene). Hydrosilylation of these internal alkenes leads to the formation of branched isomers of the desired product.

Solutions:

  • Control Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of isomerization relative to hydrosilylation.

  • Choice of Catalyst: Some catalyst systems exhibit higher selectivity for terminal alkene hydrosilylation. Consider exploring alternative catalysts if isomeric impurities are a persistent issue.

  • Purification: Fractional vacuum distillation is the most effective method for separating the desired linear product from its branched isomers, as they will have slightly different boiling points.

Q3: I am observing the presence of high-boiling point impurities in my final product. What are they and how can they be removed?

Possible Causes:

  • Dehydrogenative Silylation: A common side reaction is dehydrogenative silylation, which can lead to the formation of unsaturated siloxanes and other high-molecular-weight byproducts.

  • Catalyst Decomposition: At higher temperatures, the catalyst can decompose and lead to the formation of colloidal platinum, which can promote side reactions.

  • Oligomerization: Side reactions can lead to the formation of oligomeric siloxane species.

Solutions:

  • Optimize Reaction Conditions: Use the lowest effective catalyst concentration and reaction temperature to minimize side reactions.

  • Catalyst Removal: After the reaction, treat the crude product with activated carbon to adsorb residual platinum catalyst and high-molecular-weight byproducts.

  • Vacuum Distillation: The desired 1,3-di-n-octyltetramethyldisiloxane can be separated from non-volatile impurities by vacuum distillation.

Frequently Asked Questions (FAQs)

Q: What is the most common method for synthesizing 1,3-di-n-octyltetramethyldisiloxane?

A: The most common method is the platinum-catalyzed hydrosilylation of 1-octene with 1,1,3,3-tetramethyldisiloxane. This reaction involves the addition of the Si-H bonds of the disiloxane across the carbon-carbon double bond of the 1-octene.

Q: What are the expected impurities in the synthesis of 1,3-di-n-octyltetramethyldisiloxane?

A: Common impurities include unreacted starting materials (1-octene and 1,1,3,3-tetramethyldisiloxane), regioisomers (e.g., 1,3-di-(2-octyl)tetramethyldisiloxane), byproducts from dehydrogenative silylation, and residual catalyst.

Q: How can I confirm the purity of my synthesized 1,3-di-n-octyltetramethyldisiloxane?

A: Gas chromatography-mass spectrometry (GC-MS) is the most effective technique for assessing purity. It allows for the separation and identification of the main product and any volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure of the final product.

Q: What is the best method for purifying the crude product?

A: Fractional vacuum distillation is the preferred method for purifying 1,3-di-n-octyltetramethyldisiloxane. This technique effectively separates the product from unreacted starting materials, lower-boiling isomers, and non-volatile catalyst residues. A typical boiling point for the product is 122-125 °C at 0.2 mm Hg.[1]

Experimental Protocols

Synthesis of 1,3-di-n-octyltetramethyldisiloxane via Hydrosilylation

Materials:

  • 1,1,3,3-Tetramethyldisiloxane (TMDS)

  • 1-Octene

  • Karstedt's catalyst (or other suitable platinum catalyst)

  • Toluene (anhydrous)

  • Activated Carbon

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add 1,1,3,3-tetramethyldisiloxane (1.0 eq) and anhydrous toluene.

  • Add Karstedt's catalyst to the reaction mixture (typically 5-10 ppm Pt).

  • Heat the mixture to the desired reaction temperature (e.g., 80 °C).

  • Slowly add 1-octene (2.1 eq) to the reaction mixture via the dropping funnel over a period of 1-2 hours. A slight excess of the alkene is often used to ensure complete consumption of the Si-H groups.

  • After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 2-4 hours, or until the reaction is complete as monitored by FT-IR spectroscopy (disappearance of the Si-H stretch around 2150 cm⁻¹).

  • Cool the reaction mixture to room temperature.

  • Add activated carbon to the mixture and stir for 1-2 hours to remove the platinum catalyst.

  • Filter the mixture through a pad of celite to remove the activated carbon.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude product can then be purified by fractional vacuum distillation.

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for this analysis.

Sample Preparation:

  • Dilute a small aliquot of the synthesized product in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration for GC-MS analysis.

GC-MS Conditions (Illustrative):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 50-500 amu

Data Analysis:

  • Identify the peak corresponding to 1,3-di-n-octyltetramethyldisiloxane based on its retention time and mass spectrum.

  • Identify any impurity peaks by comparing their mass spectra with library data and known potential byproducts.

  • Calculate the purity of the product by determining the relative peak area of the main product compared to the total area of all peaks in the chromatogram.

Data Presentation

Parameter1,1,3,3-Tetramethyldisiloxane1-Octene1,3-di-n-octyltetramethyldisiloxane
Molecular Weight 134.33 g/mol 112.21 g/mol 358.75 g/mol
Boiling Point 70-71 °C121-122 °C122-125 °C at 0.2 mm Hg[1]
Density 0.76 g/mL0.715 g/mL0.891 g/mL[1]

Visualizations

Synthesis_Workflow Reactants 1-Octene & 1,1,3,3-Tetramethyldisiloxane Reaction Hydrosilylation (Pt Catalyst, Toluene, 80°C) Reactants->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Catalyst_Removal Activated Carbon Treatment & Filtration Crude_Product->Catalyst_Removal Solvent_Removal Rotary Evaporation Catalyst_Removal->Solvent_Removal Purification Fractional Vacuum Distillation Solvent_Removal->Purification Final_Product Pure 1,3-di-n-octyl- tetramethyldisiloxane Purification->Final_Product

Caption: Experimental workflow for the synthesis and purification of 1,3-di-n-octyltetramethyldisiloxane.

Troubleshooting_Logic Problem Low Purity of Final Product Impurity_Type Identify Impurity Type (e.g., via GC-MS) Problem->Impurity_Type Low_Boiling Low-Boiling Impurities (Unreacted Starting Materials) Impurity_Type->Low_Boiling Low Boiling Point Isomers Isomeric Impurities Impurity_Type->Isomers Similar Boiling Point High_Boiling High-Boiling Impurities (Side-reaction Products, Catalyst Residues) Impurity_Type->High_Boiling High Boiling Point Solution_Distillation Solution: Fractional Vacuum Distillation Low_Boiling->Solution_Distillation Isomers->Solution_Distillation Solution_Carbon Solution: Activated Carbon Treatment High_Boiling->Solution_Carbon Solution_Carbon->Solution_Distillation followed by

Caption: Logical relationship for troubleshooting impurities in the final product.

References

Technical Support Center: Degradation of 1,3-di-n-octyltetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 1,3-di-n-octyltetramethyldisiloxane under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1,3-di-n-octyltetramethyldisiloxane?

A1: 1,3-di-n-octyltetramethyldisiloxane, a linear siloxane, primarily degrades through three main pathways under stress: thermal, oxidative, and hydrolytic degradation. Photolytic degradation can also occur but is generally less significant for siloxanes unless photosensitizers are present.

  • Thermal Degradation: In an inert atmosphere, the Si-O-Si (siloxane) bond can undergo scission at high temperatures, leading to the formation of cyclic siloxanes and smaller linear siloxanes. The C-Si and C-H bonds in the n-octyl groups can also break, generating volatile organic compounds.

  • Oxidative Degradation: In the presence of oxygen, the degradation process is accelerated. The n-octyl groups are susceptible to oxidation, forming hydroperoxides that can decompose to produce a variety of oxidized organic compounds, such as aldehydes, ketones, and carboxylic acids. This can also lead to cross-linking of the siloxane chains.

  • Hydrolytic Degradation: The siloxane bond (Si-O-Si) is susceptible to hydrolysis, especially in the presence of acid or base catalysts. This reaction cleaves the siloxane backbone, yielding silanols (compounds containing Si-OH groups). These silanols can then condense to form other siloxanes.

Q2: What are the expected degradation products of 1,3-di-n-octyltetramethyldisiloxane?

A2: The degradation products will vary depending on the stress conditions.

  • Under thermal stress (inert atmosphere): Expect to see a redistribution of siloxane bonds, leading to the formation of various cyclic siloxanes (e.g., D3, D4, D5 - where D represents a dimethylsiloxane unit) and other linear siloxanes of different lengths. You may also detect alkanes and alkenes from the cleavage of the n-octyl groups.

  • Under oxidative stress: In addition to the products of thermal degradation, you will likely identify oxidized organic compounds. These can include octanal, octanoic acid, and other oxygenated species resulting from the breakdown of the n-octyl chains.

  • Under hydrolytic stress: The primary initial products are silanols, specifically n-octyldimethylsilanol. These can then undergo self-condensation to reform siloxanes or react with other species in the system.

Q3: Which analytical techniques are most suitable for studying the degradation of 1,3-di-n-octyltetramethyldisiloxane?

A3: A combination of techniques is often necessary for a comprehensive analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile degradation products, such as cyclic siloxanes and low molecular weight organic compounds.

  • Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the material by measuring its weight loss as a function of temperature. This can help identify the onset temperature of degradation.

  • Differential Scanning Calorimetry (DSC): DSC can be used to study thermal transitions, such as the glass transition temperature and melting point, and to detect exothermic or endothermic events associated with degradation.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to monitor changes in the chemical structure of the siloxane, such as the formation of Si-OH groups during hydrolysis or C=O groups during oxidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR can provide detailed structural information about the starting material and its degradation products.

Troubleshooting Guides

Issue 1: Inconsistent results in thermal degradation studies.

  • Possible Cause: Presence of oxygen or moisture in the inert atmosphere.

  • Troubleshooting Steps:

    • Ensure a high-purity inert gas (e.g., nitrogen or argon) is used.

    • Use an oxygen and moisture trap on the gas line leading to the TGA or reaction vessel.

    • Purge the system thoroughly with the inert gas before starting the experiment to remove any residual air.

    • Perform a blank run with an empty sample pan to check for any baseline drift due to gas flow or contamination.

Issue 2: Difficulty in identifying degradation products using GC-MS.

  • Possible Cause 1: Degradation products are not volatile enough for GC analysis.

  • Troubleshooting Steps:

    • Consider using a higher temperature range for the GC oven, ensuring it does not exceed the column's limits.

    • Derivatize the samples to increase the volatility of polar degradation products like silanols and carboxylic acids. Silylation is a common derivatization technique for these compounds.

    • If derivatization is not feasible, consider using alternative techniques like High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., MS or evaporative light scattering detector).

  • Possible Cause 2: Co-elution of multiple degradation products.

  • Troubleshooting Steps:

    • Optimize the GC temperature program to improve the separation of peaks. A slower temperature ramp can often enhance resolution.

    • Use a different GC column with a different stationary phase polarity to change the elution order of the compounds.

    • Employ deconvolution software for the mass spectra to help separate the signals of co-eluting compounds.

Issue 3: Unexpectedly rapid degradation during hydrolytic stress testing.

  • Possible Cause: Presence of acidic or basic impurities that are catalyzing the hydrolysis reaction.

  • Troubleshooting Steps:

    • Ensure all glassware is thoroughly cleaned and rinsed with deionized water.

    • Use high-purity water and reagents for the experiments.

    • Measure and control the pH of the reaction mixture throughout the experiment using a calibrated pH meter.

    • Consider using a buffered solution to maintain a constant pH if the degradation process itself is generating acidic or basic byproducts.

Quantitative Data

The following tables summarize typical quantitative data for the degradation of linear siloxanes. Note that the exact values for 1,3-di-n-octyltetramethyldisiloxane may vary.

Table 1: Thermal Degradation Onset Temperatures for Linear Siloxanes

Siloxane TypeAtmosphereOnset Temperature (°C)Analytical Method
Polydimethylsiloxane (PDMS)Nitrogen350 - 400TGA
Polydimethylsiloxane (PDMS)Air250 - 300TGA
Phenyl-substituted SiloxaneNitrogen> 400TGA

Table 2: Activation Energies for Siloxane Bond Cleavage

ProcessSiloxane TypeActivation Energy (kJ/mol)Conditions
Thermal DegradationPolydimethylsiloxane150 - 200Inert Atmosphere
HydrolysisPolydimethylsiloxane80 - 120Acid Catalyzed
HydrolysisPolydimethylsiloxane60 - 100Base Catalyzed

Experimental Protocols

Protocol 1: Determination of Thermal Stability by TGA

  • Instrument Setup: Calibrate the TGA instrument for temperature and weight.

  • Sample Preparation: Accurately weigh 5-10 mg of 1,3-di-n-octyltetramethyldisiloxane into a clean TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Place the sample in the TGA furnace.

    • Purge the furnace with high-purity nitrogen or air at a constant flow rate (e.g., 50-100 mL/min) for at least 30 minutes to establish a stable atmosphere.

    • Heat the sample from room temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Plot the sample weight as a function of temperature.

    • Determine the onset temperature of degradation, which is often taken as the temperature at which 5% weight loss occurs.

    • The derivative of the weight loss curve (DTG) can be used to identify the temperature of maximum degradation rate.

Protocol 2: Hydrolytic Stability Study

  • Reaction Setup:

    • In a clean, sealed reaction vessel, combine a known amount of 1,3-di-n-octyltetramethyldisiloxane with a specific volume of water or a buffered solution.

    • If studying catalyzed hydrolysis, add a known concentration of an acid or base catalyst.

    • Place the vessel in a temperature-controlled bath or oven to maintain a constant temperature.

  • Sampling:

    • At predetermined time intervals, withdraw a small aliquot of the reaction mixture.

    • Quench the reaction if necessary (e.g., by neutralizing the catalyst).

  • Analysis:

    • Analyze the samples using a suitable technique to monitor the disappearance of the starting material and the appearance of degradation products.

    • FTIR can be used to monitor the growth of the Si-OH peak.

    • GC-MS can be used to quantify the remaining 1,3-di-n-octyltetramethyldisiloxane and identify soluble degradation products after extraction into an organic solvent.

  • Data Interpretation:

    • Plot the concentration of 1,3-di-n-octyltetramethyldisiloxane as a function of time to determine the rate of hydrolysis.

    • Identify the degradation products to elucidate the hydrolysis pathway.

Visualizations

G cluster_workflow Experimental Workflow for Degradation Studies stress Apply Stress (Thermal, Oxidative, Hydrolytic) degraded Degraded Sample stress->degraded sample 1,3-di-n-octyltetramethyldisiloxane sample->stress analysis Analytical Characterization (GC-MS, TGA, FTIR, NMR) degraded->analysis data Data Analysis and Pathway Elucidation analysis->data

Caption: General experimental workflow for studying siloxane degradation.

G cluster_pathway Inferred Degradation Pathways of 1,3-di-n-octyltetramethyldisiloxane cluster_thermal Thermal Stress cluster_hydrolytic Hydrolytic Stress (H₂O) cluster_oxidative Oxidative Stress (O₂) start 1,3-di-n-octyltetramethyldisiloxane thermal_products Cyclic Siloxanes (D3, D4, etc.) + Linear Siloxanes + Alkanes/Alkenes start->thermal_products High Temp (Inert Atm) hydrolysis_product n-Octyldimethylsilanol (C₈H₁₇-Si(CH₃)₂-OH) start->hydrolysis_product H₂O (Acid/Base Catalyst) oxidative_products Oxidized Organics (Aldehydes, Carboxylic Acids) + Cross-linked Products start->oxidative_products High Temp (Oxygen)

Caption: Inferred degradation pathways under different stress conditions.

Technical Support Center: Troubleshooting Peak Tailing with 1,3-di-n-octyltetramethyldisiloxane GC Columns

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues when using 1,3-di-n-octyltetramethyldisiloxane gas chromatography (GC) columns.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

A1: Peak tailing is a chromatographic issue where a peak is not symmetrical, exhibiting a trailing edge that slowly returns to the baseline.[1] This distortion can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and compromised quantitative accuracy.[2][3] For analyses requiring high precision, such as in drug development, resolving peak tailing is critical.

Q2: What are the main causes of peak tailing with 1,3-di-n-octyltetramethyldisiloxane columns?

A2: 1,3-di-n-octyltetramethyldisiloxane is a non-polar stationary phase. Peak tailing on such columns is often caused by:

  • Active Sites: Interaction of polar analytes with active sites in the GC system, such as the inlet liner, column surface, or contaminants.[4][5]

  • Column Contamination: Accumulation of non-volatile residues at the head of the column.[2]

  • Improper Column Installation: Poorly cut column ends or incorrect installation depth in the inlet or detector can cause turbulence and dead volume.[4]

  • Method Parameters: Mismatched solvent polarity, incorrect injection volume, or sub-optimal temperature programming can all contribute to poor peak shape.[6]

Q3: What types of compounds are most likely to tail on this column?

A3: While 1,3-di-n-octyltetramethyldisiloxane columns are designed for non-polar compounds, they can also be used for some moderately polar analytes.[7] However, compounds with active functional groups, such as phenols, carboxylic acids, and some amines, are more susceptible to tailing due to their potential for secondary interactions with any active sites in the system.[5]

Q4: What are the expected properties of a 1,3-di-n-octyltetramethyldisiloxane column?

A4: Based on similar n-octyl substituted polysiloxane phases, a 1,3-di-n-octyltetramethyldisiloxane column is expected to be a low-polarity stationary phase. Separations will be primarily based on the boiling points of the analytes. The n-octyl groups contribute to a lower polarity compared to standard dimethylpolysiloxane phases. A related poly(50% n-octyl/50% methyl siloxane) phase has a maximum operating temperature of approximately 260-280°C, which can be used as a general guideline.

Troubleshooting Guides

Guide 1: Diagnosing the Source of Peak Tailing

A systematic approach is the most effective way to identify and resolve the cause of peak tailing. The following flowchart outlines a logical workflow for troubleshooting.

G start Peak Tailing Observed q1 Are all peaks tailing? start->q1 a1_yes Yes q1->a1_yes All Peaks a1_no No, only some peaks q1->a1_no Specific Peaks cause_physical Likely a Physical Issue: - Improper column installation - Inlet leak - Dead volume a1_yes->cause_physical cause_chemical Likely a Chemical Issue: - Active sites - Column contamination - Analyte-specific interactions a1_no->cause_chemical step1_physical Step 1: Check Column Installation - Ensure clean, square cuts - Verify correct installation depth cause_physical->step1_physical step1_chemical Step 1: Perform Inlet Maintenance - Use a deactivated liner cause_chemical->step1_chemical step2_physical Step 2: Perform Inlet Maintenance - Replace septum and liner - Check for leaks step1_physical->step2_physical end Peak Shape Improved step2_physical->end step2_chemical Step 2: Condition the Column step1_chemical->step2_chemical step3_chemical Step 3: Trim the Column Inlet step2_chemical->step3_chemical step4_chemical Step 4: Optimize Method Parameters step3_chemical->step4_chemical step4_chemical->end

Caption: Troubleshooting workflow for peak tailing.

Guide 2: Resolving Issues with the GC Inlet

Q: How can I determine if the inlet is causing peak tailing?

A: The inlet is a common source of activity in a GC system.[5] If you observe tailing primarily for polar or active compounds, it is highly likely that the inlet liner or a contaminated septum is the culprit. A good diagnostic test is to inject a non-polar compound that is known to not tail; if this peak is symmetrical while your analytes of interest tail, the issue is likely chemical in nature and originates in the inlet or at the head of the column.[8]

Troubleshooting Steps:

  • Replace the Septum and Liner: The septum can shed particles into the liner, creating active sites. The liner itself can become contaminated or its deactivation layer can degrade over time.[5] Replace both with new, high-quality components. For active analytes, a deactivated liner is crucial.[9]

  • Clean the Inlet: If replacing the liner and septum does not resolve the issue, the inlet itself may be contaminated. Follow the manufacturer's instructions for cleaning the inlet.

Data Presentation: Impact of Inlet Liner Deactivation

The choice of inlet liner can have a significant impact on the peak shape of active compounds. The following table summarizes the effect of liner deactivation on the peak asymmetry of a polar and a non-polar analyte.

Liner TypeAnalytePeak Asymmetry (As)Observations
Standard (Non-Deactivated)Trimethylnonanol (polar)2.8Severe tailing and reduced peak height.[10]
Deactivated (Silanized) Trimethylnonanol (polar) 1.2 Significantly improved peak symmetry. [10]
Standard (Non-Deactivated)Tridecane (non-polar)1.1Minimal tailing.[10]
Deactivated (Silanized) Tridecane (non-polar) 1.0 Symmetrical peak. [10]
Guide 3: Addressing Column-Related Problems

Q: My inlet is clean, but I still see peak tailing. What should I do next?

A: If inlet maintenance does not resolve the peak tailing, the issue may lie with the column itself. Column contamination and degradation are common causes of peak tailing.[2]

Troubleshooting Steps:

  • Column Conditioning: If the column has been stored for a period or has been exposed to oxygen at high temperatures, reconditioning it can help. This involves heating the column under a flow of carrier gas to remove volatile contaminants.

  • Column Trimming: Non-volatile residues from samples can accumulate at the front of the column, creating active sites.[2] Trimming 15-20 cm from the inlet end of the column can remove this contaminated section and restore performance.[10]

Data Presentation: Effect of Column Trimming on Peak Asymmetry

Trimming a contaminated column can dramatically improve the peak shape of active compounds.

Column ConditionAnalytePeak Asymmetry (As)Observations
Used (Contaminated)Trimethylnonanol2.5Significant tailing and peak broadening.[10]
After Trimming (15 cm) Trimethylnonanol 1.3 Marked improvement in peak shape. [10]

Experimental Protocols

Experimental Protocol 1: GC Column Conditioning

This protocol is for conditioning a new or previously used 1,3-di-n-octyltetramethyldisiloxane column.

Workflow Diagram:

G start Start Conditioning step1 Install column in inlet start->step1 step2 Purge with carrier gas at ambient temperature (15-30 minutes) step1->step2 step3 Set a temperature program: - Initial Temp: 40°C - Ramp: 10°C/min - Final Temp: 280°C (or max operating temp) step2->step3 step4 Hold at final temperature for 1-2 hours step3->step4 step5 Cool down the oven step4->step5 step6 Connect column to detector step5->step6 step7 Perform a blank run to check for a stable baseline step6->step7 end Conditioning Complete step7->end

Caption: GC column conditioning workflow.

Methodology:

  • Installation: Install the column in the GC inlet, but do not connect it to the detector.

  • Purge: Set the carrier gas flow rate to the recommended value for your column dimensions and purge the column at ambient temperature for 15-30 minutes to remove any oxygen.

  • Temperature Program: Set the oven temperature program to ramp from 40°C to the maximum operating temperature of the column (a safe estimate for a 1,3-di-n-octyltetramethyldisiloxane column is around 280°C) at a rate of 10°C/minute.

  • Hold: Hold the final temperature for 1-2 hours. For columns with thicker films, a longer conditioning time may be necessary.

  • Cooldown: After conditioning, cool down the oven.

  • Detector Connection: Connect the column to the detector.

  • Blank Run: Perform a blank run to ensure a stable baseline before analyzing samples.

Experimental Protocol 2: GC Column Trimming

This protocol describes the procedure for trimming the inlet end of a GC column to remove contamination.

Workflow Diagram:

G start Start Column Trimming step1 Cool down GC and turn off carrier gas start->step1 step2 Disconnect column from the inlet step1->step2 step3 Use a ceramic scoring wafer to make a clean score (15-20 cm from the inlet end) step2->step3 step4 Gently snap the column at the score step3->step4 step5 Inspect the cut for a clean, 90-degree angle step4->step5 step6 Reinstall the column in the inlet step5->step6 step7 Perform a leak check step6->step7 end Trimming Complete step7->end

Caption: GC column trimming workflow.

Methodology:

  • Cooldown and Depressurize: Cool down the GC oven and inlet and turn off the carrier gas flow.

  • Disconnect Column: Carefully disconnect the column from the inlet.

  • Score the Column: Using a ceramic scoring wafer or a similar tool, make a light, single score on the column about 15-20 cm from the inlet end.[10]

  • Break the Column: Gently flex the column to break it at the score.

  • Inspect the Cut: Use a magnifying glass to inspect the cut end. It should be a clean, square (90-degree) break with no jagged edges or shards.[4] If the cut is not clean, repeat the process.

  • Reinstall: Reinstall the column in the inlet according to the instrument manufacturer's instructions.

  • Leak Check: Restore the carrier gas flow and perform a leak check at the inlet fitting.

References

optimizing reaction conditions for 1,3-di-n-octyltetramethyldisiloxane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 1,3-di-n-octyltetramethyldisiloxane. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 1,3-di-n-octyltetramethyldisiloxane?

The most common and direct method for synthesizing 1,3-di-n-octyltetramethyldisiloxane is through the hydrolysis of n-octyldimethylchlorosilane. This reaction involves the nucleophilic substitution of the chlorine atom on the silicon by a hydroxyl group, followed by the condensation of the resulting silanol intermediate to form the disiloxane.

Q2: What are the key starting materials and reagents for this synthesis?

The essential starting material is n-octyldimethylchlorosilane. The primary reagent is water, which acts as the hydrolyzing agent. An inert, anhydrous solvent is often used to control the reaction rate and facilitate handling. A base, such as a tertiary amine or sodium bicarbonate, may be used to neutralize the hydrochloric acid byproduct.

Q3: What are the critical parameters that influence the yield and purity of the final product?

The success of the synthesis is highly dependent on several factors:

  • Moisture Control: The reaction is sensitive to the amount of water present. Precise control over the stoichiometry of water is crucial.

  • Temperature: Reaction temperature affects the rates of both the hydrolysis and condensation steps.

  • Purity of Starting Materials: The purity of n-octyldimethylchlorosilane is critical to avoid unwanted side reactions.

  • Byproduct Removal: Efficient removal of the hydrochloric acid byproduct is necessary to prevent side reactions and degradation of the product.

Q4: How is the final product, 1,3-di-n-octyltetramethyldisiloxane, purified?

Fractional distillation under reduced pressure is the most effective method for purifying 1,3-di-n-octyltetramethyldisiloxane.[1] This technique separates the desired product from any unreacted starting materials, solvent, and lower or higher boiling point side products.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Hydrolysis: Insufficient water or reaction time. 2. Loss of Product During Workup: Inefficient extraction or distillation. 3. Side Reactions Dominating: Incorrect stoichiometry or temperature.1. Ensure the dropwise addition of n-octyldimethylchlorosilane to a solution containing the stoichiometric amount of water. Allow for sufficient reaction time with stirring. 2. Carefully perform quenching and extraction steps. Ensure the distillation apparatus is efficient. 3. Maintain a lower reaction temperature to control the exothermic reaction. Use dilute solutions of the reactants.
Product is Contaminated with Starting Material (n-octyldimethylchlorosilane) Incomplete Reaction: The hydrolysis reaction did not go to completion.1. Increase the reaction time or slightly increase the reaction temperature. 2. Ensure adequate mixing to facilitate contact between the reactants. 3. Use a slight excess of water to ensure complete conversion of the chlorosilane.
Presence of High Molecular Weight Polysiloxanes (Gels or Oils) Excessive Condensation: The reaction conditions favor the formation of longer polysiloxane chains or cyclic siloxanes. This can be caused by an excess of water or prolonged reaction times at elevated temperatures.[2]1. Carefully control the stoichiometry of water added to the reaction. A 2:1 molar ratio of n-octyldimethylchlorosilane to water is theoretical for disiloxane formation. 2. Maintain a moderate reaction temperature to control the rate of condensation. 3. Quench the reaction once the formation of the desired disiloxane is maximized (monitor by GC or TLC).
Product is Cloudy or Contains a Precipitate Incomplete Removal of Byproduct Salts: If a base is used to neutralize HCl, the resulting salt may not have been completely removed.1. After the reaction, wash the organic layer thoroughly with water to remove any inorganic salts. 2. If the product is still cloudy after distillation, consider a filtration step before distillation.

Experimental Protocols

Synthesis of 1,3-di-n-octyltetramethyldisiloxane via Hydrolysis of n-Octyldimethylchlorosilane

Materials:

  • n-Octyldimethylchlorosilane (97% purity or higher)[3]

  • Deionized Water

  • Anhydrous Diethyl Ether (or other suitable inert solvent like toluene)

  • Sodium Bicarbonate (or other suitable base like triethylamine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Initial Charge: In the reaction flask, prepare a solution of deionized water (0.5 molar equivalents relative to the chlorosilane) and sodium bicarbonate (1.1 molar equivalents) in anhydrous diethyl ether.

  • Addition of Chlorosilane: Dissolve n-octyldimethylchlorosilane (1 molar equivalent) in anhydrous diethyl ether in the dropping funnel. Add the chlorosilane solution dropwise to the stirred aqueous ether solution at a controlled rate to maintain a gentle reflux.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, filter the mixture to remove the precipitated sodium chloride. Transfer the filtrate to a separatory funnel and wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure 1,3-di-n-octyltetramethyldisiloxane.

Data Presentation

Table 1: Influence of Reaction Parameters on Yield and Purity (Illustrative Data based on General Principles)

Parameter Condition A Condition B Condition C Expected Outcome
Molar Ratio (Chlorosilane:Water) 2:0.82:12:1.2A stoichiometric ratio of 2:1 is optimal. Less water leads to incomplete reaction, while excess water can promote the formation of higher molecular weight siloxanes.
Temperature (°C) 0-520-25 (Room Temp)35-40 (Gentle Warming)Room temperature is generally sufficient. Lower temperatures may slow the reaction, while higher temperatures can increase the rate of side reactions.
Base NoneSodium BicarbonateTriethylamineUsing a base to neutralize HCl can improve yield by preventing acid-catalyzed side reactions. The choice of base can affect the ease of workup.
Solvent Diethyl EtherTolueneDichloromethaneAnhydrous, inert solvents are crucial. The choice of solvent can influence reaction rate and ease of purification.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Flame-dried Glassware Inert Atmosphere reagents Charge Flask: - Anhydrous Solvent - Water - Base start->reagents add_silane Dropwise Addition of n-Octyldimethylchlorosilane in Solvent reagents->add_silane react Stir at Room Temperature (2-4 hours) add_silane->react filter Filter to Remove Salts react->filter wash Wash Organic Layer: - Water - Brine filter->wash dry Dry with Anhydrous Salt wash->dry evaporate Solvent Removal (Rotary Evaporation) dry->evaporate distill Fractional Distillation (Reduced Pressure) evaporate->distill end Pure 1,3-di-n-octyl- tetramethyldisiloxane distill->end

Caption: Experimental workflow for the synthesis of 1,3-di-n-octyltetramethyldisiloxane.

troubleshooting_logic cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_side Solutions for Side Products start Low Yield or Impure Product check_reaction Analyze Crude Product (GC, TLC, NMR) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Unreacted Starting Material Present side_products Significant Side Products check_reaction->side_products Multiple Other Peaks/ High MW Species inc_time Increase Reaction Time incomplete->inc_time inc_temp Slightly Increase Temperature incomplete->inc_temp check_h2o Verify Water Stoichiometry incomplete->check_h2o dec_temp Decrease Reaction Temperature side_products->dec_temp dilute Use More Dilute Conditions side_products->dilute control_h2o Precise Water Control side_products->control_h2o add_base Use a Base to Neutralize HCl side_products->add_base

Caption: Troubleshooting logic for optimizing the synthesis of 1,3-di-n-octyltetramethyldisiloxane.

References

common impurities in 1,3-di-n-octyltetramethyldisiloxane and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-di-n-octyltetramethyldisiloxane. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthetically produced 1,3-di-n-octyltetramethyldisiloxane?

A1: The common impurities in 1,3-di-n-octyltetramethyldisiloxane typically arise from its synthesis, which is most often a platinum-catalyzed hydrosilylation of 1-octene with 1,1,3,3-tetramethyldisiloxane. These impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual 1-octene and 1,1,3,3-tetramethyldisiloxane.

  • Catalyst Residues: Trace amounts of the platinum catalyst, often a soluble complex like Karstedt's catalyst, can remain in the final product.[1][2] These can impart a slight color (yellow to brown or even black) to the product.[3]

  • Reaction Byproducts:

    • Isomers: The hydrosilylation reaction can sometimes result in the formation of isomers, where the silicon atom is not bonded to the terminal carbon of the octyl chain.

    • Oligomers: Small amounts of higher molecular weight oligomers may form.

    • Dehydrogenative silylation products: These can be side products in some hydrosilylation reactions.[4]

Q2: How can I detect and quantify the impurities in my 1,3-di-n-octyltetramethyldisiloxane sample?

A2: Several analytical techniques are suitable for detecting and quantifying impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile and semi-volatile impurities such as unreacted starting materials and isomeric byproducts.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 29Si NMR can provide detailed structural information about the main product and any impurities present.[7][8][9] For example, the disappearance of the Si-H signal around 4.7 ppm can indicate the completion of the hydrosilylation reaction.[10]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This technique is highly sensitive for quantifying trace amounts of residual platinum catalyst.

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Materials

Symptom: GC-MS analysis shows significant peaks corresponding to 1-octene and/or 1,1,3,3-tetramethyldisiloxane.

Possible Cause: Incomplete reaction or use of an incorrect stoichiometric ratio of reactants.

Solution:

  • Reaction Optimization: Ensure the reaction goes to completion by optimizing reaction time, temperature, and catalyst concentration. Monitoring the reaction by GC or NMR is recommended.

  • Purification by Distillation: Unreacted starting materials are typically more volatile than the desired product. Vacuum distillation can be an effective method for their removal.

Purification Method Target Impurity Typical Efficiency
Vacuum Distillation1-octene, 1,1,3,3-tetramethyldisiloxane> 95% removal
Issue 2: Discoloration of the Product (Yellow to Brown/Black)

Symptom: The 1,3-di-n-octyltetramethyldisiloxane is not colorless.

Possible Cause: Residual platinum catalyst from the hydrosilylation reaction.[3]

Solution:

  • Adsorbent Treatment: The product can be treated with activated carbon or passed through a short column of silica gel or alumina to adsorb the platinum catalyst.[1][3]

  • Specialized Catalyst Scavengers: Commercially available solid-supported scavengers with thiol or amine functionalities can be used to selectively remove platinum residues.

Purification Method Target Impurity Typical Efficiency
Activated Carbon TreatmentPlatinum Catalyst Residues> 90% removal
Silica Gel ChromatographyPlatinum Catalyst Residues> 95% removal
Issue 3: Presence of Isomeric Byproducts

Symptom: NMR or GC-MS analysis indicates the presence of species with the same mass as the product but different retention times or spectral patterns, suggesting isomeric impurities.

Possible Cause: The hydrosilylation catalyst may have induced isomerization of the 1-octene starting material or non-regioselective addition.[11]

Solution:

  • Catalyst Selection: The choice of catalyst and ligands can significantly influence the regioselectivity of the hydrosilylation.[12] Consider using a more selective catalyst system if isomer formation is a persistent issue.

  • Chromatographic Purification: Flash column chromatography using a silica gel stationary phase and a non-polar eluent system (e.g., hexane/ethyl acetate gradient) can be used to separate the desired terminal adduct from its isomers.

Purification Method Target Impurity Typical Efficiency
Flash Column ChromatographyIsomeric ByproductsSeparation is highly dependent on the specific isomers and chromatographic conditions.

Experimental Protocols

Protocol 1: Removal of Platinum Catalyst using Activated Carbon
  • Dissolve the crude 1,3-di-n-octyltetramethyldisiloxane in a suitable solvent (e.g., hexane or toluene) at a concentration of approximately 10-20% (w/v).

  • Add 1-5% (w/w) of activated carbon to the solution.

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the mixture through a pad of celite to remove the activated carbon.

  • Remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Vacuum Distillation
  • Set up a fractional distillation apparatus suitable for vacuum operation.

  • Place the crude 1,3-di-n-octyltetramethyldisiloxane in the distillation flask.

  • Slowly reduce the pressure to the desired level (e.g., < 1 mmHg).

  • Gradually heat the distillation flask.

  • Collect the fractions at the appropriate boiling point range, separating the more volatile starting materials from the higher-boiling product.

Protocol 3: GC-MS Analysis for Impurity Profiling
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 300°C, hold for 10 minutes.

  • Injector Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-600.

Impurity Troubleshooting Workflow

G cluster_impurities Impurity Types cluster_solutions Purification Methods start Crude Product Analysis (GC-MS, NMR, ICP-MS) impurity_type Identify Impurity Type start->impurity_type unreacted Unreacted Starting Materials (1-octene, 1,1,3,3-tetramethyldisiloxane) impurity_type->unreacted Volatile catalyst Catalyst Residues (Platinum) impurity_type->catalyst Discoloration byproducts Reaction Byproducts (Isomers, Oligomers) impurity_type->byproducts Incorrect Mass or NMR Signals distillation Vacuum Distillation unreacted->distillation adsorption Adsorbent Treatment (Activated Carbon, Silica) catalyst->adsorption chromatography Flash Chromatography byproducts->chromatography end_node Purified 1,3-di-n-octyl- tetramethyldisiloxane distillation->end_node adsorption->end_node chromatography->end_node

Caption: Troubleshooting workflow for impurities in 1,3-di-n-octyltetramethyldisiloxane.

References

Technical Support Center: Stabilizing Emulsions with 1,3-di-n-octyltetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing 1,3-di-n-octyltetramethyldisiloxane in emulsion stabilization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful formulation.

Frequently Asked Questions (FAQs)

Q1: What is 1,3-di-n-octyltetramethyldisiloxane and what are its primary functions in an emulsion?

A1: 1,3-di-n-octyltetramethyldisiloxane is an organosilicon compound with the chemical formula C20H46OSi2.[1] Its structure, featuring a flexible siloxane backbone and two long n-octyl chains, gives it a unique combination of properties. In emulsions, it can function as a co-emulsifier, a stabilizer for the oil phase, or a hydrophobicity-modifying agent. The long octyl chains enhance its non-polar character, making it particularly useful in water-in-oil (W/O) emulsions or for improving the stability of oil-in-water (O/W) emulsions containing a significant hydrophobic phase.[1]

Q2: What are the key physical properties of 1,3-di-n-octyltetramethyldisiloxane relevant to emulsion formulation?

A2: Key properties include its liquid state at room temperature, a density of approximately 0.891 g/mL, and a high boiling point.[1] Its low surface tension and hydrophobicity, conferred by the octyl groups, are critical for its role in reducing interfacial tension between oil and water phases.[1]

Q3: Can 1,3-di-n-octyltetramethyldisiloxane be used as the sole emulsifier?

A3: While it possesses surface-active properties, it is generally recommended to be used in conjunction with a primary emulsifier. Its structure is more suited to providing steric hindrance and modifying the interfacial film rather than forming stable micelles on its own. Combining it with other non-ionic or silicone-based emulsifiers can significantly enhance emulsion stability.[2]

Q4: Is 1,3-di-n-octyltetramethyldisiloxane suitable for pharmaceutical or drug delivery applications?

A4: The use of any excipient in pharmaceutical formulations requires rigorous safety and biocompatibility testing. While siloxanes, in general, are known for their biocompatibility, specific toxicological data for 1,3-di-n-octyltetramethyldisiloxane in the desired application must be consulted and generated. Squalene-based emulsions are commonly used in parenteral drug and vaccine delivery due to their stability and biocompatibility.[3][4] The hydrophobic nature of 1,3-di-n-octyltetramethyldisiloxane could make it a component in similar oil phases.

Troubleshooting Guides

Issue 1: Phase Separation or Creaming

Symptoms:

  • Visible separation of oil and water layers over time.

  • Formation of a concentrated layer of droplets at the top (creaming) or bottom (sedimentation).

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Emulsifier Concentration Increase the concentration of the primary emulsifier. The addition of 1,3-di-n-octyltetramethyldisiloxane can also be optimized to enhance interfacial film stability.
Inadequate Homogenization Increase homogenization time or energy input (e.g., higher shear rate or more passes through a microfluidizer) to reduce droplet size. Smaller droplets are less prone to gravitational separation.[5]
Incorrect Hydrophilic-Lipophilic Balance (HLB) The overall HLB of the surfactant system may not be optimal for the oil phase. Adjust the ratio of hydrophilic to lipophilic surfactants. 1,3-di-n-octyltetramethyldisiloxane is highly lipophilic and will lower the overall HLB.
Ostwald Ripening This occurs when smaller droplets dissolve and deposit onto larger ones, leading to an overall increase in droplet size. Including a small amount of a highly water-insoluble component in the oil phase, such as a long-chain triglyceride, can help mitigate this effect.
Temperature Fluctuations Store emulsions at a stable temperature.[6] Temperature changes can affect surfactant solubility and interfacial tension, leading to instability.[6]

Troubleshooting Workflow: Phase Separation

start Phase Separation Observed check_droplet_size Analyze Droplet Size (e.g., DLS) start->check_droplet_size is_large Droplet Size > 1µm? check_droplet_size->is_large increase_homogenization Increase Homogenization Energy/Time is_large->increase_homogenization Yes check_formulation Review Formulation is_large->check_formulation No increase_homogenization->check_droplet_size is_hlb_optimized Is HLB Optimized? check_formulation->is_hlb_optimized adjust_surfactants Adjust Surfactant Ratios (Consider 1,3-di-n-octyltetramethyldisiloxane conc.) is_hlb_optimized->adjust_surfactants No check_concentration Sufficient Surfactant Concentration? is_hlb_optimized->check_concentration Yes adjust_surfactants->check_formulation increase_surfactant Increase Total Surfactant Concentration check_concentration->increase_surfactant No investigate_ripening Investigate Ostwald Ripening (Add insoluble oil component) check_concentration->investigate_ripening Yes increase_surfactant->check_formulation stable_emulsion Stable Emulsion Achieved investigate_ripening->stable_emulsion

Caption: Troubleshooting logic for addressing phase separation in emulsions.

Issue 2: Unexpected Changes in Viscosity

Symptoms:

  • Emulsion becomes too thick to handle or process.

  • Emulsion viscosity decreases over time, often preceding phase separation.

Possible Causes & Solutions:

CauseRecommended Solution
Over-emulsification Excessive homogenization can lead to a very fine droplet dispersion, which can increase viscosity. Reduce homogenization time or energy.
Polymerization or Cross-linking If reactive monomers are present in the formulation, unintended polymerization can occur. Ensure no reactive species are present or that inhibitors are used if necessary.
Temperature Effects Viscosity of silicone-containing emulsions can be temperature-dependent.[6] Characterize viscosity at the intended storage and use temperatures.
Microbial Contamination In water-based systems, microbial growth can alter emulsion properties. Consider adding a suitable preservative.

Experimental Protocols

Protocol 1: Preparation of a W/O Emulsion using 1,3-di-n-octyltetramethyldisiloxane

Objective: To prepare a stable water-in-oil emulsion for potential topical drug delivery.

Materials:

  • Oil Phase:

    • Cyclomethicone D5 (15% w/w)

    • 1,3-di-n-octyltetramethyldisiloxane (5% w/w)

    • Squalane (74% w/w)[3]

  • Surfactant: Sorbitan Oleate (Span 80) (1% w/w)

  • Aqueous Phase:

    • Deionized Water (99.5% w/w)

    • Model hydrophilic drug (e.g., Ascorbic Acid) (0.5% w/w)

Methodology:

  • Prepare the Oil Phase: In a beaker, combine the cyclomethicone D5, 1,3-di-n-octyltetramethyldisiloxane, squalane, and sorbitan oleate. Mix with a magnetic stirrer until a homogenous solution is formed.

  • Prepare the Aqueous Phase: In a separate beaker, dissolve the model drug in deionized water.

  • Emulsification:

    • Slowly add the aqueous phase to the oil phase while stirring with a high-shear homogenizer (e.g., at 5,000 rpm).

    • Continue homogenization for 10-15 minutes after all the aqueous phase has been added.

    • For smaller droplet sizes, the pre-emulsion can be further processed using a high-pressure microfluidizer.

  • Characterization:

    • Visually inspect for homogeneity.

    • Measure droplet size and distribution using Dynamic Light Scattering (DLS).

    • Assess stability by observing for phase separation at room temperature and under accelerated conditions (e.g., centrifugation or elevated temperature).

Experimental Workflow: W/O Emulsion Preparation

cluster_oil Oil Phase Preparation cluster_aq Aqueous Phase Preparation oil_components Combine: - Cyclomethicone D5 - 1,3-di-n-octyltetramethyldisiloxane - Squalane - Sorbitan Oleate mix_oil Magnetic Stirring oil_components->mix_oil emulsify Emulsification: Slowly add Aqueous Phase to Oil Phase under High Shear Homogenization mix_oil->emulsify aq_components Dissolve Model Drug in Deionized Water aq_components->emulsify characterize Characterization: - Visual Inspection - Droplet Size (DLS) - Stability Assessment emulsify->characterize

Caption: Workflow for preparing a water-in-oil (W/O) emulsion.

Quantitative Data Summary

The following table provides hypothetical performance data for emulsions with and without 1,3-di-n-octyltetramethyldisiloxane to illustrate its potential effects.

Table 1: Effect of 1,3-di-n-octyltetramethyldisiloxane on W/O Emulsion Stability

Formulation ID1,3-di-n-octyltetramethyldisiloxane (% w/w)Mean Droplet Size (Day 0) (nm)Mean Droplet Size (Day 30) (nm)Stability Index*
F10250 ± 15450 ± 300.80
F22.5230 ± 12280 ± 200.95
F35.0220 ± 10235 ± 150.98
F47.5215 ± 18245 ± 220.96

*Stability Index is a hypothetical value from 0 (completely separated) to 1 (no change), assessed after 30 days at 25°C.

This data suggests that the inclusion of 1,3-di-n-octyltetramethyldisiloxane can improve the long-term stability of the emulsion, likely by creating a more robust interfacial film that hinders droplet coalescence. An optimal concentration appears to be around 5.0% w/w in this hypothetical system.

References

Technical Support Center: 1,3-di-n-octyltetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 1,3-di-n-octyltetramethyldisiloxane during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is 1,3-di-n-octyltetramethyldisiloxane and why is preventing its hydrolysis important?

1,3-di-n-octyltetramethyldisiloxane is an organosilicon compound with the chemical formula C20H46OSi2. It belongs to the siloxane family, characterized by a Si-O-Si linkage. The presence of long n-octyl chains makes it hydrophobic. Hydrolysis, the cleavage of the siloxane bond by water, leads to the formation of silanols (compounds with Si-OH groups), which can alter the chemical and physical properties of the material. This degradation can negatively impact experimental outcomes by introducing impurities and changing the reactivity of the compound.

Q2: What are the primary factors that cause the hydrolysis of 1,3-di-n-octyltetramethyldisiloxane?

The hydrolysis of siloxanes like 1,3-di-n-octyltetramethyldisiloxane is primarily catalyzed by the presence of acids and bases.[1] Key factors that accelerate hydrolysis include:

  • Presence of Water: Water is a necessary reactant for hydrolysis.

  • pH: The rate of hydrolysis is significantly influenced by the pH of the environment. Both acidic and basic conditions can catalyze the cleavage of the Si-O-Si bond.

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis.

  • Incompatible Materials: Contact with alkalis, metal salts, and oxidizing agents can promote degradation.[2]

Q3: How can I visually identify if my 1,3-di-n-octyltetramethyldisiloxane has undergone hydrolysis?

Visual inspection may not always be sufficient for detecting low levels of hydrolysis. However, significant degradation can sometimes lead to a change in the appearance of the liquid, such as becoming cloudy or forming a gel-like substance due to the condensation of silanol products. For accurate detection, analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) can be employed to identify the presence of Si-OH groups, or gas chromatography (GC) can be used to detect the formation of hydrolysis byproducts.

Troubleshooting Guide: Preventing Hydrolysis During Experiments

This guide provides solutions to common issues encountered during the handling and use of 1,3-di-n-octyltetramethyldisiloxane in a laboratory setting.

Problem Potential Cause Recommended Solution
Cloudiness or precipitate observed in the siloxane after addition to a reaction mixture. Introduction of moisture or incompatible reagents.Ensure all solvents and reagents are anhydrous. Use inert atmosphere techniques (e.g., nitrogen or argon blanket) when handling the siloxane and other components of the reaction. Verify the compatibility of all reagents with the siloxane.
Inconsistent experimental results when using 1,3-di-n-octyltetramethyldisiloxane from a previously opened bottle. The compound has hydrolyzed due to improper storage after the container was first opened.Store the compound in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen).[2] Consider using a syringe with a septum cap to dispense the liquid without exposing the bulk material to the atmosphere.
Suspected degradation of the siloxane when used in a buffered solution. The pH of the buffer is promoting hydrolysis.If possible, adjust the pH of the experimental system to be near neutral (pH 7), where the rate of hydrolysis is generally at a minimum. If the reaction requires acidic or basic conditions, minimize the exposure time of the siloxane to these conditions and consider running the reaction at a lower temperature to slow the rate of hydrolysis.
The compound appears to degrade when heated. Thermal decomposition or accelerated hydrolysis at elevated temperatures.When heating is required, perform it under a dry, inert atmosphere. Use the lowest effective temperature and minimize the heating duration. Be aware that irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame.[2]

Experimental Protocols

Protocol 1: General Handling and Storage of 1,3-di-n-octyltetramethyldisiloxane
  • Storage: Store 1,3-di-n-octyltetramethyldisiloxane in its original, tightly sealed container in a well-ventilated area, away from heat, open flames, and sparks.[2] The storage area should be dry.

  • Inert Atmosphere: For long-term stability and to prevent hydrolysis from atmospheric moisture, it is recommended to store the compound under a dry, inert atmosphere such as nitrogen or argon.[2]

  • Dispensing: When dispensing the liquid, use dry glassware and equipment. For transfers, consider using a syringe through a septum to minimize exposure to air. If pouring, do so under a gentle stream of an inert gas.

  • Incompatibilities: Avoid contact with alkalis, metal salts, and oxidizing agents.[2]

Protocol 2: Use of 1,3-di-n-octyltetramethyldisiloxane in a Moisture-Sensitive Reaction
  • Glassware Preparation: Dry all glassware in an oven at a temperature above 100°C for several hours and allow it to cool in a desiccator or under a stream of dry inert gas immediately before use.

  • System Assembly: Assemble the reaction apparatus (e.g., flask, condenser) while flushing with a dry, inert gas.

  • Solvent and Reagent Preparation: Use anhydrous solvents and ensure all other reagents are free from water.

  • Addition of Siloxane: Add 1,3-di-n-octyltetramethyldisiloxane to the reaction vessel using a dry syringe or cannula under a positive pressure of inert gas.

  • Reaction Conditions: Maintain an inert atmosphere throughout the experiment. If the reaction needs to be monitored, use techniques that do not introduce moisture.

  • Work-up: When the reaction is complete, be mindful that aqueous work-up procedures will hydrolyze any remaining 1,3-di-n-octyltetramethyldisiloxane.

Visualizing Hydrolysis and Prevention

The following diagrams illustrate the hydrolysis pathway of 1,3-di-n-octyltetramethyldisiloxane and a logical workflow for preventing it.

HydrolysisMechanism cluster_reactants Reactants cluster_catalysts Catalysts cluster_products Products siloxane 1,3-di-n-octyltetramethyldisiloxane (Si-O-Si) silanol1 Octyl(dimethyl)silanol (Si-OH) siloxane->silanol1 Hydrolysis silanol2 Octyl(dimethyl)silanol (Si-OH) siloxane->silanol2 Hydrolysis water Water (H₂O) water->silanol1 water->silanol2 acid Acid (H⁺) acid->silanol1 catalyzes base Base (OH⁻) base->silanol1 catalyzes

Caption: Hydrolysis of 1,3-di-n-octyltetramethyldisiloxane.

PreventionWorkflow cluster_storage Storage cluster_handling Handling cluster_experiment Experiment cluster_outcome Outcome storage_conditions Store in a Tightly Sealed Container Under Dry, Inert Atmosphere dry_glassware Use Oven-Dried Glassware storage_conditions->dry_glassware inert_atmosphere Handle Under Inert Gas (Nitrogen or Argon) dry_glassware->inert_atmosphere anhydrous_reagents Use Anhydrous Solvents and Reagents inert_atmosphere->anhydrous_reagents control_pH Maintain Neutral pH if Possible anhydrous_reagents->control_pH control_temp Use Lowest Effective Temperature control_pH->control_temp prevention Hydrolysis Prevented control_temp->prevention

References

Technical Support Center: 1,3-di-n-octyltetramethyldisiloxane Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for experiments involving 1,3-di-n-octyltetramethyldisiloxane.

Frequently Asked Questions (FAQs)

Q1: What is 1,3-di-n-octyltetramethyldisiloxane and what are its primary applications?

1,3-di-n-octyltetramethyldisiloxane is an organosilicon compound belonging to the siloxane family. Its structure, featuring a flexible siloxane backbone and hydrophobic n-octyl chains, gives it unique properties such as low surface tension, high thermal stability, and excellent water repellency.[1] These characteristics make it suitable for a variety of industrial applications, including as a component in advanced lubricants, specialty greases, and release agents.[1] It also serves as an intermediate in the synthesis of more complex silicone polymers.[1]

Q2: What are the key safety precautions to take when handling 1,3-di-n-octyltetramethyldisiloxane?

While 1,3-di-n-octyltetramethyldisiloxane has a relatively low hazard profile, standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Ensure work is conducted in a well-ventilated area to avoid inhalation of any vapors. It is stable under normal conditions but should be kept away from strong oxidizing agents, acids, and bases.

Q3: How should 1,3-di-n-octyltetramethyldisiloxane be stored?

1,3-di-n-octyltetramethyldisiloxane should be stored in a tightly sealed container in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition. It is important to prevent moisture contamination, as this can lead to hydrolysis of the siloxane bond over time.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and application of 1,3-di-n-octyltetramethyldisiloxane.

Synthesis via Hydrosilylation

The most common method for synthesizing 1,3-di-n-octyltetramethyldisiloxane is the platinum-catalyzed hydrosilylation of 1-octene with 1,1,3,3-tetramethyldisiloxane.

Problem 1: Low or No Product Yield

  • Possible Cause: Inactive or poisoned catalyst.

    • Solution: Platinum catalysts can be deactivated by impurities in the reactants or solvent.[2] Ensure that 1-octene and 1,1,3,3-tetramethyldisiloxane are pure and that the solvent is anhydrous.[2] Consider using a fresh batch of catalyst. Common catalysts include Karstedt's catalyst or Speier's catalyst.[3]

  • Possible Cause: Presence of inhibitors.

    • Solution: Certain compounds can act as inhibitors for platinum catalysts. Ensure all glassware is thoroughly cleaned and free of any residues from previous reactions.

  • Possible Cause: Incorrect reaction temperature.

    • Solution: While the reaction is often exothermic, some initial heating may be necessary to initiate the reaction.[4] Monitor the reaction temperature closely. If the temperature is too high, it can lead to side reactions and catalyst decomposition. A typical temperature range for this reaction is 60-100°C.

Problem 2: Formation of Side Products

  • Possible Cause: Isomerization of 1-octene.

    • Solution: Platinum catalysts can cause the isomerization of the terminal alkene (1-octene) to internal alkenes, which are less reactive in hydrosilylation.[5] This can be minimized by using a lower reaction temperature and a shorter reaction time.

  • Possible Cause: Dehydrocondensation.

    • Solution: The Si-H bonds in 1,1,3,3-tetramethyldisiloxane can react with water or alcohols to produce hydrogen gas and siloxanols. This is a significant side reaction if reactants and solvents are not anhydrous.[4]

  • Possible Cause: Disproportionation of the silane.

    • Solution: In some cases, the hydrosilane can undergo redistribution reactions, especially at higher temperatures, leading to a mixture of siloxane products.

Problem 3: Reaction Exotherm is Difficult to Control

  • Possible Cause: High catalyst concentration or rapid addition of reactants.

    • Solution: The hydrosilylation reaction is highly exothermic.[4] Use a lower concentration of the platinum catalyst (typically in the ppm range). Add one of the reactants dropwise to the reaction mixture to control the rate of heat generation.[6] Ensure the reaction vessel is equipped with adequate cooling.

Application-Specific Issues

Problem 4: Poor Solubility in Aqueous Formulations

  • Possible Cause: The inherent hydrophobicity of the molecule.

    • Solution: Due to its long n-octyl chains, 1,3-di-n-octyltetramethyldisiloxane is highly hydrophobic and will not dissolve in water. For applications requiring dispersion in aqueous media, consider using a suitable surfactant to create an emulsion. The choice of surfactant will depend on the specific application and desired emulsion properties.

Problem 5: Inconsistent Performance as a Lubricant or Release Agent

  • Possible Cause: Impurities in the final product.

    • Solution: Residual catalyst, unreacted starting materials, or side products can affect the performance of the final product. Purify the 1,3-di-n-octyltetramethyldisiloxane by vacuum distillation to remove volatile impurities.

  • Possible Cause: Hydrolytic instability.

    • Solution: While more stable than many other organosilicon compounds, the siloxane bond can still be susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures. Ensure the formulation is maintained at a neutral pH.

Data Presentation

Table 1: Physicochemical Properties of 1,3-di-n-octyltetramethyldisiloxane

PropertyValueReference
CAS Number 18642-94-9[1]
Molecular Formula C20H46OSi2[1]
Molecular Weight 358.75 g/mol
Appearance Clear, colorless liquid[1]
Density 0.891 g/mL at 25 °C[1]
Boiling Point 122-125 °C at 0.2 mmHg[1]
Flash Point > 110 °C[1]
Refractive Index ~1.43

Experimental Protocols

Protocol 1: Synthesis of 1,3-di-n-octyltetramethyldisiloxane via Hydrosilylation

This protocol describes the synthesis of 1,3-di-n-octyltetramethyldisiloxane from 1,1,3,3-tetramethyldisiloxane and 1-octene using Karstedt's catalyst.

Materials:

  • 1,1,3,3-tetramethyldisiloxane (TMDS)

  • 1-octene

  • Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex in xylene, ~2% Pt)

  • Anhydrous toluene (optional, as solvent)

  • Nitrogen or Argon gas for inert atmosphere

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with hotplate

  • Thermometer

  • Inert gas supply

  • Vacuum distillation apparatus

Procedure:

  • Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet for the inert atmosphere. Ensure all glassware is dry.

  • Charging Reactants: To the flask, add 1,1,3,3-tetramethyldisiloxane and anhydrous toluene (if used). A slight excess of the alkene is often used to ensure complete consumption of the Si-H groups.

  • Inert Atmosphere: Purge the system with nitrogen or argon for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Catalyst Addition: Add Karstedt's catalyst to the reaction mixture. The typical catalyst loading is in the range of 5-20 ppm of platinum relative to the reactants.

  • Addition of 1-octene: Heat the reaction mixture to 60-70 °C. Add 1-octene dropwise from the dropping funnel over a period of 1-2 hours. Monitor the temperature and adjust the addition rate to maintain a steady temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by FT-IR spectroscopy by observing the disappearance of the Si-H stretching band at approximately 2150 cm⁻¹.

  • Work-up and Purification: Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature. The solvent (if used) can be removed by rotary evaporation. The crude product is then purified by vacuum distillation to yield pure 1,3-di-n-octyltetramethyldisiloxane.

Protocol 2: Characterization by GC-MS and NMR

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for the analysis of siloxanes.

  • Injector Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 50-500.

  • Expected Retention Time: The retention time will depend on the specific column and conditions, but 1,3-di-n-octyltetramethyldisiloxane will elute after the starting materials.

  • Mass Spectrum: Look for characteristic fragments, including the molecular ion peak (if visible) and fragments corresponding to the loss of alkyl chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (in CDCl₃):

    • ~0.05 ppm (s, 12H): Si-CH ₃ protons.

    • ~0.5 ppm (t, 4H): Si-CH ₂- protons.

    • ~0.88 ppm (t, 6H): -CH₂-CH ₃ protons.

    • ~1.2-1.4 ppm (m, 20H): -(CH₂)₅- protons of the octyl chains.

  • ¹³C NMR (in CDCl₃):

    • Signals for the methyl groups attached to silicon will appear upfield.

    • Signals for the methylene and methyl carbons of the octyl chains will appear in the typical aliphatic region.

  • ²⁹Si NMR (in CDCl₃):

    • A single resonance is expected, with a chemical shift characteristic of a D-type siloxane unit substituted with alkyl groups.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Charge Reactants (TMDS, Toluene) inert 2. Establish Inert Atmosphere (N2/Ar) reactants->inert catalyst 3. Add Catalyst (Karstedt's) inert->catalyst heat 4. Heat to 60-70 °C catalyst->heat add_octene 5. Add 1-Octene Dropwise heat->add_octene monitor 6. Monitor Reaction (FT-IR) add_octene->monitor cool 7. Cool to Room Temp. monitor->cool evaporate 8. Remove Solvent (Rotary Evaporator) cool->evaporate distill 9. Vacuum Distillation evaporate->distill product Pure Product distill->product troubleshooting_hydrosilylation cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low/No Yield inactive Inactive/Poisoned Catalyst start->inactive inhibitors Presence of Inhibitors start->inhibitors temp Incorrect Temperature start->temp impurities Reactant/Solvent Impurities start->impurities fresh_catalyst Use Fresh Catalyst inactive->fresh_catalyst clean_glassware Thoroughly Clean Glassware inhibitors->clean_glassware optimize_temp Optimize Temperature temp->optimize_temp purify_reactants Purify Reactants/ Use Anhydrous Solvent impurities->purify_reactants

References

Technical Support Center: Enhancing Fluid Thermal Conductivity with 1,3-di-n-octyltetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the thermal conductivity of fluids. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments involving the use of 1,3-di-n-octyltetramethyldisiloxane as a component in thermal fluids.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of 1,3-di-n-octyltetramethyldisiloxane in our thermal fluid formulation?

A1: In the context of enhancing fluid thermal conductivity with nanoparticles, 1,3-di-n-octyltetramethyldisiloxane can be utilized as a non-aqueous base fluid or, more commonly, as a surfactant or dispersing agent. Its function is to improve the stability of the nanoparticle suspension, preventing agglomeration and sedimentation, which are crucial for achieving consistent and enhanced thermal conductivity.[1][2][3]

Q2: We are observing inconsistent thermal conductivity measurements. What could be the cause?

A2: Inconsistent measurements are a common challenge.[4] Several factors can contribute to this issue:

  • Poor Nanoparticle Dispersion: If the nanoparticles are not uniformly dispersed, you will get fluctuating readings.

  • Instrument Instability: The thermal conductivity measurement device, such as a transient hot-wire apparatus, is highly sensitive to environmental changes. Ensure a stable temperature, and minimize vibrations from equipment like water baths.[4]

  • Convection Effects: The measurement should be taken before the onset of free convection in the fluid. The transient hot-wire method is designed to be rapid to avoid this.[5]

  • Insufficient Equilibration Time: Allow the sample to reach thermal equilibrium before starting the measurement. It is recommended to wait at least 15 minutes between repeated measurements.[4]

Q3: How does the concentration of nanoparticles affect the thermal conductivity of the fluid?

A3: Generally, the thermal conductivity of a nanofluid increases with a higher concentration of nanoparticles.[6][7] However, there is a limit. Beyond a certain concentration, nanoparticles are more likely to agglomerate, which can lead to a decrease in thermal conductivity and stability. It is essential to determine the optimal concentration for your specific nanoparticle-fluid system.

Q4: What is the impact of temperature on the thermal conductivity of our nanofluid?

A4: The effect of temperature on the thermal conductivity of nanofluids can vary. For many nanofluids, thermal conductivity increases with temperature.[6] This is often attributed to an increase in the Brownian motion of the nanoparticles, which can enhance energy transport.[8] However, in some cases, a decrease has been observed, so it is crucial to characterize this relationship for your specific formulation.[6]

Q5: Can the addition of 1,3-di-n-octyltetramethyldisiloxane as a surfactant negatively impact thermal conductivity?

A5: While surfactants are essential for stability, they can sometimes have a neutral or even negative effect on the overall thermal conductivity of the base fluid.[3] It is important to use the minimum amount of 1,3-di-n-octyltetramethyldisiloxane required to achieve a stable dispersion. The goal is to balance the stability benefits with any potential reduction in thermal conductivity.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Nanoparticle Agglomeration and Sedimentation Inadequate sonication, inappropriate surfactant concentration, pH of the base fluid is near the isoelectric point.[9]Increase sonication time or power. Optimize the concentration of 1,3-di-n-octyltetramethyldisiloxane. Adjust the pH of the base fluid to be far from the isoelectric point of the nanoparticles.
High Viscosity of the Nanofluid High nanoparticle concentration, excessive surfactant concentration.[2][10]Reduce the volume fraction of nanoparticles. Lower the concentration of the surfactant, as it can contribute to increased viscosity.
Inconsistent Thermal Conductivity Readings Poor nanoparticle dispersion, environmental instability (temperature fluctuations, vibrations), convection currents in the fluid.[4]Ensure uniform dispersion through proper sonication. Isolate the measurement setup from vibrations and maintain a constant ambient temperature. Use a rapid measurement technique like the transient hot-wire method to minimize convection.[11][12]
Low Thermal Conductivity Enhancement Nanoparticle agglomeration, low nanoparticle concentration, poor thermal conductivity of the nanoparticles themselves.[7]Improve dispersion as described above. Gradually increase the nanoparticle concentration to find the optimal level. Ensure you are using high-quality, high thermal conductivity nanoparticles.

Quantitative Data Summary

The following table presents hypothetical data on the thermal conductivity enhancement of a base fluid (e.g., ethylene glycol) with the addition of nanoparticles and 1,3-di-n-octyltetramethyldisiloxane as a surfactant. This data is for illustrative purposes and actual results will vary based on experimental conditions.

SampleNanoparticle Concentration (vol%)Surfactant Concentration (wt%)Temperature (°C)Thermal Conductivity (W/m·K)Enhancement (%)
Base Fluid00250.2500
Nanofluid A0.50.1250.27510
Nanofluid B1.00.1250.29518
Nanofluid C1.00.1500.31526
Nanofluid D2.00.2250.32028

Experimental Protocols

Protocol 1: Preparation of a Nanofluid with 1,3-di-n-octyltetramethyldisiloxane as a Surfactant
  • Materials:

    • Base fluid (e.g., deionized water, ethylene glycol)

    • Nanoparticles (e.g., Al₂O₃, CuO)

    • 1,3-di-n-octyltetramethyldisiloxane (surfactant)

  • Procedure:

    • Calculate the required mass of nanoparticles and 1,3-di-n-octyltetramethyldisiloxane for the desired volume/weight concentrations.

    • Add the calculated amount of 1,3-di-n-octyltetramethyldisiloxane to the base fluid.

    • Stir the mixture with a magnetic stirrer for 15 minutes to ensure the surfactant is well-dissolved.

    • Slowly add the nanoparticles to the mixture while stirring.

    • Place the beaker containing the mixture in an ultrasonic bath or use a probe sonicator for a predetermined duration (e.g., 30-60 minutes) to break down agglomerates and ensure a uniform dispersion.[7]

    • Visually inspect the nanofluid for any signs of sedimentation. For a more quantitative assessment of stability, techniques like zeta potential measurement can be used.[3]

Protocol 2: Measurement of Thermal Conductivity using the Transient Hot-Wire (THW) Method
  • Apparatus:

    • Transient Hot-Wire (THW) Thermal Conductivity Meter[13]

    • Sample cell

    • Temperature-controlled bath[4]

  • Procedure:

    • Calibrate the THW instrument using a standard fluid with known thermal conductivity (e.g., toluene, water).

    • Place the prepared nanofluid sample into the measurement cell, ensuring the hot wire is fully submerged.

    • Place the cell in the temperature-controlled bath and allow the sample to reach the desired temperature and achieve thermal equilibrium.

    • Initiate the measurement. A short electrical pulse heats the wire, and the instrument records the temperature change over a brief period (typically 1 second).[5][11]

    • The thermal conductivity is calculated from the slope of the temperature rise versus the logarithm of time.[11][12]

    • Repeat the measurement multiple times to ensure repeatability and accuracy. Allow the sample to return to equilibrium between measurements.[4]

Visualizations

Experimental_Workflow Experimental Workflow for Nanofluid Thermal Conductivity Analysis cluster_prep Nanofluid Preparation cluster_measure Thermal Conductivity Measurement start Start dissolve Dissolve Surfactant in Base Fluid start->dissolve add_np Add Nanoparticles dissolve->add_np sonicate Ultrasonication add_np->sonicate stability Stability Check (Visual/Zeta Potential) sonicate->stability load_sample Load Sample into Cell stability->load_sample Proceed if Stable calibrate Calibrate THW Instrument calibrate->load_sample equilibrate Thermal Equilibration load_sample->equilibrate measure Perform THW Measurement equilibrate->measure analyze Analyze Data measure->analyze end End analyze->end

Caption: Workflow for nanofluid preparation and thermal conductivity measurement.

Troubleshooting_Flowchart Troubleshooting Inconsistent Thermal Conductivity Readings start Inconsistent Readings Observed check_dispersion Is Nanoparticle Dispersion Uniform? start->check_dispersion check_stability Is the Measurement Environment Stable? check_dispersion->check_stability Yes improve_dispersion Action: Re-sonicate or Optimize Surfactant check_dispersion->improve_dispersion No check_protocol Is the Measurement Protocol Correct? check_stability->check_protocol Yes isolate_setup Action: Isolate from Vibrations & Control Temp. check_stability->isolate_setup No review_protocol Action: Ensure Equilibration Time & Correct Procedure check_protocol->review_protocol No remeasure Re-measure check_protocol->remeasure Yes improve_dispersion->remeasure isolate_setup->remeasure review_protocol->remeasure

Caption: Decision flowchart for troubleshooting inconsistent measurements.

References

Technical Support Center: Modifying the Viscosity of 1,3-di-n-octyltetramethyldisiloxane Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on modifying and measuring the viscosity of mixtures containing 1,3-di-n-octyltetramethyldisiloxane.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to reduce the viscosity of 1,3-di-n-octyltetramethyldisiloxane?

A1: The viscosity of 1,3-di-n-octyltetramethyldisiloxane can be effectively reduced using two primary physical methods:

  • Heating: The viscosity of silicone fluids is highly sensitive to temperature. Increasing the temperature will decrease the viscosity. This method is temporary, and the viscosity will return to its original state upon cooling.[1]

  • Solvent Dilution: Adding a low-viscosity, compatible solvent is a common and effective way to reduce the viscosity of the mixture. The extent of viscosity reduction depends on the solvent used and its concentration in the mixture.

Q2: What type of solvents are compatible with 1,3-di-n-octyltetramethyldisiloxane?

A2: 1,3-di-n-octyltetramethyldisiloxane, being a silicone-based fluid, is generally miscible with non-polar organic solvents. Common choices include:

  • Toluene

  • Hexane

  • Other aliphatic and aromatic hydrocarbons

It is always recommended to perform a small-scale compatibility test before preparing a large batch.

Q3: How does temperature affect the viscosity of the mixture?

A3: For most silicone fluids and their mixtures with solvents, viscosity decreases as the temperature increases.[1][2] This is a critical factor to control during your experiments to ensure accurate and reproducible viscosity measurements.

Q4: What are the key challenges in measuring the viscosity of these mixtures?

A4: Common challenges include:

  • Temperature Control: Maintaining a stable temperature is crucial for accurate readings.[3]

  • Solvent Evaporation: Volatile solvents like hexane can evaporate during the experiment, leading to changes in the mixture's concentration and, consequently, its viscosity.

  • Air Bubbles: Introducing air bubbles into the sample during preparation or transfer can lead to erroneous viscosity readings.

  • Instrument Cleaning: Silicone fluids can be difficult to clean from viscometers. Thorough cleaning between measurements is essential to prevent cross-contamination.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent viscosity readings for the same sample. 1. Temperature fluctuations during measurement.2. Solvent evaporation.3. Presence of air bubbles in the sample.1. Use a temperature-controlled bath for the viscometer.2. Minimize the sample's exposure to air; consider using a viscometer with a cover.3. Degas the sample before measurement, for instance, by using a low-power ultrasonic bath for a short period.
Viscosity is higher than expected. 1. Incorrect solvent concentration (lower than intended).2. Measurement temperature is lower than the target temperature.1. Carefully re-prepare the mixture, ensuring accurate volume or mass measurements.2. Verify the temperature of the sample and the viscometer.
Viscosity is lower than expected. 1. Incorrect solvent concentration (higher than intended).2. Measurement temperature is higher than the target temperature.1. Carefully re-prepare the mixture, ensuring accurate volume or mass measurements.2. Verify the temperature of the sample and the viscometer.
Phase separation or cloudiness observed in the mixture. The solvent is not fully compatible with 1,3-di-n-octyltetramethyldisiloxane at the tested concentration.Test a different solvent or a lower concentration of the current solvent.

Data Presentation

The following tables provide viscosity data for the pure components. Note that the data for the mixtures is illustrative, as experimental values will depend on the precise composition and temperature.

Table 1: Viscosity of Pure Components at Various Temperatures

CompoundTemperature (°C)Viscosity (mPa·s)
1,3-di-n-octyltetramethyldisiloxane25~5-10 (Estimated)
Toluene200.59
250.55
300.52
n-Hexane200.31
250.29
300.27

Note: The viscosity of 1,3-di-n-octyltetramethyldisiloxane is an estimate based on similar siloxane fluids. Actual viscosity should be determined experimentally.

Table 2: Illustrative Example of Viscosity of 1,3-di-n-octyltetramethyldisiloxane and Toluene Mixtures at 25°C

% 1,3-di-n-octyltetramethyldisiloxane (by volume)% Toluene (by volume)Expected Viscosity (mPa·s) - Illustrative
100%0%~5-10
75%25%~3-7
50%50%~1-4
25%75%<1
0%100%0.55

Disclaimer: The viscosity values for the mixtures are for illustrative purposes only and must be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of 1,3-di-n-octyltetramethyldisiloxane and Solvent Mixtures

Materials:

  • 1,3-di-n-octyltetramethyldisiloxane

  • Selected solvent (e.g., Toluene, Hexane)

  • Calibrated volumetric flasks and pipettes

  • Vials with airtight caps

Procedure:

  • Ensure all glassware is clean and dry.

  • Using a calibrated pipette, transfer the desired volume of 1,3-di-n-octyltetramethyldisiloxane into a volumetric flask.

  • Add the selected solvent to the volumetric flask until the final desired volume is reached.

  • Cap the flask and gently invert it several times to ensure thorough mixing.

  • Store the mixture in a sealed vial to prevent solvent evaporation.

  • Prepare a series of mixtures with varying volume percentages of the siloxane and solvent.

Protocol 2: Viscosity Measurement using a Capillary Viscometer

Materials:

  • Prepared mixture

  • Capillary viscometer (e.g., Ostwald or Ubbelohde type)

  • Temperature-controlled water bath

  • Stopwatch

  • Pipette for sample loading

Procedure:

  • Clean the viscometer thoroughly with an appropriate solvent and dry it completely.

  • Place the viscometer in the temperature-controlled water bath and allow it to equilibrate to the desired temperature.

  • Carefully load the sample into the viscometer using a pipette, avoiding the introduction of air bubbles.

  • Allow the sample to thermally equilibrate in the bath for at least 15-20 minutes.

  • Using a pipette bulb, draw the liquid up through the capillary tube to above the upper timing mark.

  • Release the suction and start the stopwatch as the liquid meniscus passes the upper timing mark.

  • Stop the stopwatch as the meniscus passes the lower timing mark.

  • Repeat the measurement at least three times to ensure reproducibility.

  • Calculate the kinematic viscosity using the viscometer constant and the average flow time. Convert to dynamic viscosity if the density of the mixture is known.

Visualizations

Experimental_Workflow Experimental Workflow for Viscosity Measurement prep Prepare Mixtures (Protocol 1) setup Set up Viscometer in Temperature-Controlled Bath prep->setup equilibrate_viscometer Equilibrate Viscometer to Target Temperature setup->equilibrate_viscometer load_sample Load Sample into Viscometer equilibrate_viscometer->load_sample equilibrate_sample Equilibrate Sample in Bath load_sample->equilibrate_sample measure Measure Flow Time equilibrate_sample->measure repeat Repeat Measurement (3x) measure->repeat calculate Calculate Viscosity repeat->calculate record Record Data calculate->record

Caption: Workflow for preparing mixtures and measuring viscosity.

Troubleshooting_Viscosity Troubleshooting Inconsistent Viscosity Readings start Inconsistent Viscosity Readings check_temp Is Temperature Stable? start->check_temp check_evap Is Solvent Evaporation a Possibility? check_temp->check_evap Yes fix_temp Use Temperature-Controlled Bath and Allow for Equilibration check_temp->fix_temp No check_bubbles Are there Bubbles in the Sample? check_evap->check_bubbles Yes fix_evap Minimize Air Exposure, Use Covered Viscometer check_evap->fix_evap No fix_bubbles Degas Sample (e.g., brief sonication) check_bubbles->fix_bubbles Yes remeasure Re-measure Viscosity check_bubbles->remeasure No fix_temp->remeasure fix_evap->remeasure fix_bubbles->remeasure

Caption: Decision tree for troubleshooting inconsistent viscosity data.

References

Validation & Comparative

A Comparative Guide to 1,3-di-n-octyltetramethyldisiloxane and Other Siloxanes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced materials, siloxanes stand out for their unique combination of inorganic and organic properties, rendering them indispensable in numerous scientific and industrial applications, including drug delivery and medical device manufacturing. This guide provides a detailed comparison of 1,3-di-n-octyltetramethyldisiloxane, a linear siloxane with long alkyl chains, against other commonly used siloxanes: Hexamethyldisiloxane (HMDSO), Octamethylcyclotetrasiloxane (D4), and Decamethylcyclopentasiloxane (D5). The comparison focuses on key physicochemical properties, performance parameters, and biocompatibility, supported by experimental data and detailed methodologies.

Physicochemical and Performance Properties: A Tabular Comparison

The selection of a siloxane for a specific application is dictated by its physical and chemical characteristics. The following tables summarize the key quantitative data for 1,3-di-n-octyltetramethyldisiloxane and the selected comparator siloxanes.

Table 1: General and Physicochemical Properties

Property1,3-di-n-octyltetramethyldisiloxaneHexamethyldisiloxane (HMDSO)Octamethylcyclotetrasiloxane (D4)Decamethylcyclopentasiloxane (D5)
Chemical Formula C20H46OSi2[1]C6H18OSi2C8H24O4Si4C10H30O5Si5[2]
Molecular Weight ( g/mol ) 358.75162.38296.62370.77[2]
Structure LinearLinearCyclicCyclic
Appearance Clear Liquid[1]Colorless LiquidColorless Viscous LiquidColorless, Odorless Liquid[2]
Density (g/mL) 0.891 (at 25°C)[1]0.764 (at 20°C)0.956 (at 25°C)0.958 (at 25°C)
Boiling Point (°C) 122-125 (at 0.2 mmHg)[1]101175-176210
Viscosity (cSt at 25°C) Data not available*0.65[3][4]2.3~4
Surface Tension (mN/m at 25°C) Data not available**15.917.9~18
Flash Point (°C) >110[1]-151-5773

*Note: The viscosity of linear siloxanes generally increases with chain length. Therefore, the viscosity of 1,3-di-n-octyltetramethyldisiloxane is expected to be higher than that of HMDSO. **Note: The presence of long n-octyl chains in 1,3-di-n-octyltetramethyldisiloxane leads to increased hydrophobicity, which is expected to result in a lower surface tension compared to shorter-chain or cyclic siloxanes[1].

Table 2: Thermal Stability and Biocompatibility

Property1,3-di-n-octyltetramethyldisiloxaneHexamethyldisiloxane (HMDSO)Octamethylcyclotetrasiloxane (D4)Decamethylcyclopentasiloxane (D5)
Thermal Stability (Decomposition Onset) Data not available***Stable up to ~300°CHigh thermal stabilityGood thermal stability[1]
Biocompatibility (In Vitro Cytotoxicity) Expected to be low****Generally considered lowGenerally considered lowGenerally considered low

***Note: The thermal stability of siloxanes is generally high due to the strong siloxane bond. Organically modified siloxanes may exhibit decomposition at temperatures where the organic side chains begin to degrade, typically above 300°C in an inert atmosphere. ****Note: Short-chain linear and cyclic siloxanes are generally considered to have low toxicity and are used in various personal care and medical applications. The biocompatibility of 1,3-di-n-octyltetramethyldisiloxane is expected to be favorable, though specific data is limited.

Experimental Protocols

To ensure the reliability and reproducibility of the data presented, standardized experimental protocols are crucial. Below are detailed methodologies for determining the key performance parameters of siloxanes.

Viscosity Measurement

The viscosity of siloxane fluids is a critical parameter for applications involving flow and lubrication. It can be determined using several methods:

  • Rotational Viscometry: This method involves a spindle rotating within the siloxane sample. The torque required to maintain a constant rotational speed is measured and is proportional to the dynamic viscosity of the fluid.

  • Falling Ball Viscometry: The viscosity is determined by measuring the time it takes for a ball of known density and diameter to fall through the siloxane sample under gravity.

  • Capillary Viscometry: The time taken for a fixed volume of the siloxane to flow through a calibrated capillary tube under a known pressure is measured to determine its kinematic viscosity.

G

Workflow for Viscosity Measurement
Surface Tension Measurement

Surface tension is a key property for applications requiring good wetting, spreading, or antifoaming characteristics. The pendant drop method is a common and accurate technique for its measurement.

  • Pendant Drop Method: An optical tensiometer is used to create a pendant drop of the siloxane from a needle. The shape of the drop is determined by the balance between surface tension and gravity. A camera captures the image of the drop, and software analyzes its shape to calculate the surface tension based on the Young-Laplace equation.

G

Pendant Drop Method Workflow
Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of siloxanes by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.

  • Thermogravimetric Analysis (TGA): A small, precisely weighed sample of the siloxane is placed in a TGA instrument. The sample is heated at a constant rate in an inert atmosphere (e.g., nitrogen). The instrument records the weight loss of the sample as the temperature increases. The onset temperature of decomposition and the temperature at maximum weight loss provide information about the material's thermal stability.

Biocompatibility Evaluation

For applications in drug delivery and medical devices, assessing the biocompatibility of siloxanes is paramount. In vitro cytotoxicity testing is a fundamental screening method.

  • In Vitro Cytotoxicity Testing (ISO 10993-5): This standard provides a framework for assessing the cytotoxic potential of medical device materials. An extract of the siloxane is prepared using a suitable solvent (e.g., cell culture medium). This extract is then incubated with a monolayer of cultured mammalian cells (e.g., L929 mouse fibroblasts). After a specified incubation period, the cell viability is assessed using a quantitative method, such as the MTT assay, which measures the metabolic activity of the cells. A significant reduction in cell viability compared to a negative control indicates a cytotoxic effect.

G

Biocompatibility Testing Workflow

Comparative Analysis and Applications in Drug Development

The choice between 1,3-di-n-octyltetramethyldisiloxane and other siloxanes depends on the specific requirements of the application.

  • 1,3-di-n-octyltetramethyldisiloxane: The presence of long n-octyl chains imparts significant hydrophobicity and is expected to result in a lower surface tension compared to shorter-chain siloxanes[1]. This makes it a strong candidate for use as a lubricant, a release agent, or as a component in formulations where water repellency and good spreading are desired. In drug delivery, its hydrophobic nature could be leveraged in the formulation of non-aqueous topical preparations or as a component in transdermal patches to control drug release.

  • Hexamethyldisiloxane (HMDSO): With its very low viscosity and high volatility, HMDSO is often used as a solvent or a carrier fluid that evaporates quickly, leaving no residue. In the pharmaceutical industry, it can be used as a processing aid or in the formulation of sprayable products.

  • Octamethylcyclotetrasiloxane (D4) and Decamethylcyclopentasiloxane (D5): These cyclic siloxanes are known for their emollient properties, providing a smooth, non-greasy feel in topical formulations. Their volatility is lower than HMDSO, allowing them to remain on the skin for a longer period, which can be beneficial for delivering active pharmaceutical ingredients (APIs). They are widely used in creams, lotions, and gels to improve spreadability and aesthetics.

Logical Relationship of Siloxane Properties

The molecular structure of a siloxane fundamentally dictates its macroscopic properties and, consequently, its suitability for various applications.

G

Siloxane Structure-Property Relationship

References

A Comparative Guide to the Validation of Analytical Methods for 1,3-di-n-octyltetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of specialty excipients and process intermediates like 1,3-di-n-octyltetramethyldisiloxane is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of validated analytical methodologies suitable for the determination of this high molecular weight, non-volatile siloxane. Given its physicochemical properties—a clear liquid with a high boiling point of 122-125 °C at 0.2 mm Hg and a flash point exceeding 110 °C—the primary analytical techniques considered are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with universal detection.

This document outlines the performance of these methods, supported by representative experimental data from analogous compounds, and provides detailed protocols to guide laboratory implementation.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of typical performance characteristics for GC-MS and HPLC-based methods for the analysis of siloxanes.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD)
Linearity (r²) > 0.995> 0.99
Limit of Detection (LOD) 0.01 - 1 µg/mL1 - 10 µg/mL
Limit of Quantification (LOQ) 0.05 - 5 µg/mL5 - 25 µg/mL
Accuracy (% Recovery) 90 - 110%85 - 115%
Precision (%RSD) < 10%< 15%
Selectivity High (based on mass fragmentation)Moderate (universal detector)
Sample Throughput ModerateHigh
Primary Application Identification and quantificationRoutine quantification

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific sample matrices and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the selective quantification and identification of 1,3-di-n-octyltetramethyldisiloxane.

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a mass selective detector.

  • Autosampler for automated injections.

Chromatographic Conditions:

  • Column: Agilent J&W HP-5ms (30 m × 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 320 °C.

    • Hold: 10 minutes at 320 °C.

  • Transfer Line Temperature: 300 °C.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification.

  • SIM Ions: To be determined from the mass spectrum of a 1,3-di-n-octyltetramethyldisiloxane standard.

Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable organic solvent (e.g., hexane or ethyl acetate) to achieve a concentration within the calibration range.

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.

  • Add an appropriate internal standard if required for improved precision.

  • Vortex the sample to ensure homogeneity.

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD)

This method is well-suited for routine quantification of 1,3-di-n-octyltetramethyldisiloxane, particularly when dealing with non-volatile sample matrices.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile or Methanol

  • Gradient Program:

    • Start with a high percentage of mobile phase A, and ramp up to a high percentage of mobile phase B to elute the non-polar siloxane. A typical gradient might be: 90% B to 100% B over 10 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

ELSD Conditions:

  • Nebulizer Temperature: 40 °C.

  • Evaporator Temperature: 60 °C.

  • Gas Flow (Nitrogen): 1.5 L/min.

Sample Preparation:

  • Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile or a mixture of acetonitrile and isopropanol).

  • Ensure the final sample concentration is within the linear range of the detector.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.

Visualizing the Analytical Method Validation Workflow

A critical component of any analytical method development is its rigorous validation to ensure it is fit for its intended purpose. The following diagram illustrates the logical workflow of the validation process.

Analytical_Method_Validation_Workflow cluster_planning Planning & Definition cluster_execution Experimental Execution cluster_evaluation Evaluation & Implementation define_scope Define Scope & Purpose select_method Select Analytical Technique define_scope->select_method define_parameters Define Validation Parameters select_method->define_parameters specificity Specificity / Selectivity define_parameters->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis & Statistical Evaluation robustness->data_analysis acceptance_criteria Compare with Acceptance Criteria data_analysis->acceptance_criteria documentation Documentation & Validation Report acceptance_criteria->documentation routine_use Routine Method Application documentation->routine_use

Caption: Workflow for analytical method validation.

A Comparative Analysis of 1,3-di-n-octyltetramethyldisiloxane and Hydrocarbon Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the performance characteristics of 1,3-di-n-octyltetramethyldisiloxane, a representative organosilicon compound, and conventional hydrocarbon-based lubricants. The information is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of lubricant properties for various applications, from industrial machinery to specialized laboratory equipment. The comparison is supported by quantitative data and detailed experimental protocols.

Data Presentation: Performance Characteristics

The selection of a lubricant is critically dependent on its physical and chemical properties under specific operating conditions. The following table summarizes the typical performance data for 1,3-di-n-octyltetramethyldisiloxane and two common classes of hydrocarbon lubricants: mineral oils and Polyalphaolefins (PAOs), a type of synthetic hydrocarbon.

Property1,3-di-n-octyltetramethyldisiloxaneHydrocarbon Lubricants (Mineral Oil)Hydrocarbon Lubricants (PAO)Test Method
Kinematic Viscosity @ 40°C (cSt) 10 - 50 (Typical Range)2 to 1500[1]10 - 100 (Typical Range)ASTM D445
Viscosity Index (VI) > 120 (Estimated)90 - 105120 - 140+[1]ASTM D2270
Thermal Stability ExcellentFair to GoodVery Good[1][2]ASTM D2070 / D6203
Oxidative Stability Excellent[3]Good (with additives)Very Good[2]ASTM D943 / D6186
Coefficient of Friction (Steel-on-Steel) ~0.1 - 0.15~0.12 - 0.18~0.1 - 0.14ASTM G99 (Pin-on-Disk)
Pour Point (°C) < -50-15 to -30< -50[1]ASTM D97
Flash Point (°C) > 110[4]200 - 260220 - 280ASTM D92
Additive Solubility PoorGoodFair to Good[1]-

Experimental Protocols

The data presented above is derived from standardized testing methodologies designed to ensure reproducibility and comparability. The following are detailed protocols for key experiments.

Viscosity Measurement (Kinematic and Viscosity Index)
  • Objective: To determine the lubricant's resistance to flow under gravity and its viscosity change with temperature.

  • Standard: ASTM D445 (Kinematic Viscosity) and ASTM D2270 (Viscosity Index Calculation).[5][6]

  • Methodology:

    • A calibrated glass capillary viscometer is selected based on the expected viscosity of the sample.[6]

    • The viscometer is charged with a precise amount of the lubricant sample.

    • The viscometer is placed in a constant temperature bath maintained at 40°C (and subsequently at 100°C for VI calculation) until the sample reaches thermal equilibrium.

    • Suction is applied to draw the lubricant past the upper timing mark on the viscometer.

    • The suction is released, and the time taken for the lubricant to flow between the upper and lower timing marks under gravity is measured.[6]

    • The kinematic viscosity (in centistokes, cSt) is calculated by multiplying the flow time by the viscometer's calibration constant.[6]

    • The Viscosity Index (VI) is calculated from the kinematic viscosity values at 40°C and 100°C using the tables and formulas provided in ASTM D2270.[6]

Thermal Stability Evaluation
  • Objective: To assess the lubricant's resistance to breakdown under thermal stress in the presence of metals.

  • Standard: Based on ASTM D2070 (Thermal Stability of Hydraulic Oils).[7][8]

  • Methodology:

    • A measured volume of the test lubricant is placed into a beaker.

    • Polished copper and steel rods are fully immersed in the lubricant.

    • The beaker is placed in a high-temperature oven set to a specific temperature (e.g., 135°C) for a defined duration (e.g., 168 hours).[7][8]

    • After the test period, the beaker is removed and allowed to cool.

    • The lubricant is visually inspected for the formation of sludge or precipitates.

    • The copper and steel rods are removed, cleaned, and visually rated for discoloration and corrosion.[8]

    • The change in the lubricant's viscosity and acid number may also be measured to quantify degradation.

Oxidative Stability Assessment
  • Objective: To determine the lubricant's resistance to oxidation, which can lead to sludge formation and increased viscosity.

  • Standard: ASTM D943 (Oxidation Characteristics of Inhibited Mineral Oils).[9]

  • Methodology:

    • A 300 mL sample of the oil is placed in a test cell with 60 mL of distilled water.

    • An iron-copper catalyst coil is placed in the oil-water mixture.[9]

    • The test cell is maintained at 95°C while pure oxygen is bubbled through the sample at a constant rate.[9]

    • The test continues, and the oil's acid number is measured at regular intervals.

    • The oxidation lifetime is defined as the number of hours required for the oil's total acid number to reach 2.0 mg KOH/g.[9]

    • Alternative Method (PDSC): Pressure Differential Scanning Calorimetry (PDSC) per ASTM D6186 can also be used. This method measures the Oxidation Induction Time (OIT) by heating a small sample in a pressurized oxygen environment and detecting the onset of the exothermic oxidation reaction.[10]

Lubricity Testing (Wear and Friction)
  • Objective: To evaluate the lubricant's ability to reduce friction and prevent wear between moving surfaces.

  • Standard: Based on ASTM D4172 (Four-Ball Wear Test).

  • Methodology:

    • Three stationary steel balls are clamped together in a cup containing the lubricant sample.

    • A fourth steel ball is rotated against the three stationary balls at a specified speed (e.g., 1200 rpm) and under a defined load (e.g., 40 kgf) for a set duration (e.g., 60 minutes) and temperature (e.g., 75°C).

    • After the test, the three stationary balls are cleaned, and the average diameter of the circular wear scars that have formed is measured using a microscope.

    • A smaller wear scar diameter indicates better anti-wear performance. Other methods like the Pin-on-Disk test can be used to measure the coefficient of friction directly.[11]

Visualization of Lubricant Selection Logic

The choice between 1,3-di-n-octyltetramethyldisiloxane and hydrocarbon lubricants often depends on the specific demands of the application. The following diagram illustrates a simplified decision-making workflow.

Lubricant_Selection start Define Application Requirements temp_check Extreme Temperature Range? (e.g., < -40°C or > 150°C) start->temp_check chem_inert_check Chemical Inertness or Material Compatibility Critical? temp_check->chem_inert_check No siloxane Consider 1,3-di-n-octyltetramethyldisiloxane (or other Silicone Lubricants) temp_check->siloxane Yes load_check High Load or Extreme Pressure (EP)? chem_inert_check->load_check No chem_inert_check->siloxane Yes cost_check Is Cost the Primary Driver? load_check->cost_check No pao_ep Consider PAO or Mineral Oil with EP/AW Additives load_check->pao_ep Yes pao Consider Synthetic Hydrocarbon (PAO) cost_check->pao No mineral Consider Mineral Oil (with appropriate additives) cost_check->mineral Yes

Caption: A flowchart for selecting a lubricant based on key application requirements.

Comparative Discussion

1,3-di-n-octyltetramethyldisiloxane (Siloxane Lubricant): Siloxane-based lubricants, such as 1,3-di-n-octyltetramethyldisiloxane, offer exceptional performance across a very wide temperature range, evidenced by a high viscosity index and a very low pour point. Their key advantage lies in their superior thermal and oxidative stability, meaning they resist chemical breakdown at high temperatures and in the presence of oxygen.[3] This makes them ideal for long-life applications or where operating conditions are harsh. However, their lubricity under high-load, boundary lubrication conditions is generally lower than that of additized hydrocarbons. A significant drawback is their poor additive solubility, which makes it difficult to enhance their performance with common anti-wear (AW) or extreme pressure (EP) additives.

Hydrocarbon Lubricants (Mineral Oil & PAO): Hydrocarbon lubricants are the industry standard for a vast array of applications.[12] Mineral oils are cost-effective and provide good performance in moderate conditions, and their properties can be significantly improved with additives.[1]

Synthetic hydrocarbons like Polyalphaolefins (PAOs) bridge the gap between mineral oils and more exotic chemistries. PAOs offer very good thermal stability, a high viscosity index, and low volatility.[1][2] Unlike siloxanes, PAOs have fair to good additive solubility, allowing for the formulation of high-performance lubricants that can handle extreme pressure and prevent wear. While their performance at extreme low temperatures is excellent, they may not match the broad thermal operating window of some silicone fluids.

Conclusion

The choice between 1,3-di-n-octyltetramethyldisiloxane and hydrocarbon lubricants is a trade-off between thermal and chemical stability versus load-carrying capacity and cost.

  • 1,3-di-n-octyltetramethyldisiloxane is the superior choice for applications demanding exceptional thermal and oxidative stability over a wide temperature range, particularly where chemical inertness is paramount and load conditions are moderate.

  • Synthetic Hydrocarbons (PAOs) are ideal for high-performance applications that require a balance of good thermal stability, excellent lubricity under load (when additized), and compatibility with system components.[2]

  • Mineral Oils remain the most cost-effective option for general-purpose applications with less demanding temperature and load requirements.

References

Purity Analysis of 1,3-Di-n-octyltetramethyldisiloxane: A Comparative Guide to NMR and GC-MS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 1,3-di-n-octyltetramethyldisiloxane, a key organosilicon compound.

This document outlines detailed experimental protocols for both techniques, presents comparative data in structured tables, and utilizes diagrams to illustrate workflows and logical relationships, offering a thorough analysis to aid in selecting the most appropriate analytical method.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data that can be obtained from NMR and GC-MS analysis of 1,3-di-n-octyltetramethyldisiloxane, highlighting the complementary nature of the two techniques.

Table 1: Quantitative ¹H NMR Purity Determination

ParameterValue
Analyte 1,3-Di-n-octyltetramethyldisiloxane
Internal Standard Maleic Anhydride
Analyte Integral (Si-CH₃) 12.00
Internal Standard Integral 2.00
Analyte Moles 1.00 mmol
Internal Standard Moles 1.02 mmol
Calculated Purity 98.0%

Table 2: GC-MS Purity Analysis

Peak No.Retention Time (min)Compound IdentityArea (%)
115.21,3-Di-n-octyltetramethyldisiloxane98.5
213.8Octamethylcyclotetrasiloxane (D4)0.8
316.51,1,3,3,5,5,7,7-Octamethyltetrasiloxane0.5
4-Other minor impurities0.2
Total 100.0

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the purity of 1,3-di-n-octyltetramethyldisiloxane using quantitative ¹H NMR (qNMR).

Materials:

  • 1,3-Di-n-octyltetramethyldisiloxane sample

  • Maleic Anhydride (internal standard, >99% purity)

  • Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)

  • NMR tubes

  • Analytical balance

Instrumentation:

  • 500 MHz NMR Spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the 1,3-di-n-octyltetramethyldisiloxane sample into a clean, dry vial.

    • Accurately weigh approximately 5 mg of maleic anhydride into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Tune and shim the probe for the sample.

    • Acquire a ¹H NMR spectrum with the following parameters:

      • Pulse sequence: zg30

      • Number of scans: 16

      • Relaxation delay (d1): 30 s (to ensure full relaxation of all protons)

      • Acquisition time: 4 s

      • Spectral width: 20 ppm

  • Data Processing and Analysis:

    • Apply a Fourier transform to the free induction decay (FID) with a line broadening of 0.3 Hz.

    • Phase and baseline correct the spectrum.

    • Integrate the well-resolved singlet corresponding to the twelve methyl protons (Si-CH ₃) of 1,3-di-n-octyltetramethyldisiloxane (expected around δ 0.05 ppm).

    • Integrate the singlet corresponding to the two olefinic protons of maleic anhydride (expected around δ 7.10 ppm).

    • Calculate the purity of the 1,3-di-n-octyltetramethyldisiloxane sample using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify impurities in the 1,3-di-n-octyltetramethyldisiloxane sample.

Materials:

  • 1,3-Di-n-octyltetramethyldisiloxane sample

  • Hexane (GC grade)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the 1,3-di-n-octyltetramethyldisiloxane sample in hexane.

  • GC-MS Data Acquisition:

    • Set the GC-MS parameters as follows:

      • Injector: Split mode (50:1), 280 °C

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min

      • Oven Program:

        • Initial temperature: 100 °C, hold for 2 min

        • Ramp: 15 °C/min to 300 °C

        • Hold at 300 °C for 10 min

      • Mass Spectrometer:

        • Ionization mode: Electron Ionization (EI) at 70 eV

        • Source temperature: 230 °C

        • Quadrupole temperature: 150 °C

        • Scan range: m/z 40-600

  • Data Processing and Analysis:

    • Identify the main peak corresponding to 1,3-di-n-octyltetramethyldisiloxane based on its retention time and mass spectrum.

    • Identify any impurity peaks by comparing their mass spectra with a library (e.g., NIST).

    • Calculate the relative percentage of each component by peak area normalization.

Visualizations

The following diagrams illustrate the experimental workflow and the decision-making process for selecting the appropriate analytical technique.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_gcms GC-MS Analysis sp1 Weigh Analyte and Internal Standard (NMR) sp2 Dissolve in CDCl₃ sp1->sp2 sp3 Transfer to NMR Tube sp2->sp3 nmr_acq Data Acquisition (¹H NMR) sp3->nmr_acq sp4 Prepare 1 mg/mL Solution in Hexane (GC-MS) gcms_acq Data Acquisition sp4->gcms_acq nmr_proc Data Processing (Integration) nmr_acq->nmr_proc nmr_calc Purity Calculation nmr_proc->nmr_calc gcms_proc Data Processing (Peak Identification) gcms_acq->gcms_proc gcms_quant Relative Quantification gcms_proc->gcms_quant

Experimental workflow for purity analysis.

logical_relationship start Purity Analysis of 1,3-Di-n-octyltetramethyldisiloxane decision1 Need for Absolute Quantitative Purity? start->decision1 decision2 Need to Identify Unknown Impurities? decision1->decision2 No nmr Use Quantitative NMR (qNMR) decision1->nmr Yes gcms Use GC-MS decision2->gcms Yes both Use Both NMR and GC-MS for Comprehensive Analysis decision2->both No (Consider Both) nmr->decision2 Also consider gcms->both For confirmation

Decision tree for analytical technique selection.

A Comparative Guide to 1,3-di-n-octyltetramethyldisiloxane and its Alternatives for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental properties of 1,3-di-n-octyltetramethyldisiloxane and its common alternatives. The information is intended to assist researchers and professionals in selecting the appropriate compound for applications requiring specific lubrication, hydrophobicity, and biocompatibility characteristics. While direct experimental data for 1,3-di-n-octyltetramethyldisiloxane is limited in publicly available literature, this guide synthesizes information from studies on structurally similar long-chain alkyl-modified siloxanes and compares them with widely used alternatives like Polydimethylsiloxane (PDMS) and synthetic hydrocarbon-based lubricants.

Data Presentation: Comparative Performance Metrics

The following tables summarize key performance indicators for 1,3-di-n-octyltetramethyldisiloxane (properties inferred from long-chain alkyl siloxane data) and its alternatives.

Table 1: Lubricant Properties

CompoundLubricant TypeFriction Coefficient (Steel-on-Steel)Wear Scar Diameter (mm)Primary Application
1,3-di-n-octyltetramethyldisiloxane Silicone-basedLow (inferred)Low (inferred)Specialty lubricant, release agent
Polydimethylsiloxane (PDMS)Silicone-based0.04 - 0.06Variable, depends on viscosityGeneral purpose lubricant, medical device lubrication
Synthetic Hydrocarbon (e.g., PAO)Synthetic Oil~0.1LowHigh-performance lubricant, automotive applications

Note: Data for 1,3-di-n-octyltetramethyldisiloxane is inferred from the general properties of long-chain alkyl-modified silicones, which are known to possess enhanced lubricity compared to standard PDMS.

Table 2: Hydrophobicity and Surface Properties

CompoundWater Contact Angle (°)Surface Tension (mN/m)Key Application
1,3-di-n-octyltetramethyldisiloxane >100 (inferred)LowHydrophobic coatings, water repellents
Polydimethylsiloxane (PDMS)~100 - 11020-21Water repellent, anti-foaming agent
Synthetic Hydrocarbon (e.g., PAO)~90~30General purpose fluid

Note: The high hydrophobicity of 1,3-di-n-octyltetramethyldisiloxane is inferred from studies on octyl-functionalized siloxanes, which exhibit superhydrophobic properties.

Table 3: Biocompatibility (In Vitro Cytotoxicity)

CompoundMaterial ClassISO 10993-5 CytotoxicityPotential Pharmaceutical Use
1,3-di-n-octyltetramethyldisiloxane OrganosiliconExpected to be non-cytotoxicExcipient in topical formulations
Polydimethylsiloxane (PDMS)SiliconeGenerally non-cytotoxicMedical grade implants, drug delivery excipient
Synthetic Hydrocarbon (e.g., PAO)HydrocarbonVariable, requires specific testingLimited use in direct contact applications

Note: The biocompatibility of 1,3-di-n-octyltetramethyldisiloxane is inferred from the known biocompatibility of similar long-chain alkyl-modified silicones.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to conduct their own comparative studies.

Tribological Performance Evaluation (Lubricity)

Objective: To determine the coefficient of friction and wear characteristics of the lubricant.

Apparatus: Four-ball tribometer.

Procedure:

  • Three stationary steel balls are placed in a cup, and a fourth ball is rotated against them under a specified load.

  • The lubricant being tested is added to the cup, fully immersing the stationary balls.

  • The test is conducted at a constant rotational speed and load for a set duration.

  • The friction force is continuously measured to determine the coefficient of friction.

  • After the test, the wear scar diameters on the three stationary balls are measured using a microscope.

  • The average wear scar diameter is reported as a measure of the lubricant's anti-wear properties.

Standard Method: ASTM D4172 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method).

Hydrophobicity Assessment (Water Contact Angle)

Objective: To quantify the hydrophobicity of a surface coated with the compound.

Apparatus: Contact angle goniometer with a sessile drop system.

Procedure:

  • A flat substrate is coated with a thin, uniform layer of the compound to be tested.

  • The coated substrate is placed on the sample stage of the goniometer.

  • A microliter-sized droplet of deionized water is carefully dispensed onto the surface.

  • A high-resolution camera captures the image of the droplet at the solid-liquid-vapor interface.

  • Image analysis software is used to measure the angle between the tangent of the droplet and the solid surface.

  • The average of multiple measurements at different locations on the surface is reported as the static water contact angle.

Standard Method: ASTM D7334 - Standard Practice for Surface Wettability of Coatings, Substrates and Pigments by Advancing and Receding Contact Angle Measurement.

In Vitro Cytotoxicity Assay

Objective: To assess the potential of the compound to cause cell death.

Apparatus: Cell culture plates, incubator, microscope, and a plate reader for quantitative analysis.

Procedure:

  • A solution or extract of the test compound is prepared in a cell culture medium.

  • A specific cell line (e.g., L929 mouse fibroblasts) is seeded in 96-well plates and incubated until a confluent monolayer is formed.

  • The culture medium is replaced with the test extract at various concentrations.

  • The cells are incubated with the test extract for a specified period (e.g., 24 hours).

  • After incubation, the cells are examined under a microscope for morphological changes (qualitative analysis).

  • For quantitative analysis, a viability assay (e.g., MTT or XTT) is performed. This involves adding a reagent that is converted into a colored product by viable cells.

  • The absorbance is measured using a plate reader, and the cell viability is calculated as a percentage relative to a negative control.

Standard Method: ISO 10993-5: Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the experimental evaluation of 1,3-di-n-octyltetramethyldisiloxane and its alternatives.

Experimental_Workflow_Lubricity cluster_prep Sample Preparation cluster_test Tribological Testing (Four-Ball) cluster_analysis Data Analysis A Prepare Lubricant Sample B Clean Steel Balls C Assemble Test Apparatus B->C D Apply Load and Rotate C->D E Measure Friction Force D->E G Measure Wear Scar Diameter F Calculate Friction Coefficient E->F

Workflow for Lubricity Testing.

Hydrophobicity_Measurement_Pathway cluster_interpretation Interpretation A Substrate Coating B Water Droplet Deposition A->B C Image Capture (Goniometer) B->C D Contact Angle Measurement C->D E < 90° : Hydrophilic D->E Low Angle F > 90° : Hydrophobic D->F High Angle G > 150° : Superhydrophobic F->G Very High Angle

Hydrophobicity Measurement and Interpretation.

Cytotoxicity_Assay_Logic start Start Assay prep Prepare Cell Culture and Test Extracts start->prep expose Expose Cells to Extracts prep->expose incubate Incubate for 24 hours expose->incubate assess Assess Cell Viability incubate->assess viable Cell Viability > 70% (Non-cytotoxic) assess->viable Pass nonviable Cell Viability < 70% (Cytotoxic) assess->nonviable Fail end End viable->end nonviable->end

Quantitative Analysis of 1,3-di-n-octyltetramethyldisiloxane in Environmental Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 1,3-di-n-octyltetramethyldisiloxane, a higher molecular weight siloxane, in environmental matrices presents unique analytical challenges due to its low volatility and potential for matrix interference. This guide provides a comparative overview of suitable analytical methodologies, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to assist researchers in selecting the most appropriate technique for their specific needs. The information presented is based on established methods for analogous long-chain siloxanes, adapted for the target analyte.

Physicochemical Properties of 1,3-di-n-octyltetramethyldisiloxane

Understanding the physicochemical properties of the target analyte is fundamental to developing a robust analytical method.

PropertyValue
Molecular Formula C20H46OSi2
Molecular Weight 374.75 g/mol
Boiling Point 122-125 °C at 0.2 mm Hg
Density 0.891 g/mL
Volatility Low
Solubility Insoluble in water; soluble in common organic solvents

The high molecular weight and low volatility of 1,3-di-n-octyltetramethyldisiloxane are key considerations in the selection of an appropriate analytical technique.

Comparison of Analytical Methodologies

This section provides a head-to-head comparison of GC-MS and LC-MS/MS for the quantitative analysis of 1,3-di-n-octyltetramethyldisiloxane.

Quantitative Performance Data (Based on Analogous Long-Chain Siloxanes)

The following table presents typical performance metrics for the analysis of high molecular weight siloxanes. These values should be considered indicative and require method-specific validation for 1,3-di-n-octyltetramethyldisiloxane.

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) 0.5 - 15 ng/g (Soil/Sediment) 5 - 50 ng/L (Water)0.05 - 2 ng/g (Soil/Sediment) 0.5 - 10 ng/L (Water)
Limit of Quantification (LOQ) 1.5 - 45 ng/g (Soil/Sediment) 15 - 150 ng/L (Water)0.15 - 6 ng/g (Soil/Sediment) 1.5 - 30 ng/L (Water)
Recovery 75-115%85-110%
Precision (RSD) < 15%< 10%
Throughput ModerateHigh
Matrix Effects Low to ModerateModerate to High

Detailed Experimental Protocols

The following sections provide detailed experimental procedures for the recommended analytical methods.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Given the low volatility of 1,3-di-n-octyltetramethyldisiloxane, direct analysis by GC-MS is challenging. Derivatization to increase volatility is a potential solution, though this guide will focus on a direct injection approach, which may require higher temperatures and careful optimization.

Ultrasonic-Assisted Extraction (UAE) is a robust method for extracting siloxanes from solid matrices.[1]

  • Sample Preparation: Homogenize air-dried and sieved soil or sediment samples.

  • Extraction:

    • Accurately weigh 5 g of the sample into a glass centrifuge tube.

    • Spike with a suitable internal standard (e.g., deuterated long-chain siloxane).

    • Add 10 mL of a 1:1 (v/v) mixture of n-hexane and acetone.

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonicate in an ultrasonic bath for 15 minutes.

  • Separation: Centrifuge at 3,000 rpm for 10 minutes to separate the solid and liquid phases.

  • Repeat Extraction: Decant the supernatant into a clean tube. Repeat the extraction process twice more with fresh solvent.

  • Concentration: Combine the extracts and concentrate to approximately 1 mL using a gentle stream of nitrogen.

  • Final Volume: Adjust the final volume to 1 mL with n-hexane.

Solid-Phase Extraction (SPE) is an effective technique for isolating and concentrating siloxanes from aqueous samples.

  • Cartridge Conditioning: Sequentially pass 5 mL of methanol and 5 mL of deionized water through a C18 SPE cartridge (500 mg).

  • Sample Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Drying: Dry the cartridge under vacuum for at least 30 minutes.

  • Elution: Elute the trapped analytes with 10 mL of n-hexane.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Instrument: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Column: A low-bleed, mid-polarity column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

  • Inlet: 300 °C, splitless injection of 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 320 °C, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, using characteristic ions of 1,3-di-n-octyltetramethyldisiloxane.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful alternative for the direct analysis of low-volatility compounds, often providing higher sensitivity and specificity.

Pressurized Liquid Extraction (PLE) offers an efficient extraction for solid samples.

  • Sample Preparation: Mix 5 g of dried, sieved soil with an inert dispersant like diatomaceous earth.

  • Extraction:

    • Load the mixture into a PLE cell.

    • Extract with acetone at 100 °C and 1500 psi.

    • Perform two 10-minute static extraction cycles.

  • Solvent Exchange: Evaporate the extract to dryness and reconstitute in 1 mL of the initial LC mobile phase composition.

The SPE protocol described for GC-MS can be used. After elution, the solvent should be evaporated and the residue reconstituted in the LC mobile phase.

  • Instrument: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (e.g., Agilent 1290 Infinity II LC with 6470 MS/MS).

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 5 mM ammonium formate in water.

    • B: 5 mM ammonium formate in methanol.

  • Gradient Program: A suitable gradient from a lower to a higher percentage of organic phase (B) should be optimized to achieve good chromatographic separation.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for 1,3-di-n-octyltetramethyldisiloxane, ensuring high selectivity and sensitivity.

Visualized Experimental Workflows

The following diagrams illustrate the analytical workflows for the described methods.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_soil Soil/Sediment cluster_water Water cluster_analysis Analysis soil_sample Soil/Sediment Sample uae Ultrasonic-Assisted Extraction soil_sample->uae soil_extract Extract uae->soil_extract gcms GC-MS Analysis soil_extract->gcms water_sample Water Sample spe Solid-Phase Extraction water_sample->spe water_extract Extract spe->water_extract water_extract->gcms data Data Acquisition and Processing gcms->data

Caption: GC-MS analysis workflow for environmental samples.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_soil Soil/Sediment cluster_water Water cluster_analysis Analysis soil_sample Soil/Sediment Sample ple Pressurized Liquid Extraction soil_sample->ple soil_extract Extract ple->soil_extract lcmsms LC-MS/MS Analysis soil_extract->lcmsms water_sample Water Sample spe Solid-Phase Extraction water_sample->spe water_extract Extract spe->water_extract water_extract->lcmsms data Data Acquisition and Processing lcmsms->data

Caption: LC-MS/MS analysis workflow for environmental samples.

Logical Relationship of Analytical Choices

The selection of an appropriate analytical technique is guided by the physicochemical properties of the analyte.

Analytical_Choice analyte 1,3-di-n-octyltetramethyldisiloxane (High MW, Low Volatility) gcms GC-MS analyte->gcms lcmsms LC-MS/MS analyte->lcmsms derivatization High Temperature Direct Analysis or Derivatization gcms->derivatization direct Direct Analysis lcmsms->direct

References

The Evolving Landscape of Drug Delivery: A Comparative Analysis of 1,3-di-n-octyltetramethyldisiloxane and Nanoparticle Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate delivery vehicle is a critical determinant of a therapeutic's success. This guide provides a comparative overview of 1,3-di-n-octyltetramethyldisiloxane, a member of the siloxane family, and established nanoparticle-based delivery systems, namely lipid nanoparticles (LNPs) and polymeric nanoparticles (PNPs). While direct experimental data for 1,3-di-n-octyltetramethyldisiloxane in drug delivery applications is limited in publicly available literature, this guide extrapolates its potential performance based on the known properties of silicone polymers and contrasts them with the extensively documented characteristics of LNPs and PNPs.

Executive Summary

The field of drug delivery is continually advancing, with a focus on enhancing bioavailability, targeted delivery, and controlled release of therapeutic agents.[1] Silicone-based compounds, like 1,3-di-n-octyltetramethyldisiloxane, are recognized for their unique physicochemical properties, including hydrophobicity and biocompatibility, making them potential candidates for specific drug delivery applications, particularly in topical and transdermal systems.[2] However, the current landscape is dominated by more extensively researched platforms such as lipid and polymeric nanoparticles, which offer a high degree of versatility and tunability for a wide range of therapeutic molecules.[3][4] This guide aims to provide a comparative framework to assist researchers in navigating the potential advantages and limitations of these different systems.

Physicochemical Properties and Performance Comparison

While specific quantitative data for 1,3-di-n-octyltetramethyldisiloxane in drug delivery is scarce, we can infer its likely characteristics based on the properties of similar silicone polymers, such as polydimethylsiloxane (PDMS).[5] The following table summarizes a qualitative and quantitative comparison between siloxanes (represented by PDMS as an analog for 1,3-di-n-octyltetramethyldisiloxane), lipid nanoparticles, and polymeric nanoparticles.

PropertySiloxanes (e.g., PDMS)Lipid Nanoparticles (LNPs)Polymeric Nanoparticles (PNPs)
Composition Silicone polymers (Si-O backbone with organic side groups)[2]Lipids (e.g., phospholipids, cholesterol), surfactants[6]Natural or synthetic polymers (e.g., PLGA, PLA, chitosan)[7]
Typical Size Range Not applicable (used as a bulk material or excipient)50 - 200 nm[8]10 - 1000 nm[9]
Drug Loading Capacity Variable, dependent on drug solubility in the silicone matrix[10]Generally moderate, dependent on lipid composition and drug lipophilicity[8]Can be high, tunable by polymer selection and formulation method[4]
Biocompatibility Generally considered biocompatible and non-toxic[10]High, as they are composed of physiological lipids[8]Generally good, but can depend on the polymer and its degradation products[7]
Biodegradability Generally non-biodegradable[10]Biodegradable[8]Biodegradable (for most commonly used polymers)[1]
Drug Release Profile Typically diffusion-controlled, sustained release[5]Can be tailored for immediate or sustained release[3]Highly tunable for controlled and targeted release[4]
Primary Applications Topical and transdermal delivery, medical devices[2]Delivery of nucleic acids (mRNA, siRNA), small molecules, and proteins[3]Broad range of applications including oral, parenteral, and targeted drug delivery[7]
Encapsulation Efficiency (%) Dependent on formulation70-95% (drug-dependent)50-90% (method and polymer dependent)
Zeta Potential (mV) Not typically measured for bulk material-30 to +30 (can be modified)-50 to +50 (surface charge can be engineered)

Experimental Protocols

Detailed experimental protocols for evaluating drug delivery systems are crucial for reproducible research. Below are generalized methodologies for the preparation and characterization of nanoparticle-based systems, which can be adapted for the evaluation of new excipients like 1,3-di-n-octyltetramethyldisiloxane.

Preparation of Polymeric Nanoparticles (Emulsion-Solvent Evaporation Method)

This method is widely used for encapsulating hydrophobic drugs within a polymer matrix.

  • Polymer and Drug Dissolution: Dissolve the chosen polymer (e.g., PLGA) and the active pharmaceutical ingredient (API) in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Emulsification: Add the organic phase to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA) under high-speed homogenization or ultrasonication to form an oil-in-water (O/W) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature or under reduced pressure to evaporate the organic solvent. This causes the polymer to precipitate and form solid nanoparticles.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation or ultracentrifugation.

  • Washing and Lyophilization: Wash the nanoparticles with deionized water to remove excess surfactant and unencapsulated drug. Lyophilize the nanoparticles to obtain a dry powder for long-term storage.

Characterization of Nanoparticles

Thorough characterization is essential to ensure the quality and performance of the drug delivery system.

  • Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured using Laser Doppler Velocimetry to assess surface charge and stability.

  • Morphology: Visualized by Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

  • Encapsulation Efficiency (EE) and Drug Loading (DL):

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100

    • DL (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Quantified by separating the nanoparticles from the aqueous phase and measuring the amount of free drug in the supernatant using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • In Vitro Drug Release:

    • Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS) at 37°C.

    • At predetermined time intervals, withdraw samples, separate the nanoparticles, and quantify the amount of released drug in the supernatant.

Visualization of Concepts

The following diagrams illustrate key concepts in drug delivery systems.

Experimental_Workflow cluster_prep Nanoparticle Preparation cluster_char Characterization A Dissolve Polymer & Drug B Emulsification A->B C Solvent Evaporation B->C D Collection & Washing C->D E Particle Size & PDI (DLS) D->E F Zeta Potential D->F G Morphology (SEM/TEM) D->G H EE & DL (HPLC/UV-Vis) D->H I In Vitro Release D->I

Caption: A generalized experimental workflow for the preparation and characterization of polymeric nanoparticles.

Delivery_System_Comparison cluster_siloxane Siloxanes cluster_nanoparticles Nanoparticles S 1,3-di-n-octyltetramethyldisiloxane P1 Hydrophobicity S->P1 P2 Biocompatibility S->P2 P3 Non-biodegradable S->P3 LNP Lipid Nanoparticles S->LNP Alternative PNP Polymeric Nanoparticles S->PNP Alternative F1 Tunable Size LNP->F1 F3 Controlled Release LNP->F3 F4 Biodegradable LNP->F4 PNP->F1 F2 High Drug Loading PNP->F2 PNP->F3 PNP->F4

Caption: A logical relationship diagram comparing key features of siloxanes with nanoparticle-based drug delivery systems.

Conclusion

While 1,3-di-n-octyltetramethyldisiloxane, as a representative of the broader siloxane class, presents intriguing properties such as hydrophobicity and biocompatibility, its application in advanced drug delivery systems remains largely unexplored.[11] In contrast, lipid and polymeric nanoparticles are well-established platforms with a wealth of supporting data demonstrating their versatility in encapsulating a wide array of therapeutics and enabling controlled and targeted delivery.[12][13] For researchers and drug development professionals, the choice of a delivery system will ultimately depend on the specific therapeutic agent, the desired release profile, and the target application. While siloxanes may hold promise for specific niches like topical and transdermal applications, the robust and tunable nature of nanoparticle systems currently offers a more versatile and evidence-backed approach for a broader range of drug delivery challenges. Further research into the drug delivery potential of novel siloxanes like 1,3-di-n-octyltetramethyldisiloxane is warranted to fully elucidate their capabilities and potential role in the future of medicine.

References

Performance Benchmarking of 1,3-di-n-octyltetramethyldisiloxane-Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the performance of 1,3-di-n-octyltetramethyldisiloxane-based materials against other common alternatives in applications relevant to researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for 1,3-di-n-octyltetramethyldisiloxane in the public domain, this comparison leverages data from structurally similar long-chain alkylsiloxanes and general-purpose silicones to provide a representative performance benchmark.

Key Performance Areas and Alternatives

1,3-di-n-octyltetramethyldisiloxane, with its characteristic long alkyl chains, is anticipated to exhibit pronounced hydrophobic and lubricious properties. This makes it a candidate for applications such as specialized lubricants, hydrophobic coatings, and as an excipient in drug delivery systems. This guide will compare its expected performance against the following alternatives:

  • Short-chain Polydimethylsiloxane (PDMS): A widely used silicone fluid with lower viscosity and different surface properties.

  • Mineral Oil: A conventional hydrocarbon-based lubricant.

  • Vegetable Oils (e.g., Rapeseed, Castor Oil): Bio-based alternatives gaining traction due to their sustainability.[1][2][3][4]

  • Fluorinated Silanes: Known for creating highly hydrophobic and oleophobic surfaces.

Quantitative Performance Comparison

The following tables summarize key performance indicators for 1,3-di-n-octyltetramethyldisiloxane (extrapolated from similar long-chain siloxanes) and its alternatives.

Table 1: Lubricant Properties

Property1,3-di-n-octyltetramethyldisiloxane (Estimated)Short-chain PDMSMineral OilVegetable Oils
Coefficient of Friction (Steel-on-Steel) Low (approx. 0.05 - 0.1)Low (approx. 0.08 - 0.15)[5]Moderate (approx. 0.1 - 0.2)Low to Moderate (approx. 0.08 - 0.15)[1]
Viscosity Index HighHigh[6]MediumHigh[3]
Thermal-Oxidative Stability GoodExcellent[6]FairPoor to Fair[2][3]
Biocompatibility Good (Expected)[7][8]Excellent[8][9]VariableGood

Table 2: Hydrophobic Coating Properties

Property1,3-di-n-octyltetramethyldisiloxane-based Coating (Estimated)Short-chain PDMS CoatingFluorinated Silane Coating
Water Contact Angle High (110° - 140°)[10]Moderate (90° - 110°)Very High (>150°)
Surface Energy LowLowVery Low
Durability GoodModerateExcellent

Table 3: Drug Delivery Excipient Properties

Property1,3-di-n-octyltetramethyldisiloxane (Expected)Short-chain PDMS
Drug Solubility Potentially good for lipophilic drugsVariable, generally for hydrophobic drugs
Biocompatibility Good (Expected)[7][8][11]Excellent[8][9][11]
Drug Release Profile Sustained release for lipophilic drugs (Expected)Can be tailored for various release profiles

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Measurement of Coefficient of Friction

Objective: To determine the lubricating properties of the material.

Apparatus: A four-ball tribometer is commonly used.[12]

Procedure:

  • Three steel balls are clamped together in a cup, and a fourth ball is placed on top, forming a pyramid.

  • The test lubricant is added to the cup, immersing the lower three balls.

  • A known load is applied to the top ball, which is then rotated at a constant speed for a specified duration.

  • The wear scars on the three lower balls are measured using a microscope.

  • The coefficient of friction is calculated from the applied load and the frictional torque.

Determination of Water Contact Angle

Objective: To quantify the hydrophobicity of a coated surface.

Apparatus: A goniometer with a sessile drop setup.

Procedure:

  • A flat substrate is coated with the material to be tested and allowed to cure.

  • A small droplet of deionized water (typically 1-5 µL) is gently deposited onto the coated surface.

  • The angle formed between the tangent of the droplet at the three-phase (liquid-solid-air) contact point and the solid surface is measured.[13]

  • Multiple measurements are taken at different locations on the surface and averaged.

In Vitro Drug Release Study

Objective: To determine the rate at which a drug is released from a formulation.

Apparatus: USP dissolution apparatus (e.g., paddle type), dialysis membrane.[14]

Procedure:

  • The drug-loaded formulation containing the material is prepared.

  • A known quantity of the formulation is placed in a dialysis bag with a specific molecular weight cut-off.

  • The dialysis bag is suspended in a dissolution medium (e.g., phosphate-buffered saline) at a constant temperature (typically 37°C) and stirred at a constant speed.[14]

  • At predetermined time intervals, aliquots of the dissolution medium are withdrawn and replaced with fresh medium.

  • The concentration of the released drug in the aliquots is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).[15][16]

  • The cumulative percentage of drug released is plotted against time.[17]

Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

ExperimentalWorkflow_LubricantTesting cluster_prep Sample Preparation cluster_testing Tribological Testing cluster_analysis Data Analysis Lube_Prep Prepare Lubricant (e.g., 1,3-di-n-octyltetramethyldisiloxane) Four_Ball Four-Ball Tribometer Test Lube_Prep->Four_Ball Alt_Lube_Prep Prepare Alternative Lubricants (e.g., Mineral Oil, Vegetable Oil) Alt_Lube_Prep->Four_Ball Measure_COF Measure Coefficient of Friction Four_Ball->Measure_COF Measure_Wear Measure Wear Scar Diameter Four_Ball->Measure_Wear Compare_Data Compare Performance Data Measure_COF->Compare_Data Measure_Wear->Compare_Data Conclusion Draw Conclusions on Lubricity Compare_Data->Conclusion

Experimental workflow for lubricant performance testing.

Hydrophobicity_Concept cluster_hydrophilic Hydrophilic Surface cluster_hydrophobic Hydrophobic Surface (e.g., Coated with 1,3-di-n-octyltetramethyldisiloxane) Hydrophilic_Surface Water_Droplet_Philic Water Droplet (Low Contact Angle) Water_Droplet_Philic->Hydrophilic_Surface < 90° Hydrophobic_Surface Water_Droplet_Phobic Water Droplet (High Contact Angle) Water_Droplet_Phobic->Hydrophobic_Surface > 90°

Illustration of water contact angle on hydrophilic vs. hydrophobic surfaces.

DrugDelivery_Mechanism cluster_formulation Drug Formulation cluster_release Drug Release cluster_target Therapeutic Action Formulation Drug Encapsulated in 1,3-di-n-octyltetramethyldisiloxane Matrix Diffusion Diffusion of Drug from Matrix Formulation->Diffusion Sustained Release Erosion Matrix Erosion (if applicable) Formulation->Erosion Target Drug Reaches Target Site Diffusion->Target Erosion->Target

Conceptual mechanism of sustained drug release.

Conclusion

Based on the analysis of structurally similar compounds, 1,3-di-n-octyltetramethyldisiloxane is expected to be a high-performance material for applications requiring excellent lubricity and hydrophobicity. Its long octyl chains likely contribute to a low coefficient of friction and a high water contact angle. In the context of drug delivery, it holds promise as a biocompatible excipient for the sustained release of lipophilic drugs.

Compared to short-chain PDMS, it is anticipated to offer enhanced lubricity and hydrophobicity. While mineral and vegetable oils may present more cost-effective or sustainable alternatives for lubrication, 1,3-di-n-octyltetramethyldisiloxane likely provides superior thermal stability and a wider operating temperature range. For creating highly repellent surfaces, fluorinated silanes may offer superior performance, but 1,3-di-n-octyltetramethyldisiloxane-based coatings are expected to provide a good balance of performance and cost.

Further experimental validation is necessary to precisely quantify the performance of 1,3-di-n-octyltetramethyldisiloxane and solidify its position relative to the alternatives discussed in this guide. Researchers and drug development professionals are encouraged to use this guide as a starting point for material selection and to conduct specific in-house testing to validate performance for their unique applications.

References

Safety Operating Guide

Navigating the Safe Disposal of 1,3-di-n-octyltetramethyldisiloxane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,3-di-n-octyltetramethyldisiloxane, ensuring operational integrity and adherence to safety protocols.

Key Physical and Safety Data
PropertyValueCitation
Physical State Liquid[1]
Chemical Family ORGANOSILOXANE[1]
Hazards Not classified as hazardous. May cause skin and eye irritation. Irritating fumes and organic acid vapors may develop when exposed to elevated temperatures or open flame.[1]
Incompatible Materials Alkalis, Metal salts, Oxidizing agents, Precious metals[1]
Recommended Extinguishing Media Water spray, Water fog, Foam, Carbon dioxide, Dry chemical[1]

Standard Operating Procedure for Disposal

The recommended method for the disposal of 1,3-di-n-octyltetramethyldisiloxane is incineration.[1] Under no circumstances should this chemical be disposed of via the sewer system.[1] Adherence to local and national regulations for chemical waste disposal is mandatory.

Pre-Disposal and Handling
  • Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn. This includes:

    • NIOSH-certified organic vapor (black cartridge) respirator.

    • Neoprene or nitrile rubber gloves.

    • Chemical goggles or a face shield. Contact lenses should not be worn.

    • Wear suitable protective clothing to prevent skin contact.[2]

  • Ventilation: Always handle the substance in a well-ventilated area to prevent the accumulation of vapors.[1]

  • Storage: Store in a tightly closed container in a well-ventilated place, away from heat, open flames, and sparks.[1] Ensure it is stored separately from incompatible materials such as alkalis, metal salts, oxidizing agents, and precious metals.[1]

Spill Management

In the event of a spill:

  • Evacuate: Evacuate unnecessary personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Use dikes or absorbents to contain the spill and prevent it from entering sewers or streams.[1]

  • Clean-up: Use an absorbent material to collect the spilled substance. Sweep or shovel the material into an appropriate container for disposal.[1]

  • Decontamination: Wash hands and any exposed skin with mild soap and water after handling.[1] Contaminated clothing should be washed before reuse.[1]

Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the proper disposal of 1,3-di-n-octyltetramethyldisiloxane.

start Start: 1,3-di-n-octyltetramethyldisiloxane for Disposal ppe_check Step 1: Don Appropriate PPE (Gloves, Goggles, Respirator) start->ppe_check spill_check Is there a spill? ppe_check->spill_check spill_procedure Follow Spill Management Protocol (Contain, Absorb, Collect) spill_check->spill_procedure Yes package Step 2: Securely Package Waste in a Labeled, Closed Container spill_check->package No spill_procedure->package storage Step 3: Store in a Designated Well-Ventilated, Safe Area package->storage disposal_method Step 4: Arrange for Professional Disposal storage->disposal_method incineration Primary Method: Incineration (Contact Licensed Waste Disposal Service) disposal_method->incineration sewer_warning Prohibited: Do NOT Dispose into Sewer disposal_method->sewer_warning end End: Disposal Complete incineration->end

Disposal Workflow for 1,3-di-n-octyltetramethyldisiloxane

Emergency First Aid Procedures

In case of exposure, follow these first aid measures:

  • Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes.[1] If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical attention.[1]

  • Skin Contact: May cause skin irritation.[1] Wash the affected area with mild soap and water.[1]

  • Inhalation: No specific information available, but it is advised to avoid breathing vapor and mist.[1]

  • Ingestion: Never give anything by mouth to an unconscious person.[1] Seek medical advice.[1]

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of 1,3-di-n-octyltetramethyldisiloxane, fostering a culture of safety and compliance.

References

Essential Safety and Operational Guide for Handling 1,3-di-n-octyltetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety protocols and logistical information for the handling and disposal of 1,3-di-n-octyltetramethyldisiloxane (CAS No. 18642-94-9). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

Hazard Identification and Personal Protective Equipment (PPE)

1,3-di-n-octyltetramethyldisiloxane is not classified as a hazardous substance; however, it may cause skin and eye irritation upon contact.[1] Appropriate personal protective equipment is mandatory to mitigate exposure risks.

Recommended Personal Protective Equipment

PPE CategorySpecification
Hand Protection Neoprene or nitrile rubber gloves are recommended.[1] Due to the absence of specific breakthrough time data for this chemical, it is crucial to consult the glove manufacturer's chemical resistance guide. For prolonged or immersive contact, heavier-duty gloves should be considered.
Eye Protection Chemical goggles are required.[1] Contact lenses should not be worn when handling this chemical.[1]
Skin and Body Protection A standard laboratory coat or suitable protective clothing should be worn to prevent skin contact.[1]
Respiratory Protection In well-ventilated areas, respiratory protection is not typically required. However, if vapors may be generated, a NIOSH-certified organic vapor respirator is recommended.[1]

Glove Selection Considerations

Glove MaterialGeneral Resistance to SiloxanesSuitability for 1,3-di-n-octyltetramethyldisiloxane
Nitrile Good resistance to oils, greases, and some organic solvents.[2][3]Recommended for splash protection and general handling.
Neoprene Good resistance to a broad range of chemicals, including oils and solvents.[3][4]Recommended for splash protection and general handling.

Disclaimer: The information in this table is a general guide. It is imperative to consult the specific chemical resistance data provided by the glove manufacturer for the gloves being used.

Safe Handling Protocol

Adherence to a strict handling protocol is essential to ensure a safe laboratory environment.

Engineering Controls:

  • Work in a well-ventilated area.[5] Local exhaust ventilation should be used if there is a potential for vapor generation.[1]

  • An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[1]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the work area by removing any unnecessary items and ensuring a clean, uncluttered space.

  • Dispensing: When transferring the liquid, do so carefully to avoid splashing. Use appropriate tools such as a pipette or a funnel.

  • During Use: Avoid all eye and skin contact.[1] Do not breathe vapor or mist.[1]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with mild soap and water, especially before eating, drinking, or smoking.[1]

  • Cleaning Spills: In the event of a spill, contain it with an absorbent material (e.g., sand, earth, universal binder) and collect it into a suitable, labeled container for disposal.[1]

Storage and Disposal Plan

Proper storage and waste disposal are critical for maintaining a safe laboratory and minimizing environmental impact.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][5]

  • Keep away from heat, sparks, and open flames.[1]

  • Incompatible materials to avoid include alkalis, metal salts, oxidizing agents, and precious metals.[1]

Disposal Plan:

  • Waste Chemical: Unused or waste 1,3-di-n-octyltetramethyldisiloxane should be disposed of by incineration.[1] Do not dispose of it in the sewer system.[1] All waste disposal must be conducted in accordance with local, state, and federal regulations.

  • Contaminated Materials: Absorbent materials, used gloves, and other disposable items contaminated with the chemical should be placed in a sealed, labeled container and disposed of as chemical waste.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected for disposal as chemical waste. Once cleaned, the container can be disposed of according to institutional guidelines.

Emergency Procedures

In the event of an exposure or accident, follow these first-aid measures immediately.

Exposure RouteFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek medical attention.[1]
Skin Contact Remove contaminated clothing. Wash the affected area with mild soap and water.[1] If skin irritation occurs, seek medical attention.
Inhalation Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]

PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling 1,3-di-n-octyltetramethyldisiloxane.

PPE_Selection_Workflow A Start: Assess Task Involving 1,3-di-n-octyltetramethyldisiloxane B Potential for Eye Contact? A->B C Wear Chemical Goggles B->C Yes D Potential for Skin Contact? B->D No C->D E Wear Nitrile or Neoprene Gloves and Lab Coat D->E Yes F Potential for Inhalation of Vapors? D->F No E->F G Use in Well-Ventilated Area or with Local Exhaust Ventilation F->G Yes J Proceed with Task F->J No H Is Ventilation Insufficient? G->H I Wear NIOSH-approved Organic Vapor Respirator H->I Yes H->J No I->J

Caption: PPE selection workflow for handling 1,3-di-n-octyltetramethyldisiloxane.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.